SCO-PEG3-Maleimide
Description
Properties
Molecular Formula |
C24H35N3O8 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H35N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h8-9,20H,1-4,6,10-19H2,(H,25,28)(H,26,31) |
InChI Key |
OMJLWTJLSDMFKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SCO-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional crosslinker, SCO-PEG3-Maleimide, serves as a powerful tool in bioconjugation, enabling the precise connection of two distinct molecular entities. Its architecture, comprising a s-tetrazine (SCO) moiety, a maleimide group, and a three-unit polyethylene glycol (PEG3) spacer, provides two distinct and highly specific modes of action. This guide details the mechanisms of these reactions, presents relevant quantitative data, outlines experimental protocols, and provides visualizations to illustrate the core concepts.
Core Components and Overall Structure
This compound is a linker designed with a dual-functionality:
-
s-Tetrazine (SCO): This moiety engages in an exceptionally rapid and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained dienophiles, most notably trans-cyclooctene (TCO).[1][2]
-
Maleimide: This functional group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, such as those found on cysteine residues within proteins, forming a stable thioether bond.[3][4]
-
PEG3 Linker: The polyethylene glycol spacer enhances aqueous solubility, provides flexibility, and minimizes steric hindrance between the conjugated molecules.[5]
This design allows for a two-step sequential or one-pot conjugation strategy, linking, for example, a TCO-modified biomolecule to a thiol-containing biomolecule.
Section 1: Mechanism of Action
The utility of this compound stems from two independent, highly specific chemical reactions.
The s-Tetrazine Moiety: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The reaction between the s-tetrazine ring and a strained alkene like trans-cyclooctene (TCO) is the cornerstone of its bioorthogonal utility. This ligation proceeds via a two-step mechanism:
-
[4+2] Cycloaddition: The electron-deficient s-tetrazine (the diene) rapidly reacts with the electron-rich, strained TCO (the dienophile) in an inverse-electron-demand Diels-Alder cycloaddition. This forms an unstable, bicyclic intermediate.
-
Retro-Diels-Alder Elimination: The intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product.
This reaction is characterized by its extraordinary speed, high specificity, and biocompatibility, as it proceeds readily under physiological conditions without the need for a catalyst.
The Maleimide Moiety: Thiol-Maleimide Michael Addition
The maleimide group is a highly efficient thiol-reactive functional group used extensively for protein and peptide modification. The mechanism is a Michael addition reaction:
-
Nucleophilic Attack: A deprotonated thiol group (thiolate) from a cysteine residue acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond.
-
Thioether Bond Formation: This attack results in the formation of a stable, covalent succinimidyl thioether linkage.
This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5. At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues.
Section 2: Quantitative Data
The efficiency and specificity of the this compound linker are defined by the kinetics and stability of its constituent reactions.
Table 1: Reaction Kinetics
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Conditions |
| Tetrazine Ligation | 3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctene (TCO) | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water |
| Water-soluble 3,6-dipyridyl-s-tetrazine + d-TCO | 366,000 M⁻¹s⁻¹ | Water, 25°C | |
| s-TCO + 3,6-dipyridyl-s-tetrazine derivative | 3,300,000 M⁻¹s⁻¹ | Aqueous Solution | |
| Thiol-Maleimide Addition | Maleimide + Thiol (Cysteine) | Rate is pH-dependent; optimal at pH 6.5-7.5. Significantly faster than competing reactions with amines at neutral pH. | Aqueous Buffer, pH 7.0-7.5 |
d-TCO and s-TCO are highly reactive, conformationally strained derivatives of trans-cyclooctene.
Table 2: Reaction and Adduct Stability
| Moiety/Adduct | Condition | Stability Considerations |
| s-Tetrazine | Physiological Conditions | Reactivity is inversely correlated with stability; electron-withdrawing groups increase reactivity but can decrease stability. |
| TCO | Physiological Conditions | Stable in aqueous solution and in the presence of thiols. Can be sensitive to light and acidic/basic conditions. |
| Tetrazine-TCO Adduct | In vivo / Physiological | The resulting dihydropyridazine bond is highly stable. |
| Maleimide | Aqueous Buffer | Susceptible to hydrolysis at pH > 7.5, which forms a non-reactive maleamic acid. |
| Maleimide-Thiol Adduct | In vivo / Physiological | The thioether bond is generally stable but can undergo a retro-Michael reaction (thiol exchange) with other thiols (e.g., glutathione). Ring-opening hydrolysis of the succinimide ring can occur, leading to a more stable product that is resistant to thiol exchange. |
Section 3: Experimental Protocols
The following are generalized protocols for utilizing a dual-functional linker like this compound. Optimization is recommended for specific biomolecules.
Protocol: Thiol-Maleimide Conjugation to a Protein
This protocol details the labeling of a protein containing free cysteine residues with the maleimide moiety.
1. Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
This compound
-
Reaction Buffer: Degassed phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5, containing 5-10 mM EDTA.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Anhydrous DMSO or DMF
-
Purification: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
2. Procedure:
-
Protein Preparation: Dissolve the protein in the degassed Reaction Buffer. If disulfide reduction is needed, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature. Remove excess TCEP via a spin desalting column.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation: Add a 10-20 fold molar excess of the linker stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted linker by size-exclusion chromatography or dialysis against the desired buffer.
-
Characterization: Confirm conjugation and determine the degree of labeling using methods such as mass spectrometry (MS) or UV-Vis spectroscopy.
Protocol: Tetrazine-TCO Ligation
This protocol describes the reaction between the newly formed tetrazine-functionalized protein and a TCO-modified molecule.
1. Materials:
-
Tetrazine-functionalized protein (from Protocol 3.1)
-
TCO-modified molecule
-
Reaction Buffer: PBS, pH 7.4
2. Procedure:
-
Reactant Preparation: Prepare both the tetrazine-functionalized protein and the TCO-modified molecule in the Reaction Buffer.
-
Ligation: Mix the two components, typically at a 1:1 molar ratio. Due to the extremely fast kinetics, the reaction proceeds rapidly.
-
Incubation: Incubate for 1 hour at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or absorbance around 520-540 nm.
-
Purification (Optional): If necessary, purify the final conjugate from any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion, affinity).
Section 4: Mandatory Visualizations
The following diagrams illustrate the core mechanisms and a typical experimental workflow.
Caption: Mechanism of the s-Tetrazine and trans-Cyclooctene (TCO) IEDDA reaction.
Caption: Mechanism of the thiol-maleimide conjugation reaction.
Caption: Logical workflow for crosslinking a thiol- and a TCO-containing molecule.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. bachem.com [bachem.com]
- 5. Buy Azido-PEG3-Maleimide | 1858264-36-4 | >95% [smolecule.com]
An In-depth Technical Guide to the Chemical Properties of SCO-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of SCO-PEG3-Maleimide, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document outlines its chemical structure, reactivity, stability, and provides detailed experimental protocols for its application.
Core Chemical Properties
This compound is a molecule designed with two distinct reactive groups, a strained cyclooctyne (SCO) and a maleimide, connected by a hydrophilic polyethylene glycol (PEG) spacer. This strategic design allows for sequential or orthogonal conjugation strategies, which are fundamental in the construction of complex biomolecular architectures.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₅N₃O₈ | [1] |
| Molecular Weight | 493.56 g/mol | [2] |
| CAS Number | 2141976-35-2 | [1][3] |
| Appearance | Yellow oil | |
| Purity | > 95% (HPLC-UV) | |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Reactivity and Signaling Pathways
The utility of this compound lies in the distinct reactivity of its terminal functional groups, enabling a two-step conjugation process.
First Conjugation Step: Maleimide-Thiol Reaction
The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is highly efficient and proceeds optimally within a pH range of 6.5-7.5. At a pH of 7, the maleimide group is approximately 1,000 times more reactive towards a sulfhydryl group than an amine. Above pH 7.5, the reactivity towards primary amines increases, and the hydrolysis of the maleimide ring becomes more significant.
Second Conjugation Step: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The strained cyclooctyne (SCO) group partakes in a copper-free click chemistry reaction known as SPAAC with an azide-functionalized molecule. This bioorthogonal reaction is highly specific and can be performed in complex biological media without interfering with native cellular processes.
Stability Profile
The stability of this compound and its conjugates is a critical factor for its application in drug development.
Maleimide Group Stability: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis results in the opening of the ring to form a maleamic acid derivative, which is unreactive towards thiols. Therefore, aqueous solutions of this compound should be prepared fresh and used promptly. For long-term storage, the compound should be kept at -20°C in an anhydrous solvent.
Thioether Conjugate Stability: While the thioether bond formed from the maleimide-thiol reaction is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols. However, subsequent hydrolysis of the succinimide ring in the conjugate can lead to a more stable, ring-opened structure that is less prone to this reversal.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
General Protocol for Protein Conjugation
This protocol outlines the steps for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.0, containing 5-10 mM EDTA.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Spin desalting columns
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Reduce Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, add TCEP to a final concentration of 20 mM. Incubate for 30 minutes at room temperature.
-
Remove Excess Reducing Agent: Remove the excess TCEP using a spin desalting column, exchanging the protein into the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in DMSO or DMF to a stock concentration of 5-20 mM.
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C.
-
Purification: Remove excess, unreacted this compound by using a spin desalting column or through dialysis against the appropriate buffer.
Synthesis of this compound (Conceptual Pathway)
While a detailed, validated synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on standard organic chemistry principles. This would likely involve the coupling of three key building blocks: a strained cyclooctyne derivative, a PEG3 spacer with appropriate functional groups, and a maleimide precursor.
This conceptual pathway illustrates a multi-step synthesis involving the sequential coupling of the building blocks. The actual industrial synthesis may vary and would require rigorous optimization and purification steps.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation, offering researchers and drug developers the ability to create complex and highly specific biomolecular constructs. A thorough understanding of its chemical properties, including its reactivity and stability, is paramount to its successful application. The protocols and data presented in this guide are intended to provide a solid foundation for the use of this compound in innovative research and therapeutic development.
References
SCO-PEG3-Maleimide: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on the bifunctional linker, SCO-PEG3-Maleimide, a valuable tool in the field of bioconjugation. This document outlines its chemical properties, reaction mechanisms, and provides detailed experimental protocols for its application in creating precisely defined molecular conjugates, particularly relevant for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Core Properties and Data
This compound is a versatile linker molecule featuring two distinct reactive functionalities: a strained cyclooctyne (SCO) group and a maleimide group, separated by a three-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal conjugation strategy.
| Property | Value | Reference(s) |
| Molecular Formula | C24H35N3O8 | [1][][3] |
| Molecular Weight | 493.56 g/mol | [][3] |
| CAS Number | 2141976-35-2 | |
| Appearance | Yellow oil | |
| Solubility | DMSO, DMF, DCM, MeOH | |
| Storage Conditions | -20°C for long-term storage |
Reaction Mechanisms and Applications
The power of this compound lies in its ability to facilitate two independent conjugation reactions:
-
Maleimide-Thiol Conjugation: The maleimide group reacts specifically and efficiently with free thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides. This Michael addition reaction forms a stable thioether bond and is most effective in the pH range of 6.5 to 7.5.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The SCO group is a highly reactive cyclooctyne that undergoes a [3+2] cycloaddition with azide-functionalized molecules. This "copper-free click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with biological processes.
This dual reactivity makes this compound an ideal linker for constructing complex biomolecules, such as ADCs, where one end of the linker is attached to an antibody and the other to a cytotoxic payload.
Experimental Protocols
Below are detailed protocols for the sequential conjugation of a thiol-containing protein (e.g., an antibody) and an azide-containing payload using this compound.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the reaction of the maleimide moiety of the linker with a reduced antibody.
Materials:
-
Thiol-containing protein (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Conjugation Buffer: PBS, pH 7.2-7.4, containing 1 mM EDTA
-
Quenching solution: 1 M N-acetylcysteine or cysteine in conjugation buffer
-
Desalting columns (e.g., PD-10)
Procedure:
-
Antibody Reduction (if necessary):
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer.
-
To expose cysteine residues, add a 10-20 molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Linker Conjugation:
-
Immediately after desalting, adjust the reduced antibody concentration to 2-5 mg/mL in cold conjugation buffer.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 5-10 molar excess of the this compound solution to the reduced antibody solution with gentle mixing.
-
Incubate the reaction at 4°C for 4-16 hours or at room temperature for 1-2 hours.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 1-2 mM to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis into the desired storage buffer.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Characterize the conjugate by mass spectrometry to confirm the addition of the linker.
-
Use hydrophobic interaction chromatography (HIC) to assess the drug-to-antibody ratio (DAR) distribution if a payload has been attached.
-
Protocol 2: Copper-Free Click Chemistry of the SCO-Functionalized Protein with an Azide-Payload
This protocol describes the SPAAC reaction between the SCO-functionalized protein and an azide-containing molecule.
Materials:
-
SCO-functionalized protein from Protocol 1
-
Azide-containing payload (e.g., cytotoxic drug, fluorescent dye)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing payload in a minimal amount of a compatible organic solvent (e.g., DMSO) if necessary, and then dilute in the reaction buffer.
-
Add the azide-payload solution to the SCO-functionalized protein solution at a molar excess of 3-5 fold.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 12-24 hours with gentle agitation. The reaction can also be performed at 4°C for 24-48 hours.
-
-
Purification:
-
Purify the final conjugate using SEC or tangential flow filtration (TFF) to remove the excess payload and any reaction byproducts.
-
-
Characterization:
-
Characterize the final conjugate for protein concentration, DAR, aggregation (by SEC), and purity (by SDS-PAGE).
-
Confirm the final conjugate structure and mass using mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Workflow for dual conjugation using this compound.
Signaling Pathways and Logical Relationships
Caption: Reaction principles of this compound's functional groups.
References
The Pivotal Role of the PEG3 Spacer in SCO-PEG3-Maleimide: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is of paramount importance. The SCO-PEG3-Maleimide linker is a sophisticated, heterobifunctional tool designed for precision and efficiency. This technical guide provides an in-depth exploration of the core component of this linker: the PEG3 spacer. We will delve into its quantitative impact on bioconjugate properties, provide detailed experimental protocols for its application, and visualize its role in key biological and synthetic processes.
Core Concepts: Deconstructing the this compound Linker
The this compound linker is comprised of three key functional components:
-
SCO (Strained Cyclooctyne): This bicyclononyne (BCN) derivative is a key player in copper-free click chemistry. Its high ring strain enables a highly efficient and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is ideal for biological applications as it proceeds rapidly at physiological conditions without the need for cytotoxic copper catalysts.[1][]
-
Maleimide: This functional group provides a highly selective reaction site for molecules containing thiol (sulfhydryl) groups, such as the cysteine residues found in antibodies and other proteins.[3][4] The Michael addition reaction between a maleimide and a thiol forms a stable covalent thioether bond.[4]
-
PEG3 Spacer: This short, discrete polyethylene glycol (PEG) chain, consisting of three ethylene glycol units, is the central focus of this guide. It is not merely a passive connector but an active modulator of the physicochemical properties of the entire bioconjugate.
The Multifaceted Role of the PEG3 Spacer
The incorporation of a PEG3 spacer into a bioconjugate imparts several critical advantages that can significantly enhance its therapeutic potential. These benefits stem from the inherent chemical nature of the polyethylene glycol chain.
Enhanced Hydrophilicity and Reduced Aggregation
Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG3 spacer helps to mitigate this by creating a hydration shell around the drug, improving its solubility and preventing aggregation. This is crucial for maintaining the stability and efficacy of the final conjugate, especially at higher drug-to-antibody ratios (DARs).
Improved Pharmacokinetics
The hydrophilic PEG chain can increase the hydrodynamic volume of the bioconjugate, which can reduce renal clearance and prolong its circulation half-life. This extended exposure can lead to improved therapeutic efficacy.
Steric Hindrance Reduction and Spatial Control
The PEG3 spacer provides a defined and flexible distance between the conjugated molecules. In the context of ADCs, this ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen. This spatial separation is critical for preserving the biological activity of the targeting moiety.
Reduced Immunogenicity
By shielding the hydrophobic payload and preventing aggregation, PEG linkers can lower the risk of the bioconjugate being recognized by the immune system, thereby reducing its immunogenicity.
Quantitative Impact of the PEG3 Spacer
The decision to incorporate a PEG3 spacer is driven by quantifiable improvements in the properties of the bioconjugate. The following table summarizes key data on the impact of PEG spacers on various parameters of antibody-drug conjugates.
| Parameter | Without PEG Spacer | With PEG3 (or short PEG) Spacer | Measurement Technique | References |
| Hydrophobicity | Higher | Lower | Hydrophobic Interaction Chromatography (HIC) | |
| Aggregation | Increased propensity | Reduced | Size Exclusion Chromatography (SEC) | |
| Solubility | Lower | Higher | Spectrophotometry (e.g., measuring turbidity or maximum soluble concentration) | |
| Pharmacokinetics (PK) | Faster clearance, shorter half-life | Slower clearance, longer half-life | In vivo studies with plasma concentration monitoring |
Experimental Protocols
The following section provides a detailed methodology for the two-step conjugation of an antibody with a payload using the this compound linker.
Step 1: Maleimide-Thiol Conjugation of this compound to an Antibody
This protocol outlines the conjugation of the maleimide group of the linker to the thiol groups of a reduced antibody.
Materials:
-
Antibody (e.g., IgG)
-
This compound
-
Reducing agent (e.g., TCEP, DTT)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Quenching solution: N-acetylcysteine or cysteine
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction (if necessary):
-
Dissolve the antibody in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the antibody's cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a quenching solution to a final concentration of 1-2 mM to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-linker conjugate using size exclusion chromatography to remove excess linker and other small molecules.
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the SCO-functionalized antibody and an azide-containing payload.
Materials:
-
SCO-functionalized antibody from Step 1
-
Azide-functionalized payload
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size exclusion chromatography, HIC)
Procedure:
-
Payload Preparation:
-
Dissolve the azide-functionalized payload in DMSO or DMF to a known concentration.
-
-
SPAAC Reaction:
-
To the SCO-functionalized antibody, add a 1.5-5 fold molar excess of the azide-functionalized payload.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction can also be performed at 4°C for a longer duration (12-24 hours).
-
-
Purification:
-
Purify the final antibody-drug conjugate using size exclusion chromatography to remove any unreacted payload.
-
Further purification and characterization can be performed using HIC to separate species with different drug-to-antibody ratios.
-
Characterization of the Final Conjugate
-
Drug-to-Antibody Ratio (DAR): Determined by HIC or mass spectrometry. HIC separates the different drug-loaded species based on hydrophobicity.
-
Aggregation Analysis: Performed using size exclusion chromatography (SEC) to quantify the percentage of high molecular weight species.
-
Confirmation of Conjugation: Verified by mass spectrometry (MS) to confirm the molecular weight of the final conjugate.
-
Antigen Binding Affinity: Assessed using methods like ELISA or surface plasmon resonance (SPR) to ensure the antibody's binding capability is retained.
Visualizing the Role of the PEG3 Spacer
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Structure of the this compound linker.
Caption: Two-step bioconjugation workflow.
Caption: Key advantages of the PEG3 spacer.
Conclusion
The PEG3 spacer, though a small component of the this compound linker, plays a significant and multifaceted role in the design of effective bioconjugates. Its ability to enhance solubility, reduce aggregation, improve pharmacokinetic profiles, and provide precise spatial control makes it an invaluable tool for researchers and drug development professionals. By understanding and leveraging the properties of the PEG3 spacer, it is possible to develop more stable, potent, and safer targeted therapeutics.
References
The Double-Edged Sword: An In-depth Technical Guide to the Reactivity of the Maleimide Group in Bioconjugation
For researchers, scientists, and drug development professionals, the maleimide group represents a powerful and widely utilized tool for the covalent modification of biomolecules. Its remarkable reactivity towards thiol groups, particularly those of cysteine residues in proteins, has cemented its role in the construction of antibody-drug conjugates (ADCs), PEGylated proteins, and a myriad of other targeted therapeutics and research reagents. This guide provides a comprehensive exploration of the core principles governing maleimide reactivity, offering a detailed examination of its mechanism, specificity, and the critical factors that influence the stability of the resulting bioconjugates.
The primary allure of maleimide chemistry lies in its high degree of selectivity and efficiency under mild, physiological conditions. The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring, forming a stable thioether bond.[1] This process is highly chemoselective for thiols within a pH range of 6.5 to 7.5, reacting approximately 1,000 times faster with thiols than with amines at a neutral pH.[2][3]
The Core Reaction: Thiol-Maleimide Michael Addition
The fundamental reaction underpinning maleimide bioconjugation is the Michael addition of a thiol to the maleimide double bond. This reaction is highly efficient and proceeds readily under aqueous conditions without the need for a catalyst.[3]
Factors Influencing Maleimide Reactivity and Conjugation Efficiency
The success of a maleimide-based bioconjugation strategy is critically dependent on several key experimental parameters. Careful optimization of these factors is essential to maximize conjugation efficiency while minimizing undesirable side reactions.
| Parameter | Optimal Range/Condition | Impact on Reaction |
| pH | 6.5 - 7.5 | Maximizes thiol reactivity and selectivity; minimizes amine reactivity and maleimide hydrolysis.[1] |
| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) are used for sensitive proteins to minimize degradation, requiring longer reaction times (overnight). Room temperature reactions are faster (30 minutes to 2 hours). |
| Reactant Concentration | Molar excess of maleimide | A 10-20 fold molar excess of the maleimide reagent is often used to drive the reaction to completion. |
| Buffer Composition | Phosphate, HEPES, Tris (use with caution) | Buffers should be free of extraneous thiols. Tris contains a primary amine and can compete with the target thiol at higher pH. |
The Stability Challenge: Side Reactions of the Maleimide Group
While the thioether bond formed is generally considered stable, the maleimide conjugate is susceptible to several side reactions that can impact the homogeneity and in vivo stability of the final product.
Maleimide Hydrolysis
The maleimide ring itself is prone to hydrolysis, especially at pH values above 7.5. This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols, thereby preventing conjugation.
Retro-Michael Reaction and Thiol Exchange
The thioether linkage can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. In a biological environment rich in thiols, such as glutathione, this can result in the transfer of the conjugated payload to other molecules, a phenomenon known as "payload migration."
To counteract this instability, a common strategy is to intentionally hydrolyze the succinimide ring of the conjugate post-conjugation to form a stable, ring-opened succinamic acid thioether. This ring-opened form is resistant to the retro-Michael reaction.
Thiazine Rearrangement
A less common but significant side reaction can occur when conjugating maleimides to peptides or proteins with an N-terminal cysteine. The N-terminal amine can attack the succinimide ring, leading to a thiazine rearrangement. This side reaction is more prominent at physiological or higher pH.
Experimental Protocols
General Protocol for Protein-Maleimide Conjugation
This protocol provides a general framework for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)
-
Reducing agent (e.g., TCEP or DTT) (optional, for reducing disulfide bonds)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to the addition of the maleimide.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) to create a stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (typically a 10-20 fold molar excess of maleimide). Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching the Reaction: Add a molar excess of a quenching reagent to react with any unreacted maleimide.
-
Purification: Remove excess reagents and byproducts by SEC, dialysis, or another suitable purification method.
Experimental Workflow for ADC Development
The development of an antibody-drug conjugate (ADC) using maleimide chemistry follows a structured workflow.
Quantitative Data on Maleimide Reactivity and Stability
The following tables summarize key quantitative data related to maleimide reactions.
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Reaction with Thiols | Reaction with Amines | Maleimide Hydrolysis | Selectivity for Thiols |
| < 6.5 | Slow | Negligible | Slow | High |
| 6.5 - 7.5 | Optimal | Minimal | Moderate | High |
| > 7.5 | Fast | Competitive | Rapid | Decreased |
Table 2: Half-lives of N-Substituted Succinimide Thioether Adducts (Ring-Opening Hydrolysis)
| N-Substituent on Maleimide | Half-life of Ring-Opening (t1/2) |
| N-alkyl (conventional) | > 1 week |
| Electron-withdrawing groups | Significantly accelerated |
Note: The rate of ring-opening hydrolysis is highly dependent on the specific N-substituent of the maleimide.
Conclusion
The maleimide group is an indispensable tool in the bioconjugation toolbox, offering a highly selective and efficient means of modifying biomolecules. However, a thorough understanding of its reactivity profile, including the key factors that influence the reaction and the potential for side reactions, is paramount for the successful development of stable and homogeneous bioconjugates. By carefully controlling reaction conditions and considering strategies to mitigate instability, researchers can harness the full potential of maleimide chemistry to advance the fields of targeted drug delivery, diagnostics, and fundamental biological research.
References
Principles of Copper-Free Click Chemistry with SCO Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of copper-free click chemistry, with a specific focus on the use of strained cyclooctyne (SCO) linkers. This powerful bioorthogonal ligation technique has become an indispensable tool in chemical biology, drug development, and materials science, enabling the precise and efficient conjugation of molecules in complex biological environments.
Core Principles of Copper-Free Click Chemistry
Copper-free click chemistry, predominantly known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a bioorthogonal reaction that involves the cycloaddition of a strained alkyne (like a cyclooctyne) and an azide to form a stable triazole linkage.[1][2] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[1] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH.[1]
The key to the bioorthogonality of SPAAC lies in the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with native biological molecules such as proteins, nucleic acids, and lipids.[1] This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners.
Strained Cyclooctyne (SCO) Linkers: A Comparative Overview
A variety of SCO linkers have been developed, each with distinct properties regarding reaction kinetics, stability, and hydrophilicity. The choice of SCO linker is critical and depends on the specific application.
Common SCO Linkers
-
Dibenzocyclooctyne (DBCO): One of the most widely used SCO linkers, known for its high reactivity.
-
Bicyclo[6.1.0]nonyne (BCN): A smaller and more hydrophilic alternative to DBCO, exhibiting greater stability in the presence of thiols.
-
Difluorinated Cyclooctyne (DIFO): Features fluorine substitutions that enhance reactivity.
-
Azadibenzocyclooctyne (ADIBO): A DBCO derivative with a nitrogen atom in the cyclooctyne ring, offering fast reaction kinetics.
Quantitative Data on SCO Linker Performance
The performance of SCO linkers is primarily evaluated based on their reaction kinetics (second-order rate constants) and stability under physiological conditions.
| Linker | Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability (Half-life with 5 mM GSH) | Reference(s) |
| DBCO | Benzyl Azide | ~0.1 - 0.9 | 71 min | |
| BCN | Benzyl Azide | ~0.004 - 0.1 | ~6 h | |
| DIFO | Benzyl Azide | ~0.076 | Not Reported | |
| ADIBO | Benzyl Azide | ~0.17 | Not Reported |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing SCO linkers in copper-free click chemistry.
Protocol for SPAAC Bioconjugation of a Protein
This protocol outlines the general procedure for conjugating an azide-modified protein with a DBCO-functionalized molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the DBCO-functionalized molecule in anhydrous DMSO to a stock concentration of 10 mM.
-
Ensure the azide-modified protein is at a known concentration in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the DBCO stock solution to the protein solution. A 5- to 20-fold molar excess of the DBCO reagent over the protein is a common starting point. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 2-16 hours. The optimal time and temperature should be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the degree of labeling using mass spectrometry or UV-Vis spectroscopy if the DBCO reagent contains a chromophore.
-
Protocol for Metabolic Labeling of a Cell Surface with Azido Sugars and SPAAC
This protocol describes the metabolic incorporation of an azido sugar into cellular glycans and subsequent labeling with a DBCO-functionalized fluorescent probe.
Materials:
-
Adherent cells in culture
-
Cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-488)
-
PBS
-
Fixation and permeabilization buffers (optional, for intracellular staining)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the azido sugar to the cell culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar.
-
-
SPAAC Reaction:
-
Wash the cells twice with warm PBS or medium.
-
Add the DBCO-functionalized fluorescent dye, diluted in culture medium, to the cells at a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the unreacted probe.
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
Mandatory Visualizations
Signaling Pathway: GPCR-Arrestin Interaction Study
Caption: Workflow for studying GPCR-β-Arrestin interactions using genetically encoded non-canonical amino acids (ncAA) and crosslinking.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: A generalized experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using copper-free click chemistry.
Logical Relationship: The SPAAC Reaction Mechanism
Caption: The concerted [3+2] cycloaddition mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
References
SCO-PEG3-Maleimide for beginners in antibody-drug conjugates
An In-Depth Technical Guide to SCO-PEG3-Maleimide for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to malignant cells, thereby minimizing systemic toxicity. The efficacy and safety of these "biological missiles" are critically dependent on the linker molecule that connects the monoclonal antibody (mAb) to the cytotoxic payload. This guide provides a comprehensive technical overview of this compound, a bifunctional, cleavable linker increasingly utilized in ADC development. We will explore its core components, the functional advantages conferred by its polyethylene glycol (PEG) spacer, detailed conjugation chemistry, and a representative experimental workflow. This document serves as a foundational resource for professionals beginning their work with advanced ADC linker technologies.
Core Components and Physicochemical Properties
This compound is a heterobifunctional linker designed with three primary functional regions: a cyclooctyne group (SCO), a three-unit polyethylene glycol spacer (PEG3), and a maleimide group. Each component serves a distinct and critical purpose in the construction of an ADC.
-
SCO (bicyclo[6.1.0]non-4-yne): This strained cyclooctyne moiety is the reactive handle for "copper-free" click chemistry. It readily and specifically reacts with azide-functionalized molecules (such as a cytotoxic payload) via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This method is advantageous as it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.
-
PEG3 (Polyethylene Glycol, 3 units): The PEG spacer is a short, hydrophilic chain of ethylene glycol units. The inclusion of a PEG linker is a key strategy to improve the overall properties of an ADC.[][2] It enhances aqueous solubility, reduces aggregation (especially with hydrophobic payloads), and can improve the pharmacokinetic profile by extending the conjugate's circulation half-life.[][2][3]
-
Maleimide: This functional group is one of the most established chemical handles for protein conjugation. It reacts specifically and efficiently with free thiol (sulfhydryl) groups, such as those on the cysteine residues of an antibody, via a Michael addition reaction to form a stable thioether bond.
The logical relationship between these components in forming an ADC is illustrated below.
Physicochemical Data
The following table summarizes the key quantitative properties of the this compound linker.
| Property | Value | Reference |
| Chemical Formula | C24H35N3O8 | |
| Molecular Weight | 493.56 g/mol | |
| CAS Number | 2141976-35-2 | |
| Appearance | Yellow Oil | |
| Purity | >95% (Typically via HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH | |
| Storage | Recommended at -20°C for long-term storage, protected from light and moisture. |
Advantages of the PEG3 Spacer in ADCs
The integration of a PEG spacer is a critical design feature that addresses several challenges in ADC development, primarily by mitigating the hydrophobicity of the cytotoxic payload and improving the overall biopharmaceutical properties of the conjugate.
| Advantage | Description | Reference |
| Enhanced Solubility | Many potent cytotoxic drugs are hydrophobic, leading to a risk of ADC aggregation. The hydrophilic PEG chain acts as a solubilizing agent, improving stability in aqueous buffers. | |
| Improved Pharmacokinetics (PK) | PEGylation increases the hydrodynamic size of the ADC, which can reduce renal clearance and extend its circulation half-life, leading to increased overall drug exposure (AUC) at the tumor site. | |
| Reduced Immunogenicity | The PEG spacer can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC. | |
| Higher Drug-to-Antibody Ratio (DAR) | By preventing aggregation, PEG linkers can enable the successful conjugation of a higher number of drug molecules per antibody, which can enhance potency. | |
| Reduced Aggregation | The protective hydration shell created by the PEG linker around the payload minimizes intermolecular interactions that lead to aggregation, which is crucial for manufacturing and stability. |
A Representative Experimental Workflow for ADC Synthesis
The synthesis of an ADC using this compound involves a multi-step process that requires careful control of reaction conditions. The workflow below outlines a typical procedure for conjugating a thiol-reactive antibody with an azide-functionalized payload.
Detailed Experimental Protocol (Representative)
This protocol is a generalized representation. Specific concentrations, incubation times, and temperatures must be optimized for each unique antibody and payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
This compound pre-conjugated to an azide-payload.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Purification system (e.g., SEC-HPLC).
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds, exposing the cysteine thiol groups.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP by buffer exchange into the Reaction Buffer using a desalting column according to the manufacturer's protocol. The presence of EDTA is critical to prevent re-oxidation of the thiol groups.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the this compound-Payload in DMSO.
-
Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody. The final concentration of DMSO in the reaction mixture should typically be kept below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The reaction should be performed in the dark to protect any light-sensitive components.
-
-
Purification of the ADC:
-
Following incubation, purify the ADC from unreacted linker-payload and other impurities. Size Exclusion Chromatography (SEC) is a common method for this separation at the lab scale.
-
Collect fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine DAR: Use Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy to determine the average number of drug molecules conjugated per antibody.
-
Assess Purity and Aggregation: Use SEC to confirm the absence of aggregates and to quantify the purity of the monomeric ADC.
-
Confirm Identity: Use SDS-PAGE and/or mass spectrometry to confirm the successful conjugation and integrity of the final ADC product.
-
ADC Mechanism of Action and Payload Release
The ultimate function of an ADC is to deliver its payload to the target cell. This process follows a series of well-defined steps, leading to cancer cell death. The linker plays a pivotal role in ensuring the payload remains attached in circulation but is released effectively inside the tumor cell.
This compound is considered a cleavable linker. While the thioether and triazole bonds are stable, the payload is typically designed to be released via a cleavable moiety attached to it (e.g., a valine-citrulline peptide sensitive to lysosomal proteases).
The diagram below illustrates the mechanism of action for an ADC carrying a payload like Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent.
Conclusion
This compound is a sophisticated and versatile linker that offers significant advantages for the development of next-generation Antibody-Drug Conjugates. Its trifunctional design provides a robust platform for conjugating payloads via copper-free click chemistry and attaching to antibodies through well-established maleimide-thiol chemistry. The integrated PEG3 spacer is crucial for enhancing the solubility, stability, and pharmacokinetic properties of the final ADC. A thorough understanding of its components, reaction mechanisms, and the associated experimental workflow is essential for researchers aiming to harness its full potential in creating more effective and safer targeted cancer therapies.
References
Cleavable vs. Non-Cleavable Linkers in ADC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties dictate the stability, pharmacokinetics, and mechanism of payload release, ultimately defining the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with profound implications for efficacy and toxicity. This guide provides an in-depth technical overview of these two major linker classes, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Principles and Mechanisms of Action
Cleavable Linkers: Environmentally-Sensitive Payload Release
Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[1] This controlled release is achieved by incorporating linkages that are susceptible to cleavage by specific enzymes, acidic pH, or high concentrations of reducing agents.[2]
There are three main types of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are abundant in cancer cells.[1]
-
pH-Sensitive Linkers: Linkers incorporating acid-labile groups, like hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[1]
-
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are selectively reduced in the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[1]
A key advantage of cleavable linkers is their ability to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.
Non-Cleavable Linkers: Systemic Stability and Intracellular Degradation
Non-cleavable linkers, in contrast, form a stable covalent bond between the antibody and the payload. Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC. This results in the release of the payload still attached to the linker and a single amino acid residue.
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. Since the released payload-linker-amino acid complex is often charged and less membrane-permeable, the bystander effect is generally minimal. This makes them well-suited for treating hematological malignancies or solid tumors with homogenous antigen expression.
Quantitative Comparison of ADC Performance
The choice of linker significantly impacts the in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profile of an ADC. The following tables summarize comparative data for ADCs with cleavable and non-cleavable linkers. Note: Direct comparisons can be influenced by the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Payload | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | HER2 | SK-BR-3 (High HER2) | ~13-50 | |
| Trastuzumab-MCC-DM1 | Non-cleavable (MCC) | DM1 | HER2 | SK-BR-3 (High HER2) | ~6-20 | |
| Anti-CD22-vc-MMAE | Cleavable (vc) | MMAE | CD22 | B-cell lymphoma | ~0.5 | |
| Anti-CD22-MCC-DM1 | Non-cleavable (MCC) | DM1 | CD22 | B-cell lymphoma | ~5 | |
| mil40-16 | Cleavable (vc) | MMAE | HER2 | BT-474 | Not explicitly stated | |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | HER2 | BT-474 | ~1 x 10⁻¹¹ M | |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | HER2-negative | MCF-7 (Bystander) | ~1 x 10⁻⁹ M |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Construct | Linker Type | Payload | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Anti-CD79b-vc-MMAE | Cleavable (vc) | MMAE | Lymphoma Xenograft | Single Dose | High | |
| Anti-CD79b-MCC-DM1 | Non-cleavable (MCC) | DM1 | Lymphoma Xenograft | Single Dose | Moderate | |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | MMAE | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | |
| ADC-MMAE-2 | Cleavable (azobenzene) | MMAE | SUNE2 Xenograft | Combination with X-ray | >90% | |
| CX-DM1-containing ADCs | Cleavable | DM1 | EGFR and EpCAM xenograft | 3 mg/kg | More active than 15 mg/kg of SMCC-DM1 ADCs | |
| SMCC-DM1-containing ADCs | Non-cleavable | DM1 | EGFR and EpCAM xenograft | 15 mg/kg | Less active than 3 mg/kg of CX-DM1 ADCs |
Table 3: Pharmacokinetic Parameters
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) | Reference |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE | |
| Adcetris® (Brentuximab vedotin) | Cleavable | Multiple Species | Multiple Species | |
| Kadcyla® (Trastuzumab emtansine) | Non-cleavable | Multiple Species | Multiple Species |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration (e.g., 100 µg/mL) in pre-warmed plasma (human, mouse, rat) at 37°C. Include a control incubation in PBS.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing: Immediately freeze aliquots at -80°C. For LC-MS analysis, precipitate plasma proteins with an organic solvent (e.g., acetonitrile) to extract the free payload.
-
Quantification:
-
ELISA: Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.
-
LC-MS: Analyze the supernatant to quantify the amount of released, unconjugated drug.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life of the conjugate.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of an ADC on a target cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
ADC Treatment: Add serial dilutions of the ADC to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-144 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
Methodology:
-
Cell Labeling: Stably transfect the antigen-negative (bystander) cell line with a fluorescent protein (e.g., GFP) for identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Add serial dilutions of the ADC to the co-culture.
-
Incubation: Incubate the plate for 48-72 hours.
-
Analysis: Quantify the viability of the GFP-positive bystander cells using flow cytometry or fluorescence microscopy.
-
Data Analysis: Compare the viability of bystander cells in ADC-treated wells to untreated control wells. A significant decrease in the viability of bystander cells indicates a bystander effect.
Signaling Pathways and Experimental Workflows
ADC Internalization and Intracellular Trafficking
The following diagram illustrates the general pathway of ADC internalization and processing, which is crucial for the release of the cytotoxic payload.
Caption: General mechanism of ADC internalization, trafficking, and payload release.
Experimental Workflow for ADC Development and Characterization
The development and characterization of an ADC involve a series of integrated steps, from initial design to preclinical evaluation.
Caption: A typical experimental workflow for the development and characterization of an ADC.
Conclusion
The selection of a cleavable or non-cleavable linker is a critical determinant of an ADC's therapeutic potential. Cleavable linkers offer the advantage of potent bystander killing, which is beneficial for heterogeneous tumors, but may have lower plasma stability. Non-cleavable linkers provide enhanced stability and a potentially better safety profile, making them suitable for homogenous tumors. The optimal choice depends on a thorough understanding of the target antigen biology, the tumor microenvironment, and the desired therapeutic outcome. A comprehensive evaluation using the experimental approaches outlined in this guide is essential for the rational design and successful development of next-generation antibody-drug conjugates.
References
SCO-PEG3-Maleimide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and experimental considerations for SCO-PEG3-Maleimide, a bifunctional linker commonly employed in the development of antibody-drug conjugates (ADCs) and other bioconjugates. The information presented is intended to promote safe laboratory practices and successful experimental outcomes.
Chemical and Physical Properties
This compound is a chemical linker featuring a strain-promoted alkyne (SCO or cyclooctyne) and a maleimide group, separated by a three-unit polyethylene glycol (PEG) spacer. The SCO moiety participates in copper-free click chemistry reactions with azides, while the maleimide group selectively reacts with sulfhydryl (thiol) groups.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | General PEG-Maleimides | Maleimide (Parent Compound) |
| Molecular Formula | C24H35N3O8 | Variable | C4H3NO2 |
| Molecular Weight | 493.56 g/mol | Variable | 97.07 g/mol |
| Appearance | Yellow oil | Off-white/white solid or viscous liquid | White solid |
| Solubility | DMSO, DMF, DCM, MeOH | Aqueous solutions, DMSO, DMF | Water, alcohol, acetone |
| Storage Temperature | -20°C for long-term storage | -20°C, desiccated | Room temperature |
Safety and Hazard Information
Table 2: Hazard Identification and Classification for Maleimide-Containing Compounds
| Hazard Class | Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 3 (for Maleimide) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Corrosion/Irritation | Category 1B (for Maleimide) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Serious Eye Damage/Irritation | Category 1 (for Maleimide) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Sensitization | Category 1 (for Maleimide) | P272: Contaminated work clothing should not be allowed out of the workplace. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. |
Handling and Personal Protective Equipment (PPE)
Given the potential hazards associated with the maleimide group, the following handling guidelines are recommended:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If working with a powder form or if aerosols may be generated, a NIOSH-approved respirator is recommended.
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
Proper storage is crucial to maintain the reactivity of this compound, particularly the maleimide group, which is susceptible to hydrolysis.
Table 3: Storage and Stability Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C. Short-term (days to weeks): 2-8°C. | Minimizes degradation of the maleimide group. |
| Moisture | Store in a dry, desiccated environment. | The maleimide ring is prone to hydrolysis, which opens the ring and renders it unreactive towards thiols. |
| Light | Protect from light. | Prevents potential photodegradation. |
| Inert Atmosphere | For solutions, flushing with an inert gas like argon or nitrogen can improve stability. | Reduces oxidation, particularly of target thiol groups. |
The stability of the maleimide group is pH-dependent. It is most stable at a pH of 6.5-7.5. At pH values above 7.5, the rate of hydrolysis increases significantly, and reactivity towards primary amines can also occur.
Experimental Protocols and Considerations
The primary application of this compound is in bioconjugation, where it links a molecule with a free thiol group to a molecule containing an azide.
General Protocol for Maleimide-Thiol Conjugation
This protocol outlines the general steps for conjugating this compound to a thiol-containing biomolecule, such as a cysteine-containing peptide or protein.
-
Preparation of the Thiol-Containing Biomolecule:
-
Dissolve the biomolecule in a degassed, amine-free buffer with a pH of 6.5-7.5 (e.g., phosphate-buffered saline (PBS), HEPES, MOPS).
-
If the biomolecule contains disulfide bonds, reduction is necessary. Treat with a 10-50 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature. DTT can also be used, but it must be removed before adding the maleimide reagent.
-
Remove the excess reducing agent using a desalting column or dialysis.
-
-
Preparation of the this compound Solution:
-
Dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the thiol-containing biomolecule solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and other small molecules by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Logical Workflow for Bioconjugation
The following diagram illustrates the logical steps involved in a typical bioconjugation experiment using this compound.
Caption: Workflow for conjugating this compound to a thiol-containing biomolecule.
Reaction Mechanism: Maleimide-Thiol Michael Addition
The conjugation of the maleimide group to a thiol proceeds via a Michael addition reaction, forming a stable thioether bond.
Caption: Reaction mechanism of maleimide with a thiol group.
Conclusion
This compound is a valuable tool for bioconjugation, enabling the straightforward linkage of molecules for applications in research and drug development. While it offers high selectivity and efficiency, proper safety precautions are essential due to the reactivity of the maleimide group. Adherence to the handling, storage, and experimental guidelines outlined in this document will contribute to a safe laboratory environment and the successful synthesis of well-defined bioconjugates. Researchers should always consult any available supplier-specific safety data sheets and institutional safety protocols before working with this or any other chemical reagent.
Methodological & Application
Revolutionizing Bioconjugation: A Step-by-Step Guide to SCO-PEG3-Maleimide Conjugation
Abstract
The field of bioconjugation is continually advancing towards the creation of more complex and precisely defined biomolecular constructs. Heterobifunctional linkers are at the forefront of this evolution, enabling the controlled, sequential attachment of different molecular entities to a central scaffold. This application note provides a comprehensive, step-by-step guide for utilizing SCO-PEG3-Maleimide, a versatile linker possessing both a strained cyclooctyne (SCO) for copper-free click chemistry and a maleimide group for thiol-specific conjugation. This dual reactivity allows for the orthogonal labeling of biomolecules, opening up new avenues in drug development, diagnostics, and fundamental biological research. Detailed protocols for both the maleimide-thiol conjugation and the subsequent Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) are provided, along with data presentation in clear, tabular formats and visual workflows to guide researchers through this powerful conjugation strategy.
Introduction
The ability to conjugate two different molecules to a protein or other biomolecule with high specificity and efficiency is crucial for many applications in biotechnology and medicine.[1] this compound is a heterobifunctional linker designed for this purpose. It features two distinct reactive moieties separated by a flexible polyethylene glycol (PEG) spacer:
-
Maleimide: This group reacts specifically with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. The reaction, a Michael addition, is highly efficient and proceeds under mild pH conditions (6.5-7.5), forming a stable thioether bond.[2][] At a neutral pH of 7, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[4][5]
-
Strained Cyclooctyne (SCO): This moiety is a key component for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of the cyclooctyne allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst.
The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate. This orthogonal reactivity allows for a sequential conjugation strategy, which is the focus of this guide. Typically, the faster and more established maleimide-thiol conjugation is performed first, followed by the SPAAC reaction.
Materials and Reagents
Key Reagents
-
Thiol-containing biomolecule (e.g., protein with cysteine residues, thiol-modified oligonucleotide)
-
Azide-containing molecule (e.g., azide-functionalized fluorescent dye, drug molecule, or biotin)
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffers:
-
Maleimide Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 6.5-7.5, or other amine-free and thiol-free buffers like HEPES or Tris. It is recommended to include 5-10 mM EDTA to prevent disulfide bond reformation.
-
SPAAC Reaction Buffer: PBS, pH 7.4, or other physiological buffers.
-
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification Supplies: Size-exclusion chromatography columns (e.g., PD-10 desalting columns), dialysis cassettes, or HPLC system.
Equipment
-
Reaction vials
-
Stir plate and stir bars or rotator
-
UV-Vis spectrophotometer
-
(Optional) Mass spectrometer for conjugate characterization
-
(Optional) SDS-PAGE equipment for protein analysis
Experimental Protocols
This section details the sequential two-step conjugation process using this compound. The first step involves the reaction of the maleimide group with a thiol-containing biomolecule. The second step is the reaction of the SCO group with an azide-containing molecule.
Step 1: Maleimide-Thiol Conjugation
This protocol outlines the conjugation of the maleimide moiety of this compound to a thiol-containing protein.
Workflow for Maleimide-Thiol Conjugation
References
Application Notes & Protocols for SCO-PEG3-Maleimide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful bioconjugation of SCO-PEG3-Maleimide. The following sections offer insights into optimal buffer conditions, experimental procedures, and key considerations for achieving high efficiency and stability in your conjugation reactions.
Introduction to this compound Bioconjugation
This compound is a heterobifunctional crosslinker that enables the covalent linkage of a molecule containing a sulfhydryl group (thiol, -SH) to another molecule. This process, known as bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical development, with applications ranging from the creation of antibody-drug conjugates (ADCs) to the fluorescent labeling of proteins.[1][2]
The maleimide group reacts specifically with sulfhydryl groups, typically from cysteine residues in proteins and peptides, through a Michael addition reaction.[1][2] This reaction forms a stable thioether bond.[2] The SCO (succinimidyl-carboxymethyl) component and the PEG3 (polyethylene glycol) spacer arm provide functionality for attachment to other molecules and enhance solubility and reduce steric hindrance, respectively.
Key Considerations for Optimal Bioconjugation
The success of this compound bioconjugation is highly dependent on the careful control of several experimental parameters. Understanding these factors is crucial for maximizing conjugation efficiency and minimizing undesirable side reactions.
1. pH of the Reaction Buffer: The pH of the reaction buffer is the most critical factor influencing the specificity and rate of the maleimide-thiol reaction. The optimal pH range is between 6.5 and 7.5.
-
Below pH 6.5: The reaction rate is significantly reduced as the thiol group is predominantly in its protonated, less nucleophilic form.
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols. Additionally, the reaction with primary amines (e.g., from lysine residues) becomes a competing side reaction. At pH 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than with amines.
2. Buffer Composition: The choice of buffer is critical to avoid interference with the conjugation reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS) and HEPES are commonly used and recommended buffers.
-
Buffers to Avoid: Buffers containing primary or secondary amines, such as Tris, should be avoided as they can react with the maleimide group, especially at pH values above 7.5. Buffers containing thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, will directly compete with the target molecule for reaction with the maleimide and must be excluded from the final reaction mixture.
3. Additives:
-
EDTA: The inclusion of 5-10 mM EDTA in the reaction buffer is recommended to chelate divalent metal ions that can catalyze the oxidation of thiols and the formation of disulfide bonds.
-
Reducing Agents: For proteins with intramolecular disulfide bonds, a reducing agent is necessary to generate free sulfhydryl groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent as it is effective at reducing disulfide bonds and does not need to be removed prior to the addition of the maleimide reagent. If DTT is used, it must be removed, for example by a desalting column, before introducing the this compound.
4. Stability of the Maleimide and the Conjugate:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, particularly at pH values above 7.5. Therefore, it is crucial to prepare aqueous solutions of this compound immediately before use and avoid prolonged storage in aqueous buffers.
-
Thiosuccinimide Adduct Stability: The thioether bond formed between the maleimide and the thiol is generally stable. However, the resulting thiosuccinimide ring can undergo a retro-Michael reaction, leading to deconjugation. This is a significant consideration for in vivo applications. Hydrolysis of the thiosuccinimide ring can lead to a more stable, ring-opened product that is resistant to this reversal.
Quantitative Data Summary
The following tables summarize key quantitative data and recommended conditions for this compound bioconjugation.
Table 1: Optimal Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Critical for selectivity towards thiols and minimizing maleimide hydrolysis. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-4 hours or 4°C for 2-8 hours are typical incubation conditions. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for protein conjugation. |
Table 2: Buffer Recommendations
| Buffer Component | Recommended | To Avoid | Rationale |
| Buffering Agent | PBS, HEPES | Tris, Glycine | Amine-containing buffers can react with the maleimide group. |
| Additives | 5-10 mM EDTA | DTT, β-mercaptoethanol | EDTA prevents thiol oxidation. Thiol-containing additives compete with the target molecule. |
| Reducing Agent (if needed) | TCEP | DTT (must be removed prior to reaction) | TCEP does not contain a free thiol and does not need to be removed. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
This protocol describes a general method for conjugating a this compound reagent to a protein containing free cysteine residues.
Materials:
-
Protein with free sulfhydryl groups
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Quenching Solution: 1 M Cysteine or β-mercaptoethanol
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 50-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound in a small amount of a dry, biocompatible organic solvent like DMSO or DMF if it is not readily water-soluble. Then, dilute it in the Conjugation Buffer to the desired stock concentration.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the prepared this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C, protected from light if the maleimide reagent is fluorescent.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Small-Scale Trial Conjugation for Optimization
To determine the optimal molar ratio of this compound to your protein, it is recommended to perform small-scale trial conjugations.
Procedure:
-
Set up a series of parallel reactions with varying molar ratios of this compound to the protein (e.g., 5:1, 10:1, 15:1, 20:1).
-
Follow the general conjugation protocol (Protocol 1) for each reaction.
-
After the incubation period and purification, analyze the degree of labeling for each conjugate using appropriate analytical techniques such as UV-Vis spectroscopy (if the maleimide reagent has a chromophore), mass spectrometry, or SDS-PAGE.
-
Select the molar ratio that provides the desired degree of labeling without causing significant protein aggregation or loss of activity.
Visualizations
References
Application Notes: Protocol for Covalent Conjugation of SCO-PEG3-Maleimide to a Thiol-Containing Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of SCO-PEG3-Maleimide to a peptide containing a free thiol group, typically from a cysteine residue. This bioconjugation technique is pivotal in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), and for the site-specific labeling of peptides for imaging and diagnostic applications. The SCO (cyclooctyne) moiety facilitates copper-free click chemistry, a bioorthogonal reaction, while the maleimide group enables specific and efficient coupling to sulfhydryl groups. The PEG3 linker enhances solubility and provides a flexible spacer. The reaction proceeds at a physiological pH, forming a stable thioether bond.[1][2][3][4]
Principle of the Reaction
The conjugation chemistry is based on the highly selective Michael addition reaction between the maleimide group of the this compound linker and the sulfhydryl group of a cysteine residue on the peptide.[1] This reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic, and the maleimide group remains stable. The resulting thioether bond is stable under physiological conditions.
Materials and Reagents
Reactants and Buffers
| Reagent | Recommended Purity/Grade |
| Peptide with a free thiol group | >95% (HPLC purified) |
| This compound | >95% |
| Conjugation Buffer | Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed |
| Alternative Buffers | Tris or HEPES buffer (pH 7.0-7.5), thiol-free |
| Reducing Agent (optional) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Quenching Reagent | L-cysteine or β-mercaptoethanol |
| Solvents for this compound | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) |
| Purification Buffers | Dependent on the chosen purification method (e.g., 0.1% TFA in water and acetonitrile for RP-HPLC) |
Equipment
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Inert gas (e.g., nitrogen or argon)
-
Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Experimental Protocol
The following is a general protocol. Optimization may be required for specific peptides and applications.
Peptide Preparation
-
Dissolve the Peptide: Dissolve the thiol-containing peptide in degassed conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the peptide is fully dissolved.
-
Reduction of Disulfide Bonds (Optional): If the peptide may have formed disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 20-30 minutes. Note: Avoid using DTT as it contains a thiol group and would need to be removed prior to conjugation.
This compound Preparation
-
Prepare a Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure complete dissolution.
Conjugation Reaction
-
Molar Ratio: A 10-20 fold molar excess of this compound to the peptide is recommended as a starting point.
-
Reaction Setup: Add the calculated volume of the this compound stock solution to the peptide solution while gently stirring.
-
Inert Atmosphere: Flush the headspace of the reaction vial with an inert gas (nitrogen or argon) and seal the vial tightly to prevent oxidation of the thiol groups.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with continuous gentle stirring. Protect the reaction from light.
-
Quenching (Optional): To stop the reaction, a small molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol can be added to react with any unreacted maleimide.
Purification of the Conjugate
Purification is crucial to remove unreacted peptide, excess this compound, and any side products.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptide conjugates.
-
Column: A C18 column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the conjugate. The more hydrophobic PEGylated peptide will elute later than the unconjugated peptide.
-
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on size and can be effective for removing smaller molecules like excess linker.
-
Fraction Collection and Analysis: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure conjugate.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide conjugate as a dry powder.
Characterization of the Conjugate
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. A successful conjugation will result in a new peak with a longer retention time compared to the starting peptide.
-
Mass Spectrometry (MS): This is the definitive method to confirm successful conjugation. An increase in the molecular weight corresponding to the mass of the this compound (MW: 493.56 g/mol ) should be observed.
Quantitative Data Summary
The following table provides representative data for a typical peptide conjugation experiment. Actual results will vary depending on the specific peptide and reaction conditions used.
| Parameter | Typical Value | Notes |
| Reactants | ||
| Peptide Concentration | 1-10 mg/mL | Dependent on peptide solubility. |
| Molar Ratio (Peptide:this compound) | 1:10 to 1:20 | Optimization may be required. |
| Reaction Conditions | ||
| pH | 7.0 - 7.5 | Critical for maleimide-thiol reaction. |
| Temperature | Room Temperature or 4°C | 4°C for longer incubations to maintain peptide stability. |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Monitor reaction progress by HPLC. |
| Results | ||
| Expected Mass Shift | +493.56 Da | Confirmed by Mass Spectrometry. |
| Post-Purification Purity | >95% | Determined by analytical RP-HPLC. |
Diagrams and Workflows
Experimental Workflow
Caption: Workflow for this compound peptide conjugation.
Signaling Pathway of Maleimide-Thiol Reaction
Caption: Maleimide-thiol Michael addition reaction scheme.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incomplete reduction of peptide disulfide bonds.- Oxidation of free thiols.- Incorrect pH of the reaction buffer.- Hydrolysis of the maleimide group. | - Ensure complete reduction with sufficient TCEP.- Use degassed buffers and an inert atmosphere.- Verify the pH is between 7.0 and 7.5.- Prepare the maleimide solution immediately before use. |
| Multiple Peaks in HPLC | - Incomplete reaction.- Presence of side products.- Peptide degradation. | - Increase reaction time or molar excess of the linker.- Optimize purification gradient to separate species.- Perform the reaction at 4°C. |
| Precipitation During Reaction | - Poor solubility of the peptide or linker. | - Add a small percentage of an organic co-solvent (e.g., DMSO, DMF).- Adjust the peptide concentration. |
Storage and Stability
-
This compound: Store at -20°C, protected from light and moisture.
-
Peptide Conjugate: For short-term storage, keep the solution at 2-8°C for up to one week. For long-term storage, lyophilize the purified conjugate and store at -20°C or -80°C.
References
Application Notes and Protocols for SCO-PEG3-Maleimide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting the antibody to the drug payload is a critical component, influencing the ADC's stability, efficacy, and pharmacokinetic profile. SCO-PEG3-Maleimide is a heterobifunctional linker designed for the creation of ADCs with specific characteristics. It features a strained cyclooctyne (SCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG3) spacer, and a maleimide group for conjugation to thiol-containing molecules.
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the principles of conjugation, experimental procedures, and methods for characterization and stability assessment.
Principle of this compound Chemistry
The this compound linker facilitates a two-step conjugation strategy. The maleimide group reacts with free sulfhydryl (thiol) groups on a biomolecule, typically cysteine residues on an antibody, via a Michael addition reaction. This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[1] The SCO group enables subsequent conjugation to an azide-modified payload through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][3] This "click chemistry" reaction is bioorthogonal, proceeding with high efficiency under mild, aqueous conditions without the need for a copper catalyst, which can be toxic to cells.[3]
Data Presentation
Table 1: General Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Expected Efficiency | Notes |
| pH | 6.5 - 7.5 | High | Reaction with amines is favored at pH > 7.5. |
| Temperature | 4°C to Room Temperature (20-25°C) | Reaction is faster at room temperature. | Lower temperatures can be used to minimize potential side reactions or protein degradation. |
| Reaction Time | 1 - 4 hours | Varies with reactants and concentrations. | Reaction progress can be monitored by analytical chromatography. |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | High | An excess of the maleimide linker is used to drive the reaction to completion. |
| Protein Concentration | 1 - 10 mg/mL | - | Higher concentrations can promote aggregation. |
Table 2: Typical Drug-to-Antibody Ratios (DAR) for Cysteine-Linked ADCs
| Conjugation Method | Typical Average DAR | DAR Distribution | Reference |
| Reduction of interchain disulfides | 2 - 4 | 0, 2, 4, 6, 8 | |
| Engineered cysteine residues | 1, 2, or 4 | Homogeneous |
Table 3: Comparative Serum Stability of Different Linker Chemistries
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% |
Note: The stability of the maleimide-thiol linkage can be improved through methods like hydrolysis of the thiosuccinimide ring. Specific stability data for ADCs using the this compound linker is not currently available.
Experimental Protocols
Protocol 1: Antibody Reduction and Preparation
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reduction Buffer (e.g., Phosphate buffer with EDTA)
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation Buffer (e.g., PBS with EDTA, pH 7.0), degassed
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in Reduction Buffer.
-
Add a 10- to 20-fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30-90 minutes under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.
-
Immediately purify the reduced antibody using a desalting column pre-equilibrated with degassed Conjugation Buffer to remove the excess reducing agent.
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody using a thiol quantification assay (e.g., Ellman's reagent).
Protocol 2: Conjugation of this compound to the Reduced Antibody
This protocol details the reaction between the maleimide group of the linker and the free thiols on the reduced antibody.
Materials:
-
Reduced Antibody from Protocol 1
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Conjugation Buffer (e.g., PBS with EDTA, pH 7.0), degassed
-
Quenching Reagent (e.g., N-acetylcysteine)
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
Immediately after purification, add a 10- to 20-fold molar excess of the this compound solution to the reduced antibody solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein precipitation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching reagent (e.g., N-acetylcysteine) to a final concentration of approximately 1 mM to react with any excess maleimide groups. Incubate for an additional 30 minutes.
-
Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker and quenching reagent.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of the Payload
This protocol describes the "click" reaction between the SCO group on the antibody-linker conjugate and an azide-modified cytotoxic payload.
Materials:
-
Antibody-SCO-PEG3 conjugate from Protocol 2
-
Azide-modified cytotoxic payload
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO).
-
Add a molar excess (typically 2-5 fold) of the azide-payload solution to the antibody-SCO-PEG3 conjugate in the Reaction Buffer.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction kinetics will depend on the specific cyclooctyne and azide.
-
Purify the final ADC using SEC or another suitable chromatography method to remove unreacted payload and any aggregates.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of different drug-loaded species.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a descending salt gradient (from 100% A to 100% B).
-
Monitor the elution profile at 280 nm. Unconjugated antibody will elute first, followed by species with increasing DAR, which are more hydrophobic.
-
Integrate the peak areas for each species (DAR 0, 2, 4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
Protocol 5: Assessment of ADC Stability in Plasma by LC-MS
This protocol provides a general workflow to assess the stability of the ADC in plasma by monitoring the change in average DAR over time.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Wash and Elution buffers
-
LC-MS system
Procedure:
-
Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma sample.
-
Capture the ADC from the plasma using immunoaffinity beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.
Visualizations
Conclusion
The this compound linker offers a versatile platform for the development of ADCs, combining the well-established maleimide-thiol conjugation chemistry with the advantages of copper-free click chemistry for payload attachment. The inclusion of a PEG spacer can impart favorable physicochemical properties to the final ADC. Careful optimization of the conjugation and purification steps, followed by thorough characterization of the DAR and stability, are essential for the successful development of a safe and effective ADC therapeutic. While specific quantitative data for this particular linker is limited in the public domain, the protocols and principles outlined in this document provide a solid foundation for its application in ADC research and development.
References
Application Notes and Protocols for Labeling Thiol Groups on Proteins with SCO-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCO-PEG3-Maleimide is a chemical modification reagent used for the covalent labeling of free thiol groups on proteins, peptides, and other biomolecules. This reagent combines a thiol-reactive maleimide group with a short, hydrophilic polyethylene glycol (PEG) spacer and a strained cyclooctyne (SCO) moiety. The maleimide group selectively reacts with sulfhydryl groups, commonly found on cysteine residues, to form a stable thioether bond. This specific reactivity allows for targeted modification of proteins.
The inclusion of a three-unit PEG spacer (PEG3) enhances the solubility of the reagent and the resulting conjugate, potentially reducing aggregation and improving the pharmacokinetic properties of the labeled protein. The SCO group is a "clickable" functional group that can participate in copper-free click chemistry reactions, enabling the subsequent attachment of other molecules, such as detection labels or drug payloads, in a highly efficient and specific manner. This dual functionality makes this compound a versatile tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Mechanism of Action: Thiol-Maleimide Reaction
The labeling of proteins with this compound is based on the Michael addition reaction between the maleimide group and a thiol. This reaction is highly selective for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines. The thiol group, in its deprotonated thiolate form, acts as a nucleophile and attacks the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable, covalent thioether linkage.
It is crucial to ensure that the cysteine residues to be labeled are in their reduced, free thiol form, as disulfide bonds will not react with the maleimide. Therefore, a reduction step is often necessary prior to the labeling reaction.
Data Presentation
The following tables summarize typical quantitative data for protein labeling with maleimide-PEG reagents. The specific values can vary depending on the protein, buffer conditions, and the specific maleimide reagent used.
Table 1: Typical Reaction Parameters for Protein Labeling with Maleimide-PEG Reagents
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Below pH 6.5, the reaction is slow. Above pH 7.5, reactivity with amines increases. |
| Temperature | 4°C to 25°C (Room Temp) | 4°C for sensitive proteins to minimize degradation; Room temperature for faster reaction kinetics. |
| Reaction Time | 2 hours to overnight | Shorter times at room temperature, longer times at 4°C. |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. This may need optimization. |
Table 2: Example Labeling Efficiency and Stability of Maleimide-Protein Conjugates
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | 70 - 90% | Spectrophotometry (e.g., Ellman's Reagent) or Mass Spectrometry |
| Stability in PBS (pH 7.4) | >95% after 7 days | HPLC or SDS-PAGE analysis of intact conjugate |
| Stability in Human Serum | 50-70% intact after 7 days | HPLC or ELISA to detect deconjugation |
Note: The stability of the thioether bond can be influenced by the local environment and the presence of other thiols, which can lead to a retro-Michael reaction and deconjugation. The data presented are illustrative and should be determined empirically for each specific conjugate.
Experimental Protocols
Protein Preparation and Reduction of Disulfide Bonds
This protocol describes the preparation of a protein solution and the reduction of disulfide bonds to generate free thiols for labeling.
Materials:
-
Protein of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction tube
Protocol:
-
Prepare a solution of the protein in degassed PBS at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced for labeling, prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add TCEP to the protein solution to a final concentration that is a 10- to 50-fold molar excess over the protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
The protein solution is now ready for labeling. TCEP does not need to be removed before adding the maleimide reagent. If using DTT for reduction, it must be removed by dialysis or a desalting column prior to labeling.
Preparation of this compound Stock Solution
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of, for example, 10 mM.
-
Vortex the vial briefly to ensure the reagent is fully dissolved.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
The stock solution should be used immediately. Unused stock solution can be stored at -20°C for up to one month, protected from light and moisture.
Labeling of Protein with this compound
Materials:
-
Reduced protein solution (from Protocol 1)
-
This compound stock solution (from Protocol 2)
-
Reaction tube
Protocol:
-
While gently stirring or vortexing the reduced protein solution, add the desired volume of the this compound stock solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a good starting point for optimization.
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil or using an amber tube.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C. The optimal time and temperature may need to be determined empirically.
Purification of the Labeled Protein
This protocol describes the removal of unreacted this compound from the labeled protein.
Materials:
-
Labeling reaction mixture
-
Purification system:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration (e.g., Sephadex G-25 column)
-
Dialysis cassette (with appropriate Molecular Weight Cut-Off, MWCO)
-
Spin desalting column
-
-
Purification buffer (e.g., PBS, pH 7.4)
Protocol (using Gel Filtration):
-
Equilibrate the gel filtration column with at least 3 column volumes of purification buffer.
-
Carefully load the labeling reaction mixture onto the column.
-
Elute the protein with the purification buffer. The labeled protein will elute first, followed by the smaller, unreacted this compound.
-
Collect the fractions containing the protein. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified, labeled protein.
Characterization of the Labeled Protein
Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of this compound molecules per protein, can be determined using spectrophotometry if the protein and the label have distinct absorbance maxima. However, as this compound does not have a strong chromophore, an alternative method is to use a "clickable" fluorescent azide reagent to react with the SCO group and then measure the absorbance of the fluorophore. A more direct method is Mass Spectrometry.
Protocol (using Mass Spectrometry):
-
Analyze a sample of the unlabeled protein by LC-MS to determine its molecular weight.
-
Analyze a sample of the purified, labeled protein by LC-MS.
-
The mass of the this compound conjugate will be higher than the unlabeled protein. The number of attached labels can be determined by the mass shift.
-
DOL = (Mass of Labeled Protein - Mass of Unlabeled Protein) / Mass of this compound
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Thiol-Maleimide reaction mechanism for protein conjugation.
Purification of SCO-PEG3-Maleimide Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of SCO-PEG3-Maleimide conjugates, pivotal in the development of targeted therapeutics such as antibody-drug conjugates (ADCs), is critically dependent on robust purification strategies. The inherent heterogeneity of the conjugation reaction mixture, containing the desired conjugate alongside unreacted starting materials, byproducts, and aggregates, necessitates efficient purification to ensure product safety, efficacy, and homogeneity. This document provides detailed application notes and protocols for the most common and effective methods for purifying this compound conjugates.
Overview of Purification Methodologies
The selection of an appropriate purification strategy is contingent on the specific characteristics of the conjugate, including its size, hydrophobicity, and charge, as well as the nature of the impurities to be removed. The primary methods employed for the purification of this compound conjugates are chromatographic techniques, including Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC). Non-chromatographic methods such as dialysis and ultrafiltration are also utilized, often as preliminary or complementary steps.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key characteristics, advantages, and disadvantages of the primary purification methods for this compound conjugates. While specific quantitative data for this compound conjugates is limited in publicly available literature, the provided values are representative of what can be achieved for similar PEGylated proteins and antibody-drug conjugates.
| Purification Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape). | >95%[1] | 85-90%[1] | Gentle, non-denaturing conditions preserve protein integrity. Effective for removing small molecule impurities and aggregates.[] | Limited resolution for species of similar size.[3] Cannot separate positional isomers.[3] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >98% | Variable, can be lower due to potential for denaturation. | High resolution, capable of separating closely related species. | Use of organic solvents may lead to protein denaturation and loss of activity. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | High | High | Gentle method that preserves protein structure and function. Can separate species with different drug-to-antibody ratios (DAR). | Requires high salt concentrations, which may need to be removed in a subsequent step. |
| Dialysis / Ultrafiltration | Separation based on molecular weight cutoff (MWCO) of a semi-permeable membrane. | Effective for buffer exchange and removal of small molecules. | High | Simple, cost-effective method for buffer exchange and removal of small molecule impurities. | Cannot separate conjugate from aggregates or unreacted protein. Risk of product loss if MWCO is not appropriately selected. |
Experimental Protocols
Size Exclusion Chromatography (SEC)
SEC is a widely used method for purifying PEGylated proteins and ADCs, as it effectively separates molecules based on their size in aqueous, non-denaturing mobile phases.
Workflow for SEC Purification
Caption: Workflow for the purification of this compound conjugates using SEC.
Protocol:
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the molecular weight of the conjugate.
-
Buffer Preparation: Prepare a suitable isocratic mobile phase, typically a physiological buffer such as phosphate-buffered saline (PBS) at pH 7.4. Degas the buffer before use.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved, as monitored by UV absorbance at 280 nm.
-
Sample Preparation: Concentrate the crude conjugate mixture if necessary. The sample volume should be a small fraction of the total column volume for optimal resolution.
-
Injection and Elution: Inject the sample onto the equilibrated column. Continue the isocratic elution with the mobile phase.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The conjugate will typically elute before smaller impurities like unreacted this compound.
-
Purity Analysis: Analyze the collected fractions for purity using methods such as SDS-PAGE, analytical SEC, or mass spectrometry.
-
Pooling: Pool the fractions containing the purified conjugate.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is a high-resolution technique for purifying PEGylated conjugates.
Workflow for RP-HPLC Purification
Caption: Workflow for the purification of this compound conjugates using RP-HPLC.
Protocol:
-
Column Selection: Select an appropriate reversed-phase column (e.g., C4, C8, or C18) based on the hydrophobicity of the conjugate.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases.
-
-
System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of Mobile Phase A.
-
Injection and Gradient Elution: Inject the sample and begin a linear gradient of increasing Mobile Phase B concentration to elute the bound components. The conjugate will elute at a specific concentration of acetonitrile depending on its hydrophobicity.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC or LC-MS.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent, typically by lyophilization.
Hydrophobic Interaction Chromatography (HIC)
HIC is a purification technique that separates proteins based on their surface hydrophobicity in an aqueous, high-salt mobile phase, making it a gentle method that preserves the native structure of the conjugate.
Workflow for HIC Purification
Caption: Workflow for the purification of this compound conjugates using HIC.
Protocol:
-
Column Selection: Choose a HIC column with an appropriate stationary phase (e.g., phenyl, butyl, or octyl).
-
Buffer Preparation:
-
Binding Buffer (Mobile Phase A): A high concentration of a lyotropic salt (e.g., 1-2 M ammonium sulfate or sodium chloride) in a buffer such as sodium phosphate, pH 7.0.
-
Elution Buffer (Mobile Phase B): The same buffer without the salt.
-
-
System Equilibration: Equilibrate the column with the Binding Buffer.
-
Sample Preparation: Adjust the salt concentration of the crude conjugate mixture to match that of the Binding Buffer.
-
Loading and Elution: Load the sample onto the column. Elute the conjugate by applying a decreasing salt gradient (from Mobile Phase A to Mobile Phase B). The conjugate will elute as the hydrophobicity of the mobile phase decreases.
-
Fraction Collection: Collect fractions as the peaks elute.
-
Purity Analysis: Analyze the fractions for purity and DAR distribution using analytical HIC, SDS-PAGE, or mass spectrometry.
-
Desalting: Pool the pure fractions and remove the high concentration of salt using dialysis or a desalting column.
Conclusion
The purification of this compound conjugates is a critical step in the production of highly pure and active bioconjugates. The choice of purification method depends on the specific properties of the conjugate and the impurities present. A multi-step purification strategy, often combining different chromatographic techniques or chromatography with dialysis/ultrafiltration, is frequently necessary to achieve the high levels of purity required for therapeutic applications. The protocols provided here serve as a guide for developing a robust and efficient purification process.
References
Application Note & Protocol: Stoichiometric Control of SCO-PEG3-Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and oligonucleotides. The covalent attachment of PEG chains can enhance solubility, increase serum half-life, and reduce immunogenicity. SCO-PEG3-Maleimide is a heterobifunctional linker that facilitates the covalent attachment of a PEG spacer to a biomolecule via a stable thioether bond. This is achieved through the reaction of the maleimide group with a free sulfhydryl (thiol) group, typically from a cysteine residue on the target molecule.
This application note provides a detailed protocol for the conjugation of this compound to a thiol-containing biomolecule, with a focus on the principles and calculations required to determine the optimal molar excess of the PEGylation reagent. The reaction between a maleimide and a thiol is highly specific and efficient within a pH range of 6.5-7.5.[1][2][3][4][5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.
Controlling the stoichiometry of the conjugation reaction is critical for producing a homogenous product with the desired degree of PEGylation. An insufficient molar excess of the this compound may result in low conjugation efficiency, while an excessive amount can lead to challenges in purification and potential off-target reactions. This document will guide the user through the necessary calculations and experimental considerations to achieve optimal conjugation results.
Data Presentation
Table 1: Recommended Molar Excess of this compound for Trial Experiments
| Target Biomolecule | Recommended Starting Molar Excess (Maleimide:Thiol) | Expected Conjugation Efficiency | Key Considerations |
| Peptides | 5:1 to 10:1 | > 90% | Lower excess is often sufficient due to good accessibility of the thiol group. |
| Proteins / Antibodies | 10:1 to 20:1 | 70 - 90% | Higher excess helps to overcome steric hindrance and drive the reaction to completion. |
| Nanoparticles | 2:1 to 5:1 | 50 - 85% | The optimal ratio can be lower and should be determined empirically based on the density of maleimide groups on the nanoparticle surface. |
Table 2: Factors Influencing Conjugation Efficiency
| Parameter | Recommended Conditions | Rationale | Potential Issues |
| pH | 6.5 - 7.5 | Optimal for specific and rapid reaction between maleimide and thiol. | pH > 7.5 increases the rate of maleimide hydrolysis and reaction with primary amines (e.g., lysine residues). pH < 6.5 significantly slows down the reaction rate. |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. 4°C can be used to slow down competing side reactions if necessary. | Higher temperatures can increase the rate of maleimide hydrolysis. |
| Reaction Time | 1-2 hours at Room Temperature; Overnight at 4°C | Sufficient time for the reaction to proceed to completion. | Prolonged incubation, especially at higher pH, can lead to hydrolysis of the maleimide and the formed thioether bond (retro-Michael reaction). |
| Buffer Composition | Thiol-free buffers (e.g., PBS, HEPES, Tris) | Prevents competition for the maleimide reagent. | Buffers containing thiols (e.g., DTT) will react with the maleimide. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | If reduction of disulfide bonds is needed, TCEP is compatible with the maleimide reaction. | DTT must be removed before adding the maleimide reagent as it will compete for the reaction. |
Experimental Protocols
Materials
-
This compound
-
Thiol-containing biomolecule (e.g., protein, peptide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 100 mM HEPES buffer, pH 7.0. All buffers should be degassed to minimize oxidation of thiols.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC)
Protocol 1: Calculation of Molar Quantities
-
Determine the amount of biomolecule:
-
Calculate the number of moles of your thiol-containing biomolecule.
-
Moles of Biomolecule = Mass of Biomolecule (g) / Molecular Weight of Biomolecule ( g/mol )
-
-
-
Determine the desired molar excess of this compound:
-
Based on the recommendations in Table 1, choose a starting molar excess (e.g., 10-fold molar excess for a protein).
-
Moles of this compound = Moles of Biomolecule x Desired Molar Excess
-
-
-
Calculate the mass of this compound required:
-
Mass of this compound (g) = Moles of this compound x Molecular Weight of this compound ( g/mol )
-
Protocol 2: Preparation of Reagents
-
Biomolecule Solution:
-
Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed prior to the addition of the maleimide reagent.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use to minimize hydrolysis. A concentration of 10-20 mg/mL is recommended.
-
Briefly vortex to ensure complete dissolution.
-
Protocol 3: Conjugation Reaction
-
Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a 100-fold molar excess of a free thiol, such as β-mercaptoethanol or L-cysteine, to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
Protocol 4: Purification and Analysis of the Conjugate
-
Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Analyze the purified conjugate to determine the degree of labeling and purity. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated biomolecule.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the number of PEG chains attached.
-
HPLC (Size-Exclusion or Reverse-Phase): To separate the conjugate from the unconjugated biomolecule and determine the conjugation efficiency.
-
Mandatory Visualization
Caption: Experimental workflow for the conjugation of this compound.
Caption: Logical flow for calculating the required mass of this compound.
References
Application Notes and Protocols: Reaction Kinetics of SCO-PEG3-Maleimide with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCO-PEG3-Maleimide is a versatile reagent widely employed in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker features a strain-promoted cyclooctyne (SCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility and reduce aggregation, and a maleimide group for covalent modification of thiol-containing molecules. The reaction between the maleimide moiety and a thiol group, typically from a cysteine residue in a protein or peptide, proceeds via a Michael addition, forming a stable thioether bond.[1][2] Understanding and controlling the kinetics of this reaction are critical for achieving optimal conjugation efficiency and ensuring the quality and stability of the final product.
The thiol-maleimide reaction is favored for its high selectivity for thiols under mild, physiological conditions.[2] The reaction rate is significantly influenced by several factors, including pH, temperature, buffer composition, and the pKa of the thiol.[3][4] While the reaction is generally rapid, careful optimization of these parameters is necessary to maximize yield and minimize side reactions.
Factors Influencing Reaction Kinetics
The rate of the maleimide-thiol reaction can be effectively controlled by modulating the experimental conditions. The key parameters are detailed below.
pH: The pH of the reaction buffer is the most critical factor. The reaction is chemoselective for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Below pH 6.5: The concentration of the reactive thiolate anion is reduced, leading to a slower reaction rate.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, and reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity.
Temperature: The reaction rate is temperature-dependent. Reactions are typically performed at room temperature (20-25°C) for faster kinetics or at 4°C to slow down the reaction and improve the stability of sensitive biomolecules.
Buffer Composition: The choice of buffer can influence the reaction rate. Phosphate-buffered saline (PBS) is commonly used. It is crucial to avoid buffers containing thiols, such as dithiothreitol (DTT). The concentration of the buffer can also play a role, with lower buffer concentrations potentially slowing down the reaction.
Thiol pKa: The reactivity of the thiol is dependent on its pKa. A lower pKa thiol will have a higher proportion of the reactive thiolate anion at a given pH, leading to a faster reaction rate. For instance, incorporating a negatively charged amino acid like glutamate near a cysteine residue in a peptide can increase the thiol's pKa and significantly slow the reaction.
Reactant Concentration: As with any second-order reaction, the rate is proportional to the concentration of both the maleimide and the thiol. Using a molar excess of the this compound reagent can drive the reaction to completion more quickly.
Quantitative Data Summary
| Parameter | Recommended Range | Effect on Reaction Rate | Reference |
| pH | 6.5 - 7.5 | Optimal rate and selectivity | |
| < 6.5 | Slower | ||
| > 7.5 | Faster, but with competing side reactions | ||
| Temperature | 4°C | Slower | - |
| 20-25°C | Faster | - | |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | Higher ratio increases rate | - |
| Buffer | Phosphate, HEPES, Tris (thiol-free) | Buffer type and concentration can influence rate |
| Thiol Source | pH | Temperature (°C) | Time | Conjugation Efficiency | Reference |
| cRGDfK peptide | 7.0 | Room Temperature | 30 min | ~84% | |
| 11A4 nanobody | 7.4 | Room Temperature | 2 hours | ~58% | |
| L-cysteine | Neutral | Room Temperature | < 2 min | Completion | |
| Protein Cysteine | 7.0-7.5 | 4 or Room Temperature | 2 hours to overnight | Protein dependent | - |
| PEG-dithiol | 7.4 | Not specified | Minutes (for hydrogel formation) | High |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical reaction and a general workflow for a typical conjugation experiment.
References
- 1. Thiol-maleimide poly(ethylene glycol) crosslinking of L-asparaginase subunits at recombinant cysteine residues introduced by mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCO-PEG3-Maleimide Conjugation Following Disulfide Bond Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to proteins, particularly antibodies, is a cornerstone of modern biopharmaceutical development, enabling the creation of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). The SCO-PEG3-Maleimide linker is a versatile tool in this field, offering a maleimide group for covalent attachment to thiol moieties and a strained cyclooctyne (SCO) group for subsequent bioorthogonal "click" chemistry reactions.
A critical prerequisite for successful maleimide conjugation is the availability of free sulfhydryl (thiol) groups on the protein. In native antibodies, cysteine residues are often involved in disulfide bonds, which are unreactive with maleimides.[1][2] Therefore, a reduction step is necessary to cleave these disulfide bonds and expose the reactive thiols. This application note provides detailed protocols for the use of reducing agents, Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT), prior to conjugation with this compound, along with methods for characterizing the resulting conjugate.
The Role of Reducing Agents
The choice of reducing agent is critical for controlling the extent of disulfide bond reduction and, consequently, the number of linker molecules conjugated to the antibody, often referred to as the Drug-to-Antibody Ratio (DAR).[3]
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a potent, odorless, and thiol-free reducing agent that is effective over a wide pH range.[4] A key advantage of TCEP is that it does not contain a thiol group and therefore does not need to be removed prior to the addition of the maleimide reagent, simplifying the workflow.[2] However, TCEP can be unstable in phosphate buffers at neutral pH, so fresh solutions are recommended.
-
DTT (Dithiothreitol): Also known as Cleland's reagent, DTT is a strong reducing agent commonly used to cleave disulfide bonds in proteins. Unlike TCEP, DTT is a thiol-containing compound and any excess must be removed before the addition of the maleimide linker to prevent it from competing with the protein's thiols for conjugation.
Quantitative Data on Antibody Reduction
The degree of antibody reduction can be controlled by modulating the concentration of the reducing agent, temperature, and incubation time. This allows for the generation of antibodies with a specific number of available thiol groups for conjugation.
Table 1: Effect of DTT Concentration on the Number of Free Thiols per Antibody
| DTT Concentration (mM) | Incubation Conditions | Approximate Number of Thiols per Antibody |
| 0.1 | 37°C for 30 minutes | 0.4 |
| 1 | 37°C for 30 minutes | 1.2 |
| 5 | 37°C for 30 minutes | 5.4 |
| 10 | 37°C for 30 minutes | 7.0 |
| 20 | 37°C for 30 minutes | 8.0 |
| 50 | 37°C for 30 minutes | 8.0 |
| 100 | 37°C for 30 minutes | 8.0 |
Data adapted from a study on the reduction of trastuzumab (an IgG1 mAb).
Experimental Protocols
Protocol 1: Antibody Reduction with TCEP and Subsequent this compound Conjugation
This protocol is recommended for its simplified workflow, as it does not require the removal of the reducing agent.
Materials:
-
Antibody of interest (e.g., IgG)
-
TCEP hydrochloride
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution: 10 mM Cysteine solution
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Dissolve the antibody in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Reduction Step:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in conjugation buffer).
-
Add a 10- to 100-fold molar excess of TCEP to the antibody solution. For partial reduction to achieve a lower DAR, a lower molar excess (e.g., 10-fold) is recommended as a starting point.
-
Incubate the mixture for 30-60 minutes at room temperature.
-
-
Conjugation Step:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound solution to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add quenching solution to cap any unreacted maleimide groups.
-
Purification: Purify the antibody conjugate using a size-exclusion chromatography column to remove excess linker and other small molecules.
Protocol 2: Antibody Reduction with DTT and Subsequent this compound Conjugation
This protocol requires a purification step to remove excess DTT before conjugation.
Materials:
-
Same as Protocol 1, with DTT replacing TCEP.
-
Desalting column.
Procedure:
-
Antibody Preparation: Dissolve the antibody in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Reduction Step:
-
Prepare a fresh stock solution of DTT (e.g., 100 mM in water).
-
Add the desired concentration of DTT to the antibody solution (refer to Table 1 for guidance).
-
Incubate at 37°C for 30 minutes.
-
-
Removal of Excess DTT: Immediately after incubation, remove excess DTT using a desalting column equilibrated with conjugation buffer.
-
Conjugation Step:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound solution to the reduced and purified antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add quenching solution to cap any unreacted maleimide groups.
-
Purification: Purify the antibody conjugate using a size-exclusion chromatography column.
Characterization of the Conjugate
After purification, it is essential to characterize the antibody-SCO-PEG3-Maleimide conjugate to determine the average number of linkers per antibody (DAR).
Methods for DAR Determination:
-
UV/Vis Spectroscopy: This is a straightforward method if the conjugated molecule has a distinct UV absorbance from the antibody.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated linkers, allowing for the determination of the DAR and the distribution of different species.
-
Mass Spectrometry (MS): Intact mass analysis of the conjugate can provide a precise measurement of the mass increase due to conjugation, from which the DAR can be calculated.
Visualized Workflows
Caption: Workflow for TCEP-mediated reduction and conjugation.
Caption: Workflow for DTT-mediated reduction and conjugation.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
Application Notes: SCO-PEG3-Maleimide for Advanced Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCO-PEG3-Maleimide is a versatile heterobifunctional linker that enables precise and efficient labeling of biomolecules for advanced fluorescence microscopy applications. This reagent uniquely combines two powerful bioorthogonal chemistries: a strained cyclooctyne (SCO) for copper-free click chemistry and a maleimide group for selective conjugation to thiols. The polyethylene glycol (PEG3) spacer enhances solubility and minimizes steric hindrance, making it an ideal tool for multi-step labeling strategies in complex biological systems.
This document provides detailed application notes and protocols for utilizing this compound in fluorescence microscopy, facilitating the investigation of protein localization, dynamics, and interactions within living and fixed cells.
Principle of Action
The utility of this compound lies in its dual reactivity. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues of proteins, forming a stable thioether bond.[1][2][3] This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5).[3]
The SCO moiety participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that occurs between a strained alkyne and an azide.[4] This "click chemistry" reaction is highly specific, rapid, and occurs without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging.
This dual functionality allows for a two-step labeling approach. A protein of interest can first be tagged with the this compound linker via its cysteine residues. Subsequently, an azide-modified fluorescent probe can be "clicked" onto the SCO group, enabling visualization. This modular approach offers flexibility in choosing fluorescent dyes and can be used for various advanced imaging techniques.
Key Applications in Fluorescence Microscopy
-
Site-Specific Protein Labeling: Enables the precise attachment of a fluorescent reporter to a protein of interest (POI) containing a surface-accessible cysteine residue. This is particularly useful for studying protein localization and trafficking.
-
Pulse-Chase Experiments: Allows for the temporal tracking of a protein population. A cohort of newly synthesized proteins can be labeled with this compound and then visualized at different time points by adding an azide-fluorophore.
-
Multi-Target Imaging: In combination with other bioorthogonal labeling techniques, it can be used for simultaneous visualization of multiple cellular targets.
-
Super-Resolution Microscopy: The small size of the linker and the high specificity of the reaction are advantageous for techniques like dSTORM and STED, where precise localization of the fluorophore is critical.
-
Live-Cell Imaging: The bioorthogonal nature of the SPAAC reaction allows for the labeling and tracking of proteins in their native cellular environment over time.
Data Presentation
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | Maleimide-Thiol Conjugation | SPAAC (Click Reaction) |
| Reactants | Protein-SH & this compound | SCO-labeled Protein & Azide-Fluorophore |
| Typical Molar Ratio | 1 : 10-20 (Linker : Protein) | 1 : 5-10 (Fluorophore : Protein) |
| pH | 6.5 - 7.5 | 7.0 - 8.5 |
| Temperature | 4°C to Room Temperature | Room Temperature to 37°C |
| Reaction Time | 1 - 4 hours | 30 - 90 minutes |
| Buffer System | Phosphate, HEPES, or Tris-based buffers | PBS, HEPES, or cell culture medium |
| Reducing Agent | Optional: TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds | Not required |
Table 2: Example Fluorophores for SPAAC Labeling
| Fluorophore (Azide-modified) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Brightness |
| Cyanine3-Azide | 555 | 570 | ~0.15 | Moderate |
| Cyanine5-Azide | 649 | 670 | ~0.20 | High |
| FAM-Azide | 495 | 520 | ~0.92 | High |
| TAMRA-Azide | 555 | 580 | ~0.40 | High |
| Alexa Fluor 647-Azide | 650 | 668 | ~0.33 | Very High |
Experimental Protocols
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes the labeling of a purified protein containing a reactive cysteine with this compound, followed by conjugation to an azide-modified fluorescent dye.
Materials:
-
Purified protein with a free cysteine in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO
-
Azide-modified fluorescent dye (e.g., Cyanine5-Azide)
-
Desalting column or dialysis cassette
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Protein Solution: Prepare the purified protein at a concentration of 1-5 mg/mL in PBS at pH 7.2. If the protein has disulfide bonds that need to be reduced to expose the cysteine, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Maleimide Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Linker: Remove the unreacted this compound using a desalting column or by dialysis against PBS.
-
Prepare Azide-Fluorophore Stock Solution: Dissolve the azide-modified fluorescent dye in DMSO to a final concentration of 1-5 mM.
-
SPAAC Reaction: To the SCO-labeled protein, add a 5-10 fold molar excess of the azide-fluorophore stock solution. Incubate for 1 hour at room temperature in the dark.
-
Removal of Excess Fluorophore: Purify the fluorescently labeled protein from the unreacted dye using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore. The labeled protein is now ready for use in fluorescence microscopy experiments.
Protocol 2: Live-Cell Imaging of a Target Protein
This protocol outlines the labeling of a cysteine-mutant protein expressed in living cells.
Materials:
-
Cells expressing the cysteine-mutant protein of interest
-
Cell culture medium
-
This compound
-
Azide-modified, cell-permeable fluorescent dye (e.g., Janelia Fluor® 646, Azide)
-
Fluorescence microscope with appropriate filters and environmental control
Procedure:
-
Cell Culture: Plate the cells on a glass-bottom dish suitable for microscopy and allow them to adhere overnight.
-
Labeling with this compound: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 50-100 µM.
-
Incubation: Replace the existing cell culture medium with the medium containing this compound. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash: Remove the labeling medium and wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove unreacted linker.
-
Fluorescent Labeling (SPAAC): Prepare a 1 mM stock solution of the azide-modified fluorescent dye in DMSO. Dilute the dye in pre-warmed cell culture medium to a final concentration of 5-10 µM.
-
Incubation: Add the dye-containing medium to the cells and incubate for 30 minutes at 37°C in the dark.
-
Wash and Image: Wash the cells twice with live-cell imaging medium. The cells are now ready for imaging.
-
Fluorescence Microscopy: Acquire images using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore. For time-lapse imaging, maintain the cells at 37°C and 5% CO2.
Visualizations
Caption: Workflow for in vitro protein labeling.
Caption: Workflow for live-cell protein labeling.
Caption: Logical relationship of labeling components.
References
Synthesis of Custom Bioconjugates with SCO-PEG3-Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of custom bioconjugates utilizing the heterobifunctional SCO-PEG3-Maleimide linker. This linker enables a two-step conjugation strategy, combining the specific reactivity of a maleimide group towards thiols with the efficiency of strain-promoted alkyne-azide cycloaddition (SPAAC) for the attachment of a second molecule.
The maleimide group facilitates covalent attachment to biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides.[1][2] The reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[1][2] Following the initial conjugation, the cyclooctyne (SCO) moiety allows for a copper-free "click" reaction with an azide-functionalized molecule, a bioorthogonal process ideal for biological applications.[3] The integrated polyethylene glycol (PEG3) spacer enhances the solubility and reduces potential aggregation of the resulting bioconjugate.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic payloads to antibodies.
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins for imaging and diagnostic applications.
-
PEGylation: Modifying therapeutic proteins to improve their pharmacokinetic profiles.
-
Surface Functionalization: Immobilizing biomolecules onto surfaces for biosensor development.
Quantitative Data Summary
The efficiency of bioconjugation with this compound is influenced by several factors, including the nature of the biomolecule, reaction conditions, and the purity of the starting materials. The following tables provide representative data for typical conjugation reactions.
Table 1: Maleimide-Thiol Conjugation Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity; above pH 7.5, reactivity with amines increases, as does maleimide hydrolysis. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures are recommended for sensitive proteins to minimize degradation. |
| Reaction Time | 1 - 4 hours at RT; 2 - 8 hours at 4°C | The reaction progress should be monitored to determine the optimal time. |
| Maleimide:Thiol Molar Ratio | 10 - 20 fold excess of Maleimide | A molar excess drives the reaction to completion. |
Table 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Parameters
| Parameter | Recommended Value/Range | Notes |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) or similar physiological buffer | The reaction is generally tolerant of a wide range of aqueous buffers. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperatures. |
| Reaction Time | 1 - 12 hours | Reaction times can vary depending on the concentration and reactivity of the azide component. |
| Azide:SCO Molar Ratio | 1.5 - 5 fold excess of Azide | An excess of the azide-containing molecule ensures complete reaction with the SCO-modified biomolecule. |
Table 3: Representative Conjugation Efficiency and Purity
| Conjugation Step | Biomolecule | Molar Ratio (Linker:Biomolecule) | Conjugation Efficiency | Final Purity |
| Maleimide-Thiol | Monoclonal Antibody (reduced) | 20:1 | > 90% | > 95% (after purification) |
| Maleimide-Thiol | Cysteine-containing Peptide | 10:1 | > 95% | > 98% (after purification) |
| SPAAC | SCO-Antibody + Azide-Drug | 3:1 (Azide:SCO) | > 90% | > 95% (after purification) |
Note: The values presented in these tables are illustrative and may vary depending on the specific experimental conditions and molecules involved. Optimization is recommended for each new bioconjugate.
Experimental Protocols
Protocol 1: Thiol-Specific Labeling of a Protein with this compound
This protocol describes the initial step of conjugating the this compound linker to a protein containing free thiol groups.
Materials:
-
Protein with accessible thiol groups (e.g., monoclonal antibody)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Protein Preparation:
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Dissolve the protein in Reaction Buffer to a concentration of 1-10 mg/mL.
-
Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with Reaction Buffer. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker. Add the linker solution dropwise while gently stirring.
-
Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To cap any unreacted maleimide groups, add the quenching solution to a final concentration of 10 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the SCO-functionalized protein from excess linker and other small molecules using SEC or TFF. The buffer should be exchanged to a suitable buffer for the subsequent SPAAC reaction and storage (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Characterize the conjugate by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the addition of the SCO-PEG3 moiety. The degree of labeling can also be assessed by this method.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the second step, where an azide-functionalized molecule is conjugated to the SCO-modified protein.
Materials:
-
SCO-functionalized protein (from Protocol 1)
-
Azide-functionalized molecule of interest (e.g., cytotoxic drug, fluorescent dye)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water) to prepare a stock solution.
-
In a reaction vessel, combine the SCO-functionalized protein with a 1.5 to 5-fold molar excess of the azide-functionalized molecule.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture for 1-12 hours at room temperature, protected from light. The reaction progress can be monitored by HPLC.
-
-
Purification:
-
Purify the final bioconjugate to remove the unreacted azide-containing molecule and any side products. The purification method will depend on the properties of the final conjugate and may include SEC, HIC (Hydrophobic Interaction Chromatography), or dialysis.
-
-
Final Characterization:
-
Determine the final protein concentration.
-
Characterize the bioconjugate for purity and identity using techniques such as SDS-PAGE, HPLC (e.g., SEC-HPLC, RP-HPLC), and Mass Spectrometry.
-
For ADCs, determine the Drug-to-Antibody Ratio (DAR) using techniques like HIC-HPLC or Mass Spectrometry.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Side Reactions of Maleimide Groups in Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during bioconjugation experiments using maleimide linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide chemistry?
A1: The three most common side reactions in maleimide-based bioconjugation are:
-
Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH. This reaction can occur with the unreacted maleimide reagent, rendering it inactive, or with the already formed thioether conjugate, which can be beneficial for stability.[1][2]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible.[1][3] In a biological environment rich in other thiols, such as glutathione, the conjugated molecule can be transferred to these other thiols, leading to off-target effects and reduced efficacy.[3]
-
Loss of Chemoselectivity (Reaction with Amines): While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines, such as the side chain of lysine residues, at pH values above 7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
Q2: Why is my bioconjugate unstable? I'm observing a loss of my payload over time.
A2: The instability of maleimide-thiol conjugates is primarily due to the retro-Michael reaction . This reaction is a reversal of the initial conjugation, causing the payload to detach from the target biomolecule. This process is accelerated in environments with high concentrations of other thiols, like glutathione inside cells, which can lead to "thiol exchange." To enhance stability, one strategy is to intentionally induce hydrolysis of the thiosuccinimide ring after conjugation, which forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.
Q3: What is the optimal pH for maleimide-thiol conjugation, and why is it so critical?
A3: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5 . This pH range is a critical compromise:
-
Below pH 6.5: The reaction rate slows considerably because the concentration of the reactive thiolate anion (-S⁻) is reduced.
-
Above pH 7.5: The reaction loses its specificity for thiols, and competitive side reactions with primary amines (e.g., lysine) increase. Additionally, the rate of maleimide hydrolysis significantly increases, inactivating the reagent before it can react with the target thiol.
Q4: My peptide has an N-terminal cysteine. Are there any specific side reactions I should be aware of?
A4: Yes, peptides with an N-terminal cysteine are prone to a specific side reaction called thiazine rearrangement . After the initial thioether bond forms, the nearby N-terminal amine can attack the succinimide ring, leading to a rearrangement that forms a stable six-membered thiazine ring. This side reaction is more prominent at physiological or higher pH. While this can create a more stable linkage, it is often an unexpected modification that can complicate purification and characterization. To suppress this rearrangement, consider performing the conjugation at a more acidic pH (e.g., ~5.0) to keep the N-terminal amine protonated and less nucleophilic.
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
| Potential Cause | Troubleshooting Steps & Solutions |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, rendering it inactive. Solution: Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. Avoid long-term storage of maleimides in aqueous buffers. |
| Inaccessible or Oxidized Cysteines | The target cysteine residues on your protein may be buried within the protein's structure or may have formed disulfide bonds (-S-S-), which are unreactive with maleimides. Solution: Reduce disulfide bonds using a reducing agent. TCEP is often recommended as it is effective over a broad pH range and typically does not need to be removed before conjugation. If using DTT, it must be removed (e.g., via a desalting column) before adding the maleimide reagent. Include a chelating agent like EDTA (1-5 mM) in your buffer to prevent re-oxidation mediated by metal ions. |
| Suboptimal pH | The reaction pH is outside the optimal 6.5-7.5 range. Solution: Ensure your reaction buffer is freshly prepared and the pH is accurately measured. Use non-amine-containing buffers like PBS, HEPES, or MOPS. |
| Insufficient Molar Ratio | The amount of maleimide reagent is too low to drive the reaction to completion. Solution: Increase the molar excess of the maleimide reagent. A 10-20 fold molar excess is a common starting point, but this should be optimized for your specific protein. |
Problem 2: Unexpected Molecular Weight in Mass Spectrometry Analysis
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of Conjugate | An additional mass of +18 Da is observed. This corresponds to the addition of a water molecule due to the hydrolysis (ring-opening) of the succinimide ring in the conjugate. Action: This is often a desired outcome for stabilizing the conjugate against the retro-Michael reaction. If this is happening prematurely or is undesirable, ensure post-conjugation handling and storage are at a neutral or slightly acidic pH. |
| Reaction with Lysine | The observed mass corresponds to the addition of the maleimide linker to a lysine residue instead of, or in addition to, a cysteine residue. Action: This indicates a loss of chemoselectivity. Verify that the reaction pH did not exceed 7.5. Purify the conjugate using chromatography to separate the different species. |
| Thiazine Rearrangement | No mass change is observed, but the conjugate has different chromatographic properties (e.g., retention time). This may indicate thiazine rearrangement for a payload conjugated to an N-terminal cysteine. Action: Use tandem mass spectrometry (MS/MS) to confirm the structure, as thiazine isomers can produce unique fragment ions. To avoid this, perform future conjugations at a lower pH (~5.0). |
| Incomplete Reduction | The observed mass is lower than expected, corresponding to fewer labels than intended. Action: This suggests that not all target disulfide bonds were reduced. Optimize the reduction step by increasing the concentration of the reducing agent (e.g., TCEP) or extending the incubation time. |
Data Presentation
Table 1: pH Influence on Maleimide Reactions This table summarizes the effect of pH on the primary and side reactions of maleimides. The optimal pH for specific thiol-maleimide conjugation is 6.5-7.5.
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Amines (e.g., Lysine) |
| < 6.5 | Slow | Low | Negligible |
| 6.5 - 7.5 | Optimal | Moderate | Minimal |
| > 7.5 | Fast | High | Significant & Competitive |
Table 2: Stability of Maleimide-Thiol Adducts The stability of the formed thioether bond is critical. The two competing pathways that determine the fate of the conjugate are the retro-Michael reaction (instability) and hydrolysis (stabilization).
| Reaction Pathway | Description | Consequence | How to Influence |
| Retro-Michael Reaction | Reversible dissociation of the thioether bond. | Loss of payload, potential for thiol exchange with molecules like glutathione. | This reaction is inherent to the linkage. Its impact is lessened by promoting hydrolysis. |
| Succinimide Ring Hydrolysis | Irreversible, base-catalyzed opening of the succinimide ring to form a stable succinamic acid derivative. | Stabilization. The ring-opened product is no longer susceptible to the retro-Michael reaction. | After conjugation, incubate the conjugate at a slightly alkaline pH (e.g., 8.5-9.0) to accelerate hydrolysis and "lock" the conjugate. |
Diagrams
References
Technical Support Center: Optimizing SCO-PEG3-Maleimide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCO-PEG3-Maleimide linkers. Our focus is to provide clear, actionable advice to overcome common challenges encountered during conjugation experiments, particularly concerning the optimization of reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of this compound with a thiol-containing molecule?
A1: The reaction of this compound involves two reactive ends, each favoring different pH conditions for optimal reactivity. The maleimide group reacts most efficiently and selectively with thiols in a pH range of 6.5-7.5.[1][2][3][4][5] Within this window, the thiol is sufficiently deprotonated to be a reactive thiolate anion, while side reactions are minimized. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
Q2: What happens if I perform the maleimide-thiol reaction outside the optimal pH range of 6.5-7.5?
A2: Deviating from the optimal pH range can lead to several issues:
-
Below pH 6.5: The reaction rate will be significantly slower because the thiol group will be predominantly in its protonated form, which is less nucleophilic.
-
Above pH 7.5: The selectivity of the reaction decreases. The maleimide group can start to react with primary amines, such as the side chain of lysine residues. Furthermore, the maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid, thus reducing your conjugation yield.
Q3: What is the optimal pH for the succinimidyl carbonate ester (SCO) reaction with an amine?
A3: The succinimidyl ester (SCO) end of the linker reacts with primary amines to form a stable carbamate linkage. This reaction is most efficient at a slightly basic pH, typically between 8.0 and 9.0. At this pH, a significant portion of the primary amines are deprotonated and therefore more nucleophilic, while the rate of hydrolysis of the NHS ester is still manageable.
Q4: How do I choose the right buffer for my conjugation reaction?
A4: The choice of buffer is critical. For the maleimide-thiol conjugation, phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice. HEPES and borate buffers within the pH range of 6.5-7.5 are also suitable. It is crucial to avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, except for TCEP which is thiol-free) as they will compete with the reaction. For the SCO-amine reaction, borate or carbonate buffers at pH 8.0-8.5 are often used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The reaction pH is outside the optimal range of 6.5-7.5 for the maleimide-thiol reaction. | Adjust the pH of your reaction buffer to be within the 6.5-7.5 range. Use a calibrated pH meter to verify. |
| Maleimide Hydrolysis: The maleimide group has been hydrolyzed due to high pH (>7.5) or prolonged storage in aqueous solution. | Prepare maleimide-containing solutions immediately before use. Avoid storing maleimide reagents in aqueous buffers. | |
| Thiol Oxidation: The thiol groups on your molecule have oxidized to form disulfide bonds. | Ensure your buffers are degassed to remove oxygen. Consider adding a non-thiol reducing agent like TCEP to keep the thiols in their reduced state. | |
| Incorrect Stoichiometry: The molar ratio of the this compound to your thiol-containing molecule is not optimal. | A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application. | |
| Non-Specific Binding | Reaction with Amines: The pH of the reaction is too high ( >7.5), leading to the maleimide reacting with amine groups. | Lower the pH of the reaction to the recommended range of 6.5-7.5 to ensure selectivity for thiols. |
| Reagent Instability | Hydrolysis of SCO or Maleimide: Both ends of the linker are susceptible to hydrolysis in aqueous solutions. | Prepare stock solutions of the this compound in a dry, water-miscible organic solvent like DMSO or DMF and store them at a low temperature. Prepare aqueous working solutions immediately before the experiment. |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Reagent Preparation:
-
Prepare a stock solution of the this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare your thiol-containing molecule in a degassed buffer, such as 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.
-
-
Reduction of Disulfide Bonds (if necessary):
-
If your protein contains disulfide bonds that need to be reduced to generate free thiols, add TCEP to a final concentration of 1-5 mM.
-
Incubate at 37°C for 60-90 minutes. TCEP does not need to be removed before the conjugation step.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the thiol-containing molecule solution. A 10- to 20-fold molar excess of the maleimide is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
To quench the reaction, a small molecule thiol like cysteine can be added to react with any excess maleimide.
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
-
Visualizations
References
Preventing aggregation of proteins during SCO-PEG3-Maleimide labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein labeling with SCO-PEG3-Maleimide, with a specific focus on preventing protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein aggregation during this compound labeling?
A1: Protein aggregation during maleimide labeling is often multifactorial. The primary causes include:
-
Increased Hydrophobicity: The this compound linker, while containing a hydrophilic PEG spacer, can still increase the overall hydrophobicity of the protein surface upon conjugation. This can promote hydrophobic-hydrophobic interactions between protein molecules, leading to aggregation.[1][2][3][4]
-
Alteration of Surface Charge: Maleimide reagents react with cysteine residues. If the protein's stability is dependent on a specific surface charge distribution, the modification of these residues can disrupt electrostatic repulsion between protein molecules, increasing the likelihood of aggregation.
-
Conformational Changes: The labeling process or the attachment of the linker may induce slight conformational changes in the protein. These changes can expose previously buried hydrophobic regions, making the protein more prone to aggregation.[5]
-
Suboptimal Reaction Conditions: Unfavorable buffer conditions, such as a pH close to the protein's isoelectric point (pI), high ionic strength, or inappropriate temperatures, can compromise protein stability and lead to aggregation.
Q2: What is the optimal pH for this compound labeling to minimize aggregation?
A2: The optimal pH for maleimide labeling is a balance between reaction efficiency and protein stability. A pH range of 6.5-7.5 is generally recommended for the thiol-maleimide reaction. This range is selective for thiol groups on cysteine residues and minimizes side reactions with amines. It is crucial to maintain the pH within the protein's stability range to prevent unfolding and subsequent aggregation. For some proteins, a slightly acidic pH may be beneficial in preventing side reactions like thiazine rearrangement, which can occur with N-terminal cysteines at neutral or basic pH.
Q3: How does the PEG component of the this compound linker affect protein aggregation?
A3: The polyethylene glycol (PEG) component is hydrophilic and generally helps to reduce protein aggregation. This process, known as PEGylation, can increase the solubility and stability of the labeled protein. The PEG chain forms a protective hydrophilic shield around the protein, which can mask hydrophobic patches that might otherwise lead to aggregation.
Q4: Can the choice of reducing agent impact protein aggregation?
A4: Yes, the choice of reducing agent is critical. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent for reducing disulfide bonds prior to maleimide labeling. Unlike DTT or β-mercaptoethanol, TCEP is a thiol-free reductant and does not need to be removed before adding the maleimide reagent, thus simplifying the workflow and reducing the risk of protein re-oxidation and aggregation during a removal step.
Troubleshooting Guide: Protein Aggregation During Labeling
This guide provides a structured approach to troubleshooting and preventing protein aggregation during this compound labeling.
Issue: Visible precipitation or increased turbidity is observed during or after the labeling reaction.
This is a clear indication of protein aggregation. The following decision tree and detailed steps can help identify the cause and find a solution.
Caption: Troubleshooting decision tree for protein aggregation.
Step 1: Verify and Optimize Buffer Conditions
The reaction buffer is a critical factor in maintaining protein stability.
-
pH: Ensure the buffer pH is between 6.5 and 7.5 for optimal maleimide reactivity and away from the protein's isoelectric point (pI) to maintain electrostatic repulsion.
-
Buffer Composition: Use non-amine, non-thiol containing buffers such as PBS or HEPES.
-
Ionic Strength: Both low and high salt concentrations can lead to aggregation. Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition for your protein.
Step 2: Modify Reaction Parameters
The conditions of the labeling reaction itself can be adjusted to minimize aggregation.
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Molar Ratio: While a 10:1 to 20:1 molar ratio of maleimide to protein is often recommended, a high excess of the labeling reagent can sometimes promote aggregation. Try reducing the molar ratio to 5:1 or even lower in a series of trial conjugations.
-
Temperature: If the reaction at room temperature is causing aggregation, perform the incubation at 4°C overnight.
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation. If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).
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Reagent Addition: Add the this compound stock solution (typically in DMSO or DMF) to the protein solution slowly while gently mixing to avoid localized high concentrations of the organic solvent.
Step 3: Incorporate Stabilizing Excipients
Excipients can be added to the reaction buffer to enhance protein stability.
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Preferential exclusion, increases conformational stability. |
| Amino Acids | L-Arginine, L-Proline | 50-250 mM | Can suppress aggregation by interacting with hydrophobic patches or increasing protein solubility. |
| Surfactants | Polysorbate 20/80 (Tween 20/80) | 0.01-0.1% (v/v) | Non-ionic detergents that prevent surface-induced aggregation and can help solubilize proteins. |
| Non-Detergent Sulfobetaines (NDSBs) | NDSB-201 | 0.5-1 M | Can help stabilize proteins and prevent aggregation. |
Step 4: Post-Labeling Purification and Storage
Aggregation can also occur after the labeling reaction is complete.
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Purification: Promptly remove unreacted this compound using size-exclusion chromatography (desalting column) or dialysis to prevent further reactions or side effects.
-
Storage: For long-term storage, consider adding cryoprotectants like 50% glycerol and storing at -20°C or -80°C. Adding a stabilizer like 5-10 mg/mL BSA can also be beneficial.
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol allows for the systematic evaluation of different buffer conditions to identify those that minimize aggregation during labeling.
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Prepare Protein Stock: Prepare a concentrated stock of your purified protein in a well-characterized, stable buffer.
-
Prepare Test Buffers: Prepare a series of reaction buffers with varying pH (e.g., 6.5, 7.0, 7.5) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
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Set up Small-Scale Reactions: In separate microcentrifuge tubes, dilute the protein to the desired final concentration in each of the test buffers.
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Add Reducing Agent: If necessary, add TCEP to a final concentration of 10-100 fold molar excess over the protein and incubate for 30-60 minutes at room temperature.
-
Add this compound: Add the labeling reagent to each tube at a constant molar ratio (e.g., 10:1).
-
Incubate: Incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Monitor Aggregation: Assess aggregation using the methods described in the "Analytical Techniques" section below.
Protocol 2: General this compound Labeling with Aggregation Prevention
This protocol incorporates best practices to minimize aggregation.
-
Protein Preparation: Dissolve the protein at 1-5 mg/mL in a degassed, amine-free buffer (e.g., 1x PBS, 100 mM HEPES) at pH 7.0-7.5. If required, add a stabilizing excipient (e.g., 5% sucrose or 100 mM L-Arginine).
-
Reduction (Optional): If the protein contains disulfide bonds that need to be reduced for labeling, add a 10-100 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
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Labeling Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Slowly add the this compound stock solution to the protein solution to achieve the desired molar ratio (start with 10:1).
-
Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.
-
Purification: Purify the conjugated protein from excess reagent and byproducts using a desalting column (size-exclusion chromatography) or dialysis.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for this compound labeling, incorporating steps to mitigate aggregation.
Caption: Workflow for this compound labeling.
Analytical Techniques for Monitoring Protein Aggregation
It is crucial to monitor for both soluble and insoluble aggregates before, during, and after the labeling process. A combination of orthogonal techniques is recommended for a comprehensive analysis.
| Technique | Principle | Information Provided |
| Visual Inspection | Direct observation | Detects large, visible precipitates. |
| UV-Vis Spectroscopy (Turbidity) | Light scattering at 350-600 nm | Measures turbidity as an indicator of insoluble aggregates. An "Aggregation Index" can be calculated from the ratio of absorbance at 350 nm to 280 nm. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius | Quantifies soluble aggregates (dimers, trimers, higher-order oligomers) and the monomeric protein. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion | Determines the size distribution of particles in solution, sensitive to the presence of large aggregates. |
| Nanoparticle Tracking Analysis (NTA) | Visualizes and tracks the Brownian motion of individual particles | Provides particle size distribution and concentration for sub-visible particles. |
| Fluorescence Spectroscopy | Binding of dyes (e.g., Thioflavin T) to exposed hydrophobic regions or β-sheet structures | Detects early stages of misfolding and the presence of amyloid-like aggregates. |
References
- 1. Impact of short range hydrophobic interactions and long range electrostatic forces on the aggregation kinetics of a monoclonal antibody and a dual-variable domain immunoglobulin at low and high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Unfolding and Aggregation near a Hydrophobic Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-MS community | Basics: Protein solubilisation [sites.manchester.ac.uk]
- 5. pharmasalmanac.com [pharmasalmanac.com]
Instability of the thiol-maleimide linkage and retro-Michael reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the instability of the thiol-maleimide linkage, a common conjugation strategy in bioconjugation and antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the thiol-maleimide reaction and why is it used in bioconjugation?
The thiol-maleimide reaction is a popular bioconjugation method that involves the Michael addition of a thiol group (typically from a cysteine residue on a protein or peptide) to the double bond of a maleimide ring.[1] This reaction is favored for its high selectivity for thiols over other functional groups within a pH range of 6.5-7.5, rapid reaction rates under mild, physiological conditions, and high efficiency.[2][3][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] These characteristics make it a "click chemistry" type of reaction, ideal for creating stable thioether bonds in complex biological molecules like antibody-drug conjugates (ADCs).
Q2: What are the primary mechanisms of instability for the thiol-maleimide linkage?
The main instability issues with the thiosuccinimide linkage formed are:
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Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reforming the original thiol and maleimide. This can lead to premature release of a conjugated payload (like a drug) and subsequent "payload migration" to other thiol-containing molecules in a biological system, such as glutathione or serum albumin, potentially causing off-target toxicity.
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Hydrolysis: The succinimide ring of the maleimide adduct can undergo hydrolysis, which involves the opening of the ring to form a stable maleamic acid thioether. While this ring-opened form is no longer susceptible to the retro-Michael reaction, the hydrolysis rate of traditional N-alkylmaleimides at physiological pH is often too slow to effectively prevent deconjugation.
Q3: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
Significant payload loss in plasma is most often attributed to the retro-Michael reaction, leading to deconjugation. Here are some strategies to troubleshoot and address this issue:
-
Promote Post-Conjugation Hydrolysis: The hydrolyzed, ring-opened form of the linker is stable against the retro-Michael reaction. This can be achieved by:
-
Post-conjugation pH adjustment: Incubating the ADC at a slightly alkaline pH (e.g., 8.5-9.0) after conjugation can accelerate the hydrolysis of the succinimide ring. However, it is crucial to monitor the stability of the antibody itself under these conditions.
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Utilize "self-hydrolyzing" maleimides: These are next-generation maleimides designed with substituents, such as basic amino groups, that intramolecularly catalyze the ring-opening hydrolysis at neutral pH.
-
-
Employ Next-Generation Maleimides (NGMs): Consider using NGMs like dibromomaleimides, which can re-bridge reduced interchain disulfide bonds in antibodies, forming a more stable linkage.
-
Explore Alternative Linker Chemistries: If instability persists, investigate other conjugation technologies that are not prone to thiol exchange, such as those based on sulfones.
Q4: What factors influence the rate of the retro-Michael reaction?
Several factors can influence the stability of the thiol-maleimide adduct and the rate of the retro-Michael reaction:
-
pH: The reaction is reversible, and the rate of the retro-Michael reaction can be influenced by pH.
-
Thiol pKa: The stability of the thiol-maleimide adduct is related to the pKa of the original thiol. Adducts formed from thiols with a higher pKa tend to be more stable.
-
N-Substituents on the Maleimide: The chemical nature of the substituent on the nitrogen atom of the maleimide ring can impact stability. Electron-withdrawing N-substituents can greatly accelerate the rate of stabilizing ring-opening hydrolysis.
-
Presence of Exogenous Thiols: The retro-Michael reaction is an equilibrium process. In biological systems, the high concentration of endogenous thiols like glutathione can drive the equilibrium towards deconjugation and thiol exchange.
Troubleshooting Guide
Problem: Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation
-
Possible Cause: Incomplete reaction or side reactions during conjugation.
-
Troubleshooting Steps:
-
Optimize Reaction pH: Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5 for maximum thiol selectivity. Above pH 7.5, reactivity with amines (e.g., lysine residues) increases, leading to product heterogeneity.
-
Control Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized payload to drive the reaction to completion, but avoid large excesses which can lead to non-specific reactions and purification challenges.
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Ensure Complete Disulfide Reduction: If conjugating to cysteines from reduced interchain disulfides, confirm complete reduction using an appropriate reducing agent like TCEP or DTT.
-
Problem: Premature Drug Release in In Vitro Plasma Stability Studies
-
Possible Cause: The thiol-maleimide linkage is undergoing the retro-Michael reaction.
-
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma to identify and quantify the different DAR species and confirm payload loss over time.
-
Perform a Thiol Exchange Assay: Incubate the ADC with an excess of a small molecule thiol, such as glutathione, and monitor the transfer of the payload from the antibody to the small molecule thiol using HPLC or LC-MS. This will confirm the susceptibility of your linker to thiol exchange.
-
Implement a Stabilization Strategy:
-
Post-conjugation Hydrolysis: Adjust the pH of the ADC solution to 8.5-9.0 post-conjugation to promote stabilizing ring-opening.
-
Switch to a More Stable Linker: Synthesize the ADC using a self-hydrolyzing or other next-generation maleimide.
-
-
Data Presentation
Table 1: Factors Influencing Thiol-Maleimide Adduct Stability
| Parameter | Effect on Stability | Rationale |
| pH | Optimal conjugation at pH 6.5-7.5. Hydrolysis increases at higher pH. | Balances thiol reactivity with minimizing amine side reactions. Alkaline conditions promote stabilizing ring-opening. |
| Thiol pKa | Higher pKa of the reacting thiol leads to a more stable adduct. | The stability of the resulting thioether is influenced by the nucleophilicity of the original thiol. |
| Maleimide N-Substituent | Electron-withdrawing groups increase the rate of hydrolysis. | These groups make the succinimide ring more susceptible to nucleophilic attack by water, leading to stabilizing ring-opening. |
| Exogenous Thiols | High concentrations (e.g., glutathione in vivo) promote deconjugation. | Drives the retro-Michael reaction equilibrium towards the release of the maleimide-payload. |
Table 2: Half-lives of N-substituted Succinimide Thioether Conjugates with Glutathione
| N-Substituent on Maleimide | Conjugated Thiol | Half-life of Conversion (hours) | Extent of Conversion (%) |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 3.1 - 18 | 12.3 - 89.5 |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 3.1 - 18 | 12.3 - 89.5 |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | 3.1 - 18 | 12.3 - 89.5 |
| Selected N-substituted maleimides | 4-mercaptohydrocinnamic acid (MPP) | 3.6 - 258 | 0.8 - 90.7 |
| Selected N-substituted maleimides | N-acetyl-L-cysteine (NAC) | 3.6 - 258 | 0.8 - 90.7 |
Data synthesized from a study on the kinetics of maleimide-thiol conjugate degradation.
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
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Antibody Preparation: If conjugating to native cysteines from reduced disulfides, incubate the antibody with a 10- to 20-fold molar excess of a reducing agent (e.g., TCEP or DTT) in a suitable buffer (e.g., PBS) for 1-2 hours at 37°C.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2-7.4) using a desalting column.
-
Conjugation Reaction: Add the maleimide-functionalized linker-payload to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold excess of linker-payload per thiol).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.
-
Purification: Remove unreacted linker-payload and other impurities by methods such as size exclusion chromatography (SEC) or affinity chromatography.
-
Characterization: Analyze the resulting ADC to determine the average drug-to-antibody ratio (DAR) using techniques like LC-MS.
Protocol 2: Thiol Exchange Assay to Assess Conjugate Stability
-
Sample Preparation: Prepare a solution of the purified ADC at a known concentration (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS, pH 7.4).
-
Initiate Exchange Reaction: Add a significant molar excess of a competing thiol, such as glutathione (GSH), to the ADC solution (e.g., 1000-fold molar excess).
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.
-
Analysis: Analyze the aliquots by HPLC or LC-MS to monitor the decrease in the intact ADC peak and the appearance of the deconjugated payload or the payload attached to the competing thiol.
-
Data Analysis: Plot the percentage of remaining intact ADC over time to determine the stability of the conjugate under these conditions.
Protocol 3: LC-MS Analysis for DAR Determination
-
Sample Preparation:
-
Intact Mass Analysis: Dilute the ADC sample in a buffer compatible with LC-MS analysis (e.g., 0.1% formic acid in water).
-
Reduced Chain Analysis: To analyze the light and heavy chains separately, incubate the ADC with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes).
-
-
LC-MS Analysis: Inject the prepared sample onto an LC-MS system equipped with a suitable column (e.g., reversed-phase). Use a gradient of increasing organic solvent to elute the different ADC species.
-
Data Acquisition: Acquire mass spectra across the elution profile.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different species (unconjugated antibody, and antibody with 1, 2, 3, etc., drugs attached). Calculate the average DAR by integrating the peaks corresponding to the different DAR species in the chromatogram.
Visualizations
Caption: Thiol-maleimide conjugation and its instability pathways.
Caption: Workflow for assessing the stability of thiol-maleimide conjugates.
Caption: Logical relationships of thiol-maleimide instability issues and solutions.
References
Non-specific binding of SCO-PEG3-Maleimide and how to reduce it
Welcome to the technical support center for SCO-PEG3-Maleimide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize non-specific binding during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
A1: Non-specific binding of this compound can arise from several factors:
-
Reaction with other nucleophiles: While maleimides are highly reactive towards thiol (sulfhydryl) groups, this selectivity decreases at pH levels above 7.5.[1][2] At a more alkaline pH, maleimides can react with primary amines, such as those on lysine residues, leading to non-specific conjugation.[3][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[3]
-
Hydrolysis of the maleimide group: In aqueous solutions, especially at a pH above 7.5, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This inactivates the maleimide, preventing it from reacting with the target thiol group.
-
Hydrophobic interactions: The PEG component, while generally intended to reduce non-specific binding, can under certain circumstances contribute to it. The density of PEGylation is a critical factor; at low densities, PEG chains can adsorb to surfaces and interact with proteins via hydrophobic and other interactions.
-
Thiol exchange (Retro-Michael reaction): The thioether bond formed between the maleimide and a thiol is not completely stable and can undergo a retro-Michael reaction. This is particularly relevant in environments rich in other thiols, such as glutathione in vivo, which can lead to the transfer of the payload to other molecules.
Q2: How does pH affect the conjugation reaction and non-specific binding?
A2: pH is a critical parameter for a specific and successful conjugation reaction. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.
-
Below pH 6.5: The reaction rate slows down as the thiol group is less nucleophilic.
-
Within pH 6.5-7.5: This range offers the best balance of rapid reaction with thiols and minimal side reactions.
-
Above pH 7.5: The risk of non-specific reactions with amines increases significantly. Additionally, the rate of maleimide hydrolysis also increases, reducing the amount of active reagent available for conjugation.
Q3: My protein's cysteine residues are involved in disulfide bonds. Can I still use this compound?
A3: No, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). Therefore, you must first reduce the disulfide bonds to free thiols before initiating the conjugation reaction. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose because it is effective and generally does not need to be removed before the maleimide reaction.
Q4: How can I remove unreacted this compound after the conjugation reaction?
A4: Excess, unreacted this compound can be removed using several methods, including:
-
Size-Exclusion Chromatography (SEC): Techniques like using desalting columns (e.g., PD-10 or Zeba™ Spin desalting columns) are effective for separating the larger protein conjugate from the smaller, unreacted maleimide reagent.
-
Dialysis: This is another common method, although it is generally a slower process.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for both purification and analysis of the final conjugate.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incorrect Reaction pH | Maintain a reaction pH between 6.5 and 7.5. | 1. Prepare a reaction buffer (e.g., phosphate-buffered saline) and carefully adjust the pH to 7.0-7.4. 2. Degas the buffer to prevent re-oxidation of thiols. 3. Add 5-10 mM EDTA to chelate metal ions that can catalyze sulfhydryl oxidation. |
| Reaction with Primary Amines | Ensure the reaction pH does not exceed 7.5. | Follow the protocol for maintaining the correct reaction pH. |
| Hydrophobic Interactions | Add non-ionic detergents or increase the PEG density on the target molecule if possible. | 1. Include 0.01-0.1% Tween-20 or Triton X-100 in the reaction and washing buffers. 2. If designing a custom conjugate, consider using a higher density PEG linker. |
| Excess Reagent | Optimize the molar ratio of this compound to the target molecule. | 1. Perform small-scale pilot experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1 of maleimide to protein). 2. Analyze the results by SDS-PAGE or HPLC to determine the optimal ratio that provides efficient labeling with minimal excess reagent. |
| Contaminated Protein Sample | Ensure the purity of the target protein. | Purify the protein sample using appropriate chromatography techniques (e.g., affinity, ion exchange, or size-exclusion) before the conjugation reaction. |
Issue 2: Low or No Conjugation Efficiency
Low or no conjugation can result from several factors related to the reagents and reaction conditions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Maleimide Hydrolysis | Use freshly prepared this compound solutions. | 1. Dissolve the this compound in a dry, biocompatible organic solvent like DMSO or DMF for storage as a stock solution. 2. Immediately before use, dilute the stock solution into the aqueous reaction buffer. Do not store the maleimide in aqueous solutions. |
| Inaccessible or Oxidized Cysteines | Reduce disulfide bonds and ensure cysteines are accessible. | 1. Prepare the protein in a degassed buffer at pH 7.2. 2. Add a 10-100 fold molar excess of TCEP to the protein solution. 3. Incubate for 30-60 minutes at room temperature. 4. TCEP generally does not need to be removed before adding the maleimide reagent. |
| Incorrect pH | Optimize the reaction pH. | As described above, maintain the reaction pH between 6.5 and 7.5. |
| Insufficient Molar Ratio | Increase the molar excess of the maleimide linker. | Based on pilot experiments, a 10-20 fold molar excess of the maleimide reagent is a common starting point. |
Visual Guides
Maleimide-Thiol Conjugation and Side Reactions
Caption: Desired reaction pathway and potential side reactions of maleimide chemistry.
Troubleshooting Workflow for Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding.
References
Technical Support Center: SCO-PEG3-Maleimide Stability & Conjugation
Welcome to the technical support center for SCO-PEG3-Maleimide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional linker by providing in-depth troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker featuring a strained cyclooctyne (SCO) group and a maleimide group, separated by a 3-unit polyethylene glycol (PEG) spacer. The SCO group is used for copper-free click chemistry, reacting specifically with azides. The maleimide group is reactive towards thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides. This linker is frequently used in the development of antibody-drug conjugates (ADCs) and for bioconjugation applications where precise and stable linkages are required.[1][2]
Q2: What are the recommended storage conditions for this compound?
To ensure maximum stability and reactivity, this compound should be stored at -20°C, protected from light and moisture.[1][3] For short-term storage, keeping it cool and dry is sufficient. When preparing solutions, it is best to use anhydrous solvents like DMSO or DMF and to prepare them fresh immediately before use.[4] Aqueous solutions of maleimides are not recommended for storage due to the risk of hydrolysis.
Q3: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a thiol is 6.5-7.5. Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5: The maleimide becomes susceptible to competitive reactions with primary amines (e.g., lysine residues) and the rate of hydrolysis of the maleimide ring increases significantly.
Q4: Can I use any buffer for the conjugation reaction?
No, the choice of buffer is critical. It is important to use buffers that are free of extraneous thiols (e.g., DTT, β-mercaptoethanol) as they will compete with your target molecule for reaction with the maleimide. Phosphate-buffered saline (PBS), HEPES, and Tris buffers within the pH range of 6.5-7.5 are commonly used. It is also advisable to degas buffers to remove dissolved oxygen and to include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation of thiols.
Q5: How can I improve the stability of the final maleimide-thiol conjugate?
The thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to payload exchange. To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by adjusting the pH to 8.5-9.0. This ring-opened succinamic acid thioether is much more stable and resistant to thiol exchange.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Conjugation Efficiency
Question: I am observing very low or no yield of my desired conjugate. What could be the problem?
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, which opens the ring and renders it inactive towards thiols. | Prepare maleimide solutions fresh in an anhydrous solvent (DMSO, DMF) and add to the reaction buffer immediately before use. If aqueous storage is needed, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for very short periods. |
| Thiol Oxidation | Free sulfhydryl groups on your protein or peptide can oxidize to form disulfide bonds, which are unreactive with maleimides. This is often catalyzed by trace metal ions. | Reduce Disulfide Bonds: Prior to conjugation, treat your protein with a reducing agent. TCEP is often preferred as it is stable, odorless, and does not need to be removed before adding the maleimide. If using DTT, it must be completely removed (e.g., via a desalting column) before adding the maleimide reagent. Prevent Re-oxidation: Degas your buffers and include 1-5 mM EDTA to chelate metal ions. |
| Incorrect pH | The reaction is highly pH-dependent. If the pH is too low (<6.5), the reaction is very slow. If it's too high (>7.5), hydrolysis and side reactions with amines dominate. | Ensure your reaction buffer is maintained within the optimal pH range of 6.5-7.5. |
| Suboptimal Molar Ratio | An insufficient molar excess of the this compound linker can lead to incomplete conjugation. | A 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point. However, this should be optimized for your specific molecules, as steric hindrance can be a factor. For larger molecules, a higher excess may be needed. |
| Inaccessible Cysteine Residues | The target cysteine residue on the protein may be buried within the protein's 3D structure and therefore inaccessible to the linker. | Consider using mild denaturing conditions to expose the cysteine, if this does not compromise the protein's activity for its intended application. |
Issue 2: Conjugate Instability and Payload Loss
Question: My conjugate appears to form, but I observe loss of the conjugated molecule over time. Why is this happening?
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Retro-Michael Reaction | The thioether bond of the thiosuccinimide ring is reversible and can undergo exchange with other thiols present in the solution or in vivo (e.g., glutathione). This is a major cause of "payload migration" in ADCs. | Post-Conjugation Hydrolysis: After the conjugation reaction, intentionally hydrolyze the succinimide ring to form a stable, ring-opened succinamic acid thioether. This is achieved by incubating the conjugate at a pH of 8.5-9.0 until hydrolysis is complete (monitor by mass spectrometry), then re-neutralizing the solution. |
| N-terminal Cysteine Rearrangement | If conjugating to an N-terminal cysteine, the initial adduct can rearrange to form a more stable six-membered thiazine ring, especially at neutral or higher pH. | Perform the conjugation at a more acidic pH (e.g., 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic. If possible, avoid using peptides with an N-terminal cysteine or consider acetylating the N-terminus. |
Experimental Protocols & Data
Protocol: General Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve your thiol-containing protein/peptide in a degassed buffer (e.g., PBS, 1-5 mM EDTA, pH 7.2).
-
Reduction (if necessary): If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20x) of the this compound solution to the protein solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to react with any excess maleimide.
-
Purification: Remove excess linker and other small molecules using size-exclusion chromatography (SEC), dialysis, or ultrafiltration.
Data Summary: Factors Affecting Maleimide Stability
The stability of the maleimide group is crucial for successful conjugation. The primary degradation pathway is hydrolysis, which is highly dependent on pH and temperature.
| Condition | Effect on Maleimide Group | Recommendation | Reference |
| pH < 6.5 | Hydrolysis is slow, but the thiol-maleimide reaction rate is also significantly reduced. | Use only if the target molecule is unstable at higher pH. Expect longer reaction times. | |
| pH 6.5 - 7.5 | Optimal Range. Provides a good balance between fast, thiol-selective reaction and minimal maleimide hydrolysis. | This is the recommended pH range for most maleimide-thiol conjugations. | |
| pH > 7.5 | The rate of hydrolysis increases significantly. Competition from reaction with primary amines (lysine) also becomes a factor. | Avoid this pH range for thiol-selective conjugation. | |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Perform conjugations at room temperature or 4°C. Storage of maleimide-functionalized nanoparticles at 20°C can lead to a ~40% loss of reactivity in 7 days, compared to only ~10% loss at 4°C. | |
| Buffer Components | Thiols (DTT, BME) will directly compete with the target molecule. Primary amines (e.g., Tris) can react at pH > 8.0. | Use non-nucleophilic buffers like PBS or HEPES. Avoid buffers containing thiols. |
Visual Guides
Caption: The hydrolysis pathway of the maleimide group, which is accelerated at higher pH.
Caption: Experimental workflow for a typical maleimide-thiol conjugation reaction.
Caption: Troubleshooting logic for addressing low conjugation yield.
References
How to confirm successful conjugation with SCO-PEG3-Maleimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming successful conjugation with SCO-PEG3-Maleimide. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm a successful this compound conjugation?
A1: Successful conjugation is typically confirmed by demonstrating an increase in the molecular weight and assessing the purity of the conjugate. The most common analytical techniques include:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A straightforward method to visualize a molecular weight shift between the unconjugated and conjugated protein.[1]
-
Mass Spectrometry (MS): Provides an exact mass of the conjugated protein, confirming the addition of the this compound linker and allowing for the determination of the degree of labeling.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion (SEC), Reverse-Phase (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC) can separate the conjugate from the unconjugated starting material based on size or hydrophobicity.[4][5]
Q2: My SDS-PAGE gel shows a smeared or broad band for my PEGylated protein. Why is this happening?
A2: The polyethylene glycol (PEG) moiety of the linker can interact with SDS, leading to heterogeneous binding of the detergent. This causes abnormal, often smeared or broadened, band patterns on the gel. For this reason, Native PAGE, which is run under non-denaturing conditions without SDS, can be a better alternative for analyzing PEGylated proteins, as it provides sharper bands.
Q3: What is the optimal pH for a thiol-maleimide conjugation reaction?
A3: The ideal pH range for reacting a maleimide group with a thiol (sulfhydryl) group is between 6.5 and 7.5. Within this range, the reaction with thiols is highly specific and efficient. At a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines (like those on lysine residues), reducing the selectivity of the conjugation.
Q4: How can I prevent low or failed conjugation efficiency?
A4: Low conjugation efficiency is often due to two main factors:
-
Maleimide Hydrolysis: The maleimide group is unstable in water and can be hydrolyzed, rendering it inactive. Always prepare solutions of this compound fresh in an anhydrous solvent like DMSO or DMF immediately before use.
-
Thiol Inaccessibility: The target cysteine residues on your protein may be oxidized, forming disulfide bonds that are unreactive with maleimides. It is often necessary to pre-treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiols are available for conjugation.
Q5: Is it possible for the this compound linker to detach from the protein after conjugation?
A5: Yes, the thioether bond formed between the maleimide and the cysteine thiol can be reversible through a process called a retro-Michael reaction. This is particularly a concern in environments with a high concentration of other thiols, such as glutathione inside cells. To create a more stable bond, the resulting thiosuccinimide ring can be hydrolyzed to a stable maleamic acid by incubating the conjugate at a pH of 8.5-9.0 after the initial conjugation is complete.
Analytical Techniques for Confirmation
The choice of analytical technique is critical for accurately confirming conjugation. The table below summarizes the most common methods and their primary applications.
| Technique | Principle | Information Provided | Pros | Cons |
| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Qualitative assessment of molecular weight increase. | Simple, rapid, and widely available. | PEG-SDS interactions can cause smeared bands; potential for PEG chain loss. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | Unambiguous confirmation of mass addition; determines degree of labeling and heterogeneity. | Highly accurate and definitive. | Requires specialized equipment; can be complex to interpret. |
| Size-Exclusion HPLC (SEC-HPLC) | Separation by hydrodynamic radius (size). | Separates conjugate from unconjugated protein and aggregates. | Non-denaturing; provides information on purity and aggregation. | Poor resolution for small mass additions. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Determines drug-to-antibody ratio (DAR) and drug load distribution. | Gentle, non-denaturing method that preserves protein activity. | Typically incompatible with MS due to non-volatile salts. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | High-resolution separation of conjugate species. | High resolution; compatible with MS analysis. | Denaturing conditions may alter the protein. |
Experimental Workflows and Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and confirming a this compound conjugation.
Caption: General experimental workflow for this compound conjugation.
Protocol 1: General Conjugation Protocol
-
Protein Preparation: Prepare the protein to be conjugated at 1–10 mg/mL in a degassed, thiol-free buffer at pH 7.0–7.5 (e.g., PBS, HEPES). The buffer should contain 1-5 mM EDTA to chelate metal ions that can catalyze thiol oxidation.
-
Disulfide Bond Reduction (if necessary): If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add TCEP to the protein solution to a final concentration of 10-100 times the molar concentration of the protein. Incubate for 20-60 minutes at room temperature.
-
Removal of Reducing Agent: If a thiol-containing reducing agent like DTT was used, it must be removed before adding the maleimide reagent. For TCEP, this step is often not required. If removal is needed, use a desalting column to exchange the protein into the reaction buffer.
-
Conjugation Reaction: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Add the maleimide solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture, protected from light, for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a free thiol compound like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purification: Remove excess, unreacted this compound and quenching agent from the conjugate using a desalting column, dialysis, or SEC.
Protocol 2: SDS-PAGE Analysis
-
Sample Preparation: Mix the unconjugated protein control and the purified conjugated protein with LDS sample buffer.
-
Loading: Load approximately 1-5 µg of each sample per well on a 4-12% Bis-Tris gel.
-
Electrophoresis: Run the gel for 35-50 minutes at a constant voltage (e.g., 200V).
-
Staining:
-
Protein: Stain the gel with Coomassie Blue to visualize all protein bands.
-
PEG (Optional): To specifically visualize the PEGylated species, the gel can be stained with a barium chloride-iodine solution.
-
-
Analysis: Compare the lane with the conjugated protein to the unconjugated control. A successful conjugation will result in a band with a higher apparent molecular weight.
Protocol 3: Intact Mass Spectrometry Analysis
-
Sample Preparation: Desalt the purified conjugate into a volatile buffer (e.g., ammonium acetate) suitable for MS analysis. The typical concentration is 0.1-1 mg/mL.
-
Data Acquisition: Analyze the sample using an LC-MS system (e.g., connected to a TOF or Orbitrap mass analyzer). Acquire spectra over a mass range appropriate for the expected molecular weights.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein species. A successful conjugation will show a new peak or a distribution of peaks with a mass increase corresponding to the mass of the added this compound moiety. This data can be used to calculate the degree of labeling.
Troubleshooting Guide
Low yields or ambiguous results can be frustrating. This guide provides a logical approach to diagnosing and solving common issues.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting logic for low this compound conjugation yield.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low/No Conjugation | Maleimide Hydrolysis: The maleimide group is not stable in aqueous solutions and has a short half-life. | Prepare the this compound stock solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before adding it to the reaction. |
| Thiol Oxidation: Cysteine residues have formed disulfide bonds and are not available to react. | Reduce the protein with TCEP for 30-60 minutes prior to conjugation. Use degassed buffers containing EDTA to prevent re-oxidation. | |
| Incorrect pH: The reaction pH is too low (slow reaction) or too high (maleimide hydrolysis, reaction with amines). | Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5. | |
| Smeared SDS-PAGE Bands | PEG-SDS Interaction: The PEG chain interferes with uniform SDS binding, causing poor migration. | Use Native PAGE as an alternative, which avoids the use of SDS and often results in sharper bands for PEGylated proteins. |
| Conjugate Instability | Retro-Michael Reaction: The thioether bond is reversible, leading to payload loss in the presence of other thiols. | After conjugation, raise the pH of the conjugate solution to 8.5-9.0 and incubate to hydrolyze the thiosuccinimide ring, forming a more stable maleamic acid linkage. |
References
Technical Support Center: Improving the Stability of Antibody-Drug Conjugates with SCO-PEG3-Maleimide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when using SCO-PEG3-Maleimide for the creation of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for ADCs synthesized with maleimide-based linkers like this compound?
A1: The main stability issue with maleimide-based ADCs is the potential for premature drug release due to the reversibility of the thiol-maleimide linkage. This occurs through a retro-Michael reaction, which can lead to the transfer of the drug-linker to other thiol-containing molecules in circulation, such as albumin, resulting in off-target toxicity and reduced efficacy.[][2][3][4] Another competing reaction is the hydrolysis of the thiosuccinimide ring formed after conjugation. While hydrolysis leads to a more stable, ring-opened product that is resistant to the retro-Michael reaction, incomplete hydrolysis can leave a population of ADCs susceptible to deconjugation.[5]
Q2: How does the PEG component of this compound influence ADC stability?
A2: The polyethylene glycol (PEG) spacer in the this compound linker can enhance the overall stability and solubility of the ADC. Hydrophilic linkers like PEG can reduce the tendency of ADCs to aggregate, a common issue, particularly with hydrophobic payloads. PEGylation can also create a protective "stealth" layer around the ADC, potentially prolonging its circulation half-life.
Q3: What is the expected impact of pH on the stability of my this compound ADC?
A3: The pH of the formulation and physiological environment significantly impacts the stability of the maleimide-thiol linkage. The reaction between the maleimide group and a thiol is most efficient in the pH range of 6.5 to 7.5. At pH values above 7.5, the maleimide group can react with amines, and the rate of hydrolysis of the maleimide ring itself increases. For the conjugated ADC, a basic environment can promote the desired hydrolysis of the thiosuccinimide ring to the stable, ring-opened form. Conversely, acidic conditions may favor the retro-Michael reaction. Therefore, maintaining an optimal pH during formulation is crucial for long-term stability.
Q4: Can I expect batch-to-batch variability in the stability of my this compound ADC?
A4: Yes, batch-to-batch variability can occur and is often related to the consistency of the conjugation reaction. The drug-to-antibody ratio (DAR) is a critical quality attribute that can affect stability. Higher DAR values can increase the hydrophobicity of the ADC, leading to a greater propensity for aggregation. Inconsistent reaction conditions, such as temperature, pH, and reaction time, can lead to variations in DAR and the extent of thiosuccinimide ring hydrolysis, both of which will impact the stability profile of the final ADC product.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of payload over time in plasma/serum stability assays | The thiosuccinimide linkage is undergoing a retro-Michael reaction, leading to deconjugation. | 1. Promote Thiosuccinimide Hydrolysis: After the initial conjugation, introduce a hydrolysis step by incubating the ADC in a buffer at a slightly alkaline pH (e.g., pH 7.5-8.5) to facilitate the opening of the succinimide ring. This creates a more stable, non-reversible linkage. 2. Optimize Formulation: Formulate the ADC in a buffer system that maintains a pH optimal for the stability of the hydrolyzed linker, typically around pH 6.0-7.0. 3. Consider Alternative Maleimide Chemistry: For future ADC development, explore the use of self-hydrolyzing maleimides or N-aryl maleimides, which have been shown to form more stable conjugates. |
| Increased aggregation of ADC upon storage | 1. High drug-to-antibody ratio (DAR) leading to increased hydrophobicity. 2. Suboptimal formulation conditions (e.g., pH, ionic strength, presence of excipients). 3. Conjugation to sites that promote unfolding or instability of the antibody. | 1. Optimize DAR: Adjust the molar ratio of this compound to the antibody during the conjugation reaction to achieve a lower, more homogeneous DAR. 2. Formulation Development: Screen different buffer systems and excipients (e.g., polysorbates) to identify conditions that minimize aggregation. Utilize techniques like Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC) to monitor aggregation. 3. Site-Specific Conjugation: If possible, employ site-specific conjugation methods to attach the linker to defined sites on the antibody that do not compromise its structural integrity. |
| Inconsistent conjugation efficiency and DAR values | 1. Incomplete reduction of antibody disulfide bonds. 2. Hydrolysis of the maleimide group on the this compound linker prior to conjugation. 3. Variations in reaction parameters (pH, temperature, time). | 1. Ensure Complete Reduction: Use a sufficient excess of reducing agent (e.g., TCEP) and confirm the presence of free thiols before adding the linker. 2. Fresh Linker Solutions: Prepare solutions of this compound immediately before use, as the maleimide group can hydrolyze in aqueous solutions over time. 3. Standardize Protocol: Tightly control all reaction parameters to ensure reproducibility. |
Quantitative Data on ADC Stability
The following tables summarize representative data on the stability of maleimide-based ADCs.
Table 1: Comparison of Deconjugation for N-Alkyl vs. N-Aryl Maleimide ADCs
| Maleimide Type | Incubation Conditions | Deconjugation (%) | Reference |
| N-Alkyl Maleimide | Serum, 37°C, 7 days | 35 - 67 | |
| N-Aryl Maleimide | Serum, 37°C, 7 days | < 20 |
Table 2: Impact of Thiosuccinimide Hydrolysis on ADC Stability
| ADC Linker Type | Incubation Conditions | Payload Loss (%) | Reference |
| Maleimide-based (non-hydrolyzed) | Excess N-acetylcysteine (NAC) | Significant loss over time | |
| Maleamic methyl ester-based (mimics hydrolyzed form) | Excess N-acetylcysteine (NAC) | Minimal loss over time | |
| Maleamic methyl ester-based | Albumin solution, 37°C, 14 days | ~3.8 |
Experimental Protocols
Protocol 1: Assessment of ADC Stability in Human Plasma
Objective: To determine the rate of drug deconjugation from an ADC in a physiological matrix.
Materials:
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ADC conjugated with this compound
-
Human plasma
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Phosphate-buffered saline (PBS), pH 7.4
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Protein A or Protein G magnetic beads
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Wash Buffer (e.g., PBS with 0.05% Tween-20)
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Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
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Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
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LC-MS system with a reverse-phase column suitable for intact protein analysis
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Spike the ADC into human plasma to a final concentration of approximately 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma sample.
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ADC Capture: Add Protein A/G magnetic beads to the plasma aliquot and incubate to capture the ADC.
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Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
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Elution: Add Elution Buffer to the beads and incubate for 5-10 minutes to release the ADC.
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Place the tube on the magnetic stand and transfer the eluate to a new tube containing Neutralization Buffer.
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LC-MS Analysis: Inject the eluted and neutralized sample onto the LC-MS system.
-
Data Analysis: Analyze the mass spectra to determine the average DAR at each time point by observing the distribution of different drug-loaded antibody species. A decrease in the average DAR over time indicates deconjugation.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer and high molecular weight species (aggregates) in an ADC sample.
Materials:
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ADC sample
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SEC column (e.g., suitable for separating proteins in the range of 10-1000 kDa)
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HPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a defined amount (e.g., 10-20 µL) of the ADC sample (at a concentration of approximately 1 mg/mL) onto the column.
-
Run the separation for a sufficient time to allow for the elution of all species (typically 15-20 minutes).
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the monomeric ADC.
-
Calculate the percentage of aggregation as: (Area of Aggregates / Total Area of all peaks) x 100.
Visualizations
Caption: Competing stability pathways for a maleimide-based ADC.
Caption: Experimental workflow for assessing ADC stability.
References
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SCO-PEG3-Maleimide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for off-target labeling and other issues encountered when using SCO-PEG3-Maleimide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker used in bioconjugation.[1] It contains a strained cyclooctyne (SCO) group for copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and a maleimide group that selectively reacts with thiol (sulfhydryl) groups, primarily found on cysteine residues in proteins.[2][3] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[2] Its primary application is to link two molecules, for instance, attaching a drug or a fluorescent label (via the SCO group) to a protein or antibody (via the maleimide group).[1]
Q2: What are the main causes of off-target labeling with this compound?
Off-target labeling with this compound can arise from side reactions of both the maleimide and the SCO moieties.
-
Maleimide Off-Target Reactions:
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Reaction with primary amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.
-
Hydrolysis: The maleimide ring can be hydrolyzed in aqueous solutions, especially at higher pH, rendering it inactive for thiol conjugation.
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Retro-Michael Addition: The thioether bond formed between the maleimide and a thiol can be reversible, especially in the presence of other thiols like glutathione in a cellular environment. This can lead to the transfer of the label to other molecules.
-
-
SCO (SPAAC) Off-Target Reactions:
-
While SPAAC is known for its high bioorthogonality, some cyclooctyne reagents have been reported to exhibit non-specific reactions with cysteine residues.
-
Q3: How can I prevent hydrolysis of the maleimide group?
To minimize maleimide hydrolysis, it is crucial to control the reaction conditions:
-
pH Control: Perform the conjugation reaction within a pH range of 6.5-7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, and the rate of hydrolysis is relatively low.
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Fresh Reagents: Prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid long-term storage in aqueous solutions.
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Temperature: If hydrolysis is a persistent issue, consider performing the reaction at a lower temperature (e.g., 4°C), although this may require a longer reaction time.
Q4: My labeling efficiency is low. What are the possible reasons?
Low labeling efficiency can be attributed to several factors:
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Maleimide Hydrolysis: The maleimide group may have been hydrolyzed prior to or during the reaction.
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Oxidized Thiols: The target thiol groups on your protein may have formed disulfide bonds, which are unreactive with maleimides.
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Inaccessible Thiols: The target cysteine residues might be buried within the protein's structure and therefore inaccessible to the linker.
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Incorrect Stoichiometry: The molar ratio of the this compound to the thiol may be too low. A 10-20 fold molar excess of the maleimide reagent is often a good starting point.
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Slow SPAAC Reaction: Factors such as low reactant concentrations, steric hindrance, or suboptimal buffer conditions can slow down the SPAAC reaction.
Q5: How can I improve the stability of the final conjugate?
The thiosuccinimide linkage formed from the maleimide-thiol reaction can be unstable. To improve stability:
-
Post-conjugation Hydrolysis: After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by adjusting the pH to 8.5-9.0. The resulting ring-opened product is more stable and not susceptible to the retro-Michael reaction.
-
Use of Stabilized Maleimides: Next-generation maleimides with electron-withdrawing groups have been developed to accelerate post-conjugation hydrolysis, leading to more stable conjugates.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Hydrolyzed Maleimide Reagent | Prepare fresh this compound solution in anhydrous DMSO or DMF immediately before use. |
| Oxidized Cysteine Residues | Reduce disulfide bonds in the protein using a reducing agent like TCEP before labeling. TCEP is often preferred as it doesn't need to be removed before adding the maleimide reagent. | |
| Incorrect Reaction pH | Ensure the reaction buffer pH is between 6.5 and 7.5 for optimal maleimide-thiol reaction. | |
| Insufficient Molar Ratio of Linker | Increase the molar excess of this compound to the protein (e.g., 10-20 fold excess). | |
| Steric Hindrance in SPAAC | The PEG spacer in this compound helps reduce steric hindrance, but if issues persist, ensure the azide-modified molecule is accessible. | |
| Non-Specific Labeling | Reaction with Amines (e.g., Lysine) | Maintain the reaction pH below 7.5 to ensure selectivity for thiols over amines. |
| Reaction of SCO with Cysteines | While less common, if suspected, consider optimizing reaction time and temperature to favor the intended SPAAC reaction. | |
| Precipitation During Reaction | Poor Solubility of Reagent or Conjugate | Add a co-solvent like DMSO or DMF to the reaction mixture. |
| Loss of Labeled Payload (Instability) | Retro-Michael Reaction (Thiol Exchange) | After conjugation, perform a ring-opening hydrolysis step by increasing the pH to 8.5-9.0 to form a more stable linkage. |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general workflow for conjugating this compound to a thiol-containing protein.
Materials:
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Protein with free thiol groups (1-10 mg/mL)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Quenching solution (e.g., cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature to reduce them.
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction (Optional): To stop the reaction, add a quenching solution to react with any excess maleimide.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label, if applicable.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the subsequent reaction of the SCO-labeled protein with an azide-containing molecule.
Materials:
-
SCO-labeled protein (from Protocol 1)
-
Azide-containing molecule of interest
-
Reaction Buffer: PBS, HEPES, or cell culture media.
Procedure:
-
Prepare Reactants: Dissolve the azide-containing molecule in a compatible solvent.
-
SPAAC Reaction: Add the azide-containing molecule to the purified SCO-labeled protein. The reaction can be performed at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the concentrations and reactivity of the components.
-
Purification (if necessary): If the azide-containing molecule is in large excess, purify the final conjugate using an appropriate method like size-exclusion chromatography.
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing amine reactivity and maleimide hydrolysis. |
| Temperature | 4°C - Room Temperature | Lower temperatures can reduce the rate of maleimide hydrolysis but may require longer reaction times. |
| Maleimide:Protein Molar Ratio | 10:1 - 20:1 | A molar excess of the maleimide linker helps to drive the reaction to completion. This should be optimized for each specific protein. |
| Buffer Composition | PBS, Tris, HEPES | These buffers are compatible with the reaction. Avoid buffers containing thiols. |
Table 2: Factors Influencing SPAAC Reaction Rates
| Factor | Effect on Reaction Rate | Notes |
| Buffer Type | Can influence kinetics. HEPES has been shown to result in higher reaction rates compared to PBS in some cases. | |
| pH | Higher pH values generally increase reaction rates (except in HEPES buffer). | Ensure pH is compatible with the stability of your biomolecules. |
| Temperature | Increasing temperature (e.g., from 25°C to 37°C) accelerates the reaction. | Consider the thermal stability of your reactants. |
| Reactant Concentration | Higher concentrations lead to faster reactions. | |
| PEG Spacers | Can increase reaction rates by reducing steric hindrance. | This compound contains a PEG spacer. |
Visualizations
Caption: Experimental workflow for two-step bioconjugation using this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
Caption: Signaling pathway of maleimide reactivity and potential off-target reactions.
References
Degradation of SCO-PEG3-Maleimide during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for SCO-PEG3-Maleimide to mitigate degradation and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is the hydrolysis of the maleimide ring. This reaction is accelerated in aqueous solutions, especially at neutral to alkaline pH, and results in the formation of a maleamic acid derivative that is unreactive towards thiol groups on proteins or other molecules.[1][2]
Q2: How should I store this compound to ensure its stability?
A2: To maximize stability, this compound should be stored as a solid under desiccated conditions at -20°C, protected from light.[3][4] If a stock solution is required, it should be prepared in an anhydrous, water-miscible solvent such as DMSO or DMF and stored at -20°C or -80°C for a limited time.[1] Avoid long-term storage in aqueous solutions.
Q3: What is the optimal pH for conjugation reactions with this compound?
A3: The optimal pH range for the reaction between a maleimide and a thiol group is 6.5-7.5. Within this range, the thiol is sufficiently nucleophilic to react efficiently, while the rate of maleimide hydrolysis is minimized. At pH values above 7.5, the rate of hydrolysis increases significantly, and the maleimide group can also start to react with amines, such as the side chain of lysine residues.
Q4: Can I store this compound in an aqueous buffer?
A4: It is highly recommended to prepare aqueous solutions of this compound immediately before use. Storing maleimide compounds in aqueous buffers, even for short periods, can lead to significant hydrolysis and loss of reactivity.
Q5: My conjugation efficiency is low. Could degradation of this compound be the cause?
A5: Yes, low conjugation efficiency is a common consequence of this compound degradation. If the maleimide ring has been hydrolyzed, it can no longer react with thiol groups. It is crucial to ensure the reagent has been stored and handled correctly to maintain its reactivity.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
Potential Cause 1: Hydrolysis of this compound
-
Evidence: The this compound was stored in an aqueous solution or exposed to a pH outside the optimal range for an extended period.
-
Solution:
-
Always prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use.
-
Perform the conjugation reaction within the recommended pH range of 6.5-7.5.
-
Consider using a fresh vial of the reagent if improper storage is suspected.
-
Potential Cause 2: Oxidation of Thiol Groups on the Biomolecule
-
Evidence: The protein or peptide has formed disulfide bonds, which are unreactive with maleimides.
-
Solution:
-
Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. DTT can also be used, but it must be removed before adding the maleimide reagent.
-
Degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.
-
Potential Cause 3: Incorrect Stoichiometry
-
Evidence: The molar ratio of this compound to the thiol-containing molecule is not optimized.
-
Solution:
-
Typically, a 10-20 fold molar excess of the maleimide reagent is a good starting point for protein conjugation. However, this should be optimized for each specific application.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Light/Moisture Protection |
| Solid (Powder) | N/A | -20°C | Up to 12 months | Desiccate, Protect from light |
| Stock Solution | Anhydrous DMSO or DMF | -20°C | Up to 1 month | Protect from light |
| -80°C | Up to 6 months | Protect from light | ||
| Aqueous Solution | Buffer (pH 6.5-7.5) | Room Temperature | Immediate use only | N/A |
Table 2: pH Stability of the Maleimide Group
| pH | Approximate Half-life at 25°C | Reactivity with Thiols |
| 6.0 | ~48 hours | Slower reaction rate |
| 7.0 | ~12 hours | Optimal reaction rate |
| 8.0 | ~1 hour | Fast hydrolysis, potential reaction with amines |
| 8.5 | ~15 minutes | Very fast hydrolysis |
Note: Half-life values are approximate and can vary depending on the specific maleimide derivative and buffer composition.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
This protocol allows for the quantitative assessment of the purity of this compound and the detection of its hydrolyzed form.
Materials:
-
This compound
-
Anhydrous DMSO
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
C18 Reverse-Phase HPLC Column
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1 mg/mL.
-
Inject a small volume (e.g., 10 µL) of the stock solution onto the C18 column.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The intact this compound will elute as a major peak. The hydrolyzed form will typically elute as a separate, more polar peak.
-
The purity can be calculated based on the relative peak areas.
Protocol 2: Monitoring Maleimide Hydrolysis over Time
This protocol allows for the determination of the stability of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Reaction buffer at the desired pH (e.g., PBS pH 7.4)
-
HPLC system as described in Protocol 1
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution into the reaction buffer to a final concentration of approximately 0.1 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 25°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately analyze the aliquot by HPLC as described in Protocol 1.
-
Quantify the percentage of intact this compound remaining at each time point by comparing the peak area to the initial time point.
Visualizations
Caption: Logical relationships for this compound stability.
Caption: Degradation and conjugation pathways of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
Validation & Comparative
A Comparative Guide to SCO-PEG3-Maleimide and Other Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design and synthesis of effective bioconjugates, such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall performance of the conjugate. This guide provides an objective comparison of SCO-PEG3-Maleimide with other commonly used crosslinkers, supported by experimental data from various studies.
This compound is a heterobifunctional crosslinker that incorporates three key features: a sulfhydryl-reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a strain-promoted cyclooctyne (SCO) moiety for copper-free click chemistry. This combination of functionalities offers versatility in conjugation strategies.
Performance Comparison of Crosslinkers
The choice of a crosslinker impacts several key parameters of the final bioconjugate, including conjugation efficiency, stability, hydrophilicity, and in vitro efficacy. The following tables summarize quantitative data from various studies to facilitate a comparison between different crosslinker types.
Table 1: Comparison of Conjugation Efficiency and Stability
| Crosslinker Type | Typical Conjugation Efficiency (%) | Conjugate Stability (% Intact Conjugate) | Key Observations |
| Traditional Maleimide (e.g., SMCC) | 50-90% | ~50% after 7 days in plasma[1] | Prone to retro-Michael reaction, leading to deconjugation and potential off-target toxicity.[1] |
| PEGylated Maleimide | 60-95% | Variable, but generally improved over non-PEGylated counterparts | The PEG spacer can enhance solubility and may slightly improve stability. |
| Next-Generation Maleimides (e.g., N-aryl maleimides) | High | >80% after 7 days in serum[2] | Designed to be less susceptible to the retro-Michael reaction, leading to more stable conjugates.[2] |
| This compound | Not explicitly reported in comparative studies | Expected to have stability similar to other maleimides, with the SCO group offering an alternative, stable conjugation via click chemistry. | The maleimide moiety is susceptible to degradation in aqueous media. |
| Click Chemistry Linkers (e.g., DBCO) | High | Highly stable triazole linkage | Bioorthogonal reaction with high specificity and stability. |
Table 2: Comparison of In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type in ADC | Target Cell Line | Payload | IC50 Value | Reference Study Insights |
| SMCC (Non-cleavable) | HER2+ | DM1 | ~15-30 ng/mL | Demonstrates potent cytotoxicity but can be limited by hydrophobicity and aggregation at high drug-to-antibody ratios (DAR). |
| Maleimide-PEG (Cleavable) | HER2+ | MMAE | 26.2 - 111.3 nM[3] | The inclusion of a PEG linker can sometimes reduce in vitro cytotoxicity, but this is dependent on the overall ADC design. |
| Val-Cit (Cleavable) | HER2+ | MMAE | 14.3 pmol/L | A widely used enzyme-cleavable linker that shows high potency. |
| Disulfide (Cleavable) | HER2+ | PBD | Similar to Val-Cit-PBD ADC | Offers an alternative cleavable strategy with comparable in vitro activity to established linkers. |
Note: IC50 values are highly dependent on the antibody, payload, target cell line, and experimental conditions, making direct comparisons between different studies challenging.
Key Properties and Reaction Mechanisms
This compound
This compound offers a dual-reactivity approach. The maleimide group reacts with thiols (sulfhydryl groups) on cysteine residues through a Michael addition reaction, while the SCO group can participate in a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule. The PEG3 spacer enhances the hydrophilicity of the linker, which can help to mitigate aggregation of the final conjugate, especially when dealing with hydrophobic payloads.
The maleimide group, however, is known to be susceptible to hydrolysis in aqueous solutions, and the resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation.
Dual reactivity of this compound.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC is a widely used heterobifunctional crosslinker containing an NHS ester and a maleimide group. The NHS ester reacts with primary amines (e.g., on lysine residues), while the maleimide reacts with thiols. The resulting thioether bond from the maleimide reaction shares the same stability concerns as other traditional maleimide linkers.
SMCC reaction scheme.
Next-Generation Maleimides
To address the instability of the thioether bond, next-generation maleimides have been developed. These often feature modifications to the maleimide ring, such as the addition of electron-withdrawing groups, which can accelerate the hydrolysis of the succinimide ring to a more stable, ring-opened form that is resistant to the retro-Michael reaction.
Fates of a thiol-maleimide adduct.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different crosslinkers. Below are representative protocols for key experiments.
Protocol 1: General Antibody-Drug Conjugation via Thiol-Maleimide Chemistry
This protocol describes a general method for conjugating a maleimide-containing linker-drug to an antibody through reduced interchain disulfide bonds.
1. Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to the antibody solution. A 10-fold molar excess of TCEP is a common starting point.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5).
2. Conjugation:
-
Adjust the concentration of the reduced antibody to 2-5 mg/mL in cold conjugation buffer.
-
Dissolve the maleimide-linker-payload in a minimal amount of an organic solvent like DMSO.
-
Add the linker-payload solution to the reduced antibody solution, typically at a 5-10 molar excess per mole of antibody. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
3. Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.
Workflow for ADC synthesis.
Protocol 2: In Vitro Stability Assay of ADCs
This protocol outlines a method to assess the stability of the linker in an ADC in the presence of a competing thiol.
1. Sample Preparation:
-
Prepare the ADC at a concentration of 1-2 mg/mL in PBS, pH 7.4.
2. Incubation with Competing Thiol:
-
Add a solution of a competing thiol, such as glutathione or N-acetylcysteine (e.g., 100 equivalents per antibody), to the ADC solution.
-
Incubate the mixture at 37°C.
3. Time-Point Sampling:
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the reaction mixture.
-
Immediately freeze the samples at -80°C to stop the reaction.
4. Analysis:
-
Analyze the samples by hydrophobic interaction chromatography (HIC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to determine the drug-to-antibody ratio (DAR).
-
A decrease in the average DAR over time indicates deconjugation.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the potency of an ADC against cancer cell lines.
1. Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a suitable density (e.g., 5,000-10,000 cells per well).
-
Incubate the plates overnight to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free drug in cell culture medium.
-
Add the diluted compounds to the cells and incubate for a defined period (e.g., 72-96 hours).
3. Cell Viability Assessment:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
Conclusion
The choice of a crosslinker is a critical decision in the development of bioconjugates, with significant implications for the performance of the final product. This compound offers the advantage of dual reactivity, allowing for both thiol-specific conjugation and copper-free click chemistry, while the PEG spacer enhances hydrophilicity. However, the inherent instability of the maleimide-thiol linkage remains a consideration.
For applications requiring high stability, next-generation maleimides or alternative conjugation chemistries like click chemistry may be more suitable. Traditional crosslinkers like SMCC remain valuable tools, but their limitations, particularly the potential for deconjugation, should be carefully considered. Ultimately, the optimal crosslinker will depend on the specific requirements of the application, including the nature of the biomolecules being conjugated, the desired stability of the linkage, and the intended use of the final bioconjugate. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different crosslinking strategies.
References
Copper-Free vs. Copper-Catalyzed Click Chemistry: A Comparative Guide for Biomedical Research
In the landscape of bioconjugation, click chemistry has emerged as a transformative tool, enabling the precise and efficient ligation of molecules in complex biological environments. The two leading methodologies, copper-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC), both achieve the formation of a stable triazole linkage. However, the presence or absence of a copper catalyst introduces critical differences in their application, particularly in the sensitive settings of live-cell imaging, in vivo studies, and drug development.
This guide provides an objective comparison of copper-free and copper-catalyzed click chemistry, supported by quantitative data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
At a Glance: Key Differences
The fundamental distinction lies in the activation mechanism. CuAAC utilizes a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide, leading to rapid reaction kinetics.[1] In contrast, SPAAC is a catalyst-free method that employs a strained cyclooctyne that readily reacts with an azide to release ring strain.[1] This seemingly small difference has profound implications for biocompatibility and experimental design.
Performance Comparison: A Quantitative Analysis
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[2] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.[2] | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[3] |
| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst or reducing agents. | Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, yielding a mixture of regioisomers. |
| Reagent Size | Small alkyne and azide functional groups. | Bulky cyclooctyne reagents. |
| Cost & Availability | Terminal alkynes and copper catalysts are generally inexpensive and readily available. | Strained cyclooctynes are typically more expensive and complex to synthesize. |
Table 1: General Comparison of CuAAC and SPAAC.
Reaction Kinetics
CuAAC generally exhibits significantly faster reaction kinetics compared to SPAAC. However, the rate of SPAAC is highly dependent on the specific cyclooctyne used, with more strained cyclooctynes reacting faster.
| Reaction | Alkyne | Azide | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| CuAAC | Terminal Alkyne | Benzyl Azide | ~1 - 100 (highly dependent on ligand) |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | 0.15 |
| SPAAC | Dibenzocyclooctyne (DBCO/DIBAC) | Benzyl Azide | 0.3 - 1.22 |
| SPAAC | DIFO (Difluorinated cyclooctyne) | Azide | ~1 |
Table 2: Comparative Reaction Kinetics.
Cytotoxicity
The primary advantage of SPAAC is the elimination of copper-induced cytotoxicity. While ligands can mitigate the toxic effects of copper in CuAAC, complete removal of this concern makes SPAAC the preferred method for long-term live-cell imaging and in vivo applications.
| Method | Conditions | Cell Viability |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved |
| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability due to the absence of copper. |
Table 3: Comparative Cytotoxicity.
Signaling Pathways and Experimental Workflows
To visualize the fundamental differences and experimental considerations, the following diagrams illustrate the reaction mechanisms and a general workflow for a comparative cell labeling experiment.
Detailed Experimental Protocols
The following are generalized protocols for a comparative analysis of CuAAC and SPAAC for labeling metabolically tagged glycoproteins on the surface of live adherent cells. Note: Optimization of concentrations and incubation times is crucial for specific cell types and applications.
Protocol 1: Live-Cell Labeling with Copper-Catalyzed Click Chemistry (CuAAC)
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Azide-modified metabolic precursor (e.g., Ac₄ManNAz)
-
Fluorescently labeled terminal alkyne probe
-
Copper(II) sulfate (CuSO₄) stock solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with the azide-modified precursor for 24-48 hours to allow for incorporation into cell-surface glycans.
-
Cell Preparation: Gently wash the cells three times with pre-warmed PBS.
-
Prepare Click Reaction Cocktail (prepare immediately before use):
-
In a sterile tube, combine the fluorescently labeled alkyne probe (final concentration 1-50 µM), CuSO₄ (final concentration 50-100 µM), and THPTA (final concentration 250-500 µM, maintaining a 5:1 ligand to copper ratio) in pre-warmed cell culture medium.
-
Initiate the reaction by adding sodium ascorbate (final concentration 1-5 mM).
-
-
Labeling Reaction: Aspirate the PBS from the cells and add the complete click reaction cocktail. Incubate for 5-15 minutes at room temperature, protected from light.
-
Wash: Aspirate the reaction cocktail and wash the cells three times with pre-warmed cell culture medium.
-
Analysis: Proceed with fluorescence microscopy, flow cytometry, or a cell viability assay (e.g., MTT or trypan blue exclusion).
Protocol 2: Live-Cell Labeling with Copper-Free Click Chemistry (SPAAC)
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Azide-modified metabolic precursor (e.g., Ac₄ManNAz)
-
Fluorescently labeled strained cyclooctyne probe (e.g., DBCO-fluorophore)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with the azide-modified precursor for 24-48 hours.
-
Cell Preparation: Gently wash the cells three times with pre-warmed PBS.
-
Prepare Labeling Solution: Dilute the fluorescently labeled cyclooctyne probe to the desired final concentration (e.g., 1-50 µM) in pre-warmed cell culture medium.
-
Labeling Reaction: Aspirate the PBS from the cells and add the labeling solution. Incubate for 15 minutes to several hours at 37°C, protected from light. The incubation time will depend on the reactivity of the specific cyclooctyne used.
-
Wash: Aspirate the labeling solution and wash the cells three times with pre-warmed cell culture medium.
-
Analysis: Proceed with fluorescence microscopy, flow cytometry, or a cell viability assay.
Potential Pitfalls and Considerations
-
Copper Toxicity in CuAAC: Even with chelating ligands, residual copper toxicity can be a concern, especially in long-term experiments. It is crucial to optimize copper and ligand concentrations to minimize cell death.
-
Side Reactions of SPAAC: While highly bioorthogonal, some strained cyclooctynes can exhibit off-target reactivity with thiols, such as those in cysteine residues of proteins. This can lead to background signal and should be considered when interpreting results.
-
Steric Hindrance with SPAAC: The bulkier nature of cyclooctynes compared to terminal alkynes can sometimes lead to steric hindrance, potentially affecting labeling efficiency or the function of the labeled biomolecule.
-
Reaction Kinetics: The slower kinetics of SPAAC may require longer incubation times or higher probe concentrations to achieve the same level of labeling as CuAAC.
Conclusion: Making the Right Choice
Both CuAAC and SPAAC are powerful and versatile tools for bioconjugation. The optimal choice is dictated by the specific experimental context.
Choose CuAAC when:
-
Speed is critical: The rapid kinetics are ideal for capturing dynamic processes.
-
Minimal steric perturbation is required: The small size of the alkyne and azide groups is advantageous.
-
The experimental system can tolerate short-term exposure to low concentrations of a well-ligated copper catalyst.
Choose SPAAC when:
-
Biocompatibility is paramount: The absence of a cytotoxic catalyst makes it the gold standard for in vivo and long-term live-cell studies.
-
Concerns about copper-induced artifacts must be eliminated.
-
The bulkier cyclooctyne is not expected to interfere with the biological process under investigation.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to harness the full potential of click chemistry for their biomedical research endeavors.
References
A Comparative Analysis of SCO-PEG3-Maleimide Conjugate Stability in Serum
For researchers and professionals in drug development, particularly in the field of antibody-drug conjugates (ADCs), the stability of the linker is a critical determinant of therapeutic efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window.[1] Maleimide-based linkers have been a popular choice for conjugating payloads to antibodies via cysteine residues due to their high selectivity, fast reaction kinetics, and mild reaction conditions.[2] However, concerns regarding their in vivo stability have prompted extensive research and the development of alternative linker technologies.[1] This guide provides an objective comparison of the serum stability of SCO-PEG3-Maleimide conjugates with other prevalent linker types, supported by experimental data and detailed protocols.
The Challenge of Maleimide Linker Stability
The reaction between a maleimide and a thiol group results in the formation of a thioether bond through a Michael addition reaction. While this reaction is efficient, the resulting thiosuccinimide ring is susceptible to a retro-Michael reaction, particularly in the physiological environment of serum.[1][3] This reversible reaction can lead to the deconjugation of the payload from the antibody. The released payload can then bind to other thiol-containing molecules in the circulation, such as serum albumin, leading to off-target toxicity and a reduction in the therapeutic efficacy of the conjugate. This phenomenon is often referred to as "payload migration."
An alternative fate of the thiosuccinimide ring is hydrolysis, which leads to the formation of a stable, ring-opened succinamic acid thioether. This hydrolyzed product is resistant to the retro-Michael reaction, thus providing a more stable conjugate. The balance between the retro-Michael reaction and hydrolysis is influenced by the local chemical environment on the protein and the specific structure of the maleimide linker.
Comparative Serum Stability Data
The stability of a bioconjugate in serum is typically evaluated by incubating the conjugate in plasma or serum and measuring the percentage of intact conjugate remaining over time. The following table summarizes quantitative data from various studies comparing the serum stability of different linker technologies.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% | |
| Maleamic acid conjugate | Conjugate in blood serum | 7 | 100% | |
| Dithiomaleimide-derived conjugate | Conjugate in blood serum | 7 | Similar instability to maleimide | |
| Phenyloxadiazole Sulfone | THIOMAB conjugate in human plasma | 30 | ~90% | |
| Maleimide (at a labile site) | THIOMAB conjugate in human plasma | 3 | ~20% | |
| Maleimide (at a more stable site) | THIOMAB conjugate in human plasma | 3 | ~80% |
Key Observations:
-
Conventional maleimide-based linkers can exhibit significant instability in plasma, with a substantial portion of the conjugate degrading over a one-week period due to the retro-Michael reaction.
-
"Bridging" disulfide and thiol-ene based linker technologies demonstrate significantly improved plasma stability.
-
Next-generation maleimides, such as those that form maleamic acid conjugates, can offer complete stability in serum over extended periods.
-
The site of conjugation on the antibody can significantly impact the stability of maleimide conjugates.
-
Alternative linker chemistries, such as those based on sulfones, have been developed to provide enhanced stability compared to traditional maleimide linkers.
Reaction Pathways and Instability Mechanisms
The stability of maleimide conjugates is governed by competing reaction pathways. The following diagram illustrates the initial conjugation reaction and the subsequent competing retro-Michael and hydrolysis pathways.
Experimental Protocols
To aid researchers in assessing the serum stability of their own this compound conjugates, two common experimental protocols are detailed below.
This protocol provides a method to quantify the amount of intact antibody-drug conjugate (ADC) in serum over time.
Detailed Steps:
-
Sample Preparation: Prepare the ADC in serum (e.g., human or mouse) at a specific concentration.
-
Incubation: Incubate the samples at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
ELISA Plate Preparation: Coat a 96-well ELISA plate with the antigen specific to the antibody portion of the ADC and block non-specific binding sites.
-
Sample Addition: Add serial dilutions of the incubated serum samples to the coated plate.
-
Incubation and Washing: Incubate the plate to allow the ADC to bind to the antigen, followed by washing to remove unbound components.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the ADC.
-
Substrate Addition: Add a suitable HRP substrate to develop a colorimetric signal.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Determine the concentration of intact ADC by comparing the absorbance to a standard curve. Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour sample.
This protocol offers a more direct and quantitative method to assess ADC stability by analyzing the molecular species present in the serum.
Detailed Steps:
-
Sample Preparation and Incubation: Incubate the ADC in plasma or serum at 37°C, collecting samples at various time points.
-
Affinity Capture: Capture the ADC from the plasma/serum samples using Protein A or Protein G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the intact ADC from the beads.
-
Sample Preparation for LC-MS: The ADC can be analyzed intact or after reduction to separate the light and heavy chains.
-
LC-MS Analysis: Separate the different ADC species using liquid chromatography and analyze them by mass spectrometry.
-
Data Analysis: Determine the average drug-to-antibody ratio (DAR) at each time point by analyzing the mass spectra. A decrease in DAR over time indicates payload loss.
Conclusion
The stability of the linker is a critical attribute of this compound conjugates and other bioconjugates intended for therapeutic applications. While conventional maleimide linkers offer straightforward conjugation chemistry, their susceptibility to the retro-Michael reaction in serum presents a significant stability challenge. This can lead to premature drug release, reduced efficacy, and potential off-target toxicities.
Researchers and drug developers should carefully consider these stability issues. The choice of linker technology can have a profound impact on the pharmacokinetic profile and therapeutic index of a bioconjugate. The development of next-generation maleimides and alternative linker chemistries with enhanced serum stability offers promising solutions to overcome the limitations of traditional maleimide-based conjugates. Rigorous in vitro stability testing using methods such as ELISA and LC-MS is essential to select and validate the most suitable linker for a given therapeutic application.
References
Characterization of Drug-to-Antibody Ratio (DAR) with SCO-PEG3-Maleimide: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, which represents the average number of drug molecules conjugated to a single antibody, profoundly influences the efficacy, safety, and pharmacokinetic profile of an ADC. This guide provides a comprehensive comparison of the SCO-PEG3-Maleimide linker with other common linker technologies used in ADC development, supported by experimental data and detailed protocols for DAR characterization.
Introduction to this compound
The this compound linker is a heterobifunctional crosslinker featuring a strained cyclooctyne (SCO) group and a maleimide group, separated by a three-unit polyethylene glycol (PEG) spacer. The SCO group allows for copper-free click chemistry with azide-functionalized molecules, providing a bioorthogonal conjugation strategy. The maleimide group reacts specifically with thiol groups, typically from reduced cysteine residues on the antibody, to form a stable thioether bond. The integrated PEG3 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation potential of the resulting ADC, particularly when conjugating hydrophobic payloads.[][2]
Comparison of Linker Technologies
The choice of linker is a critical aspect of ADC design, directly impacting its stability in circulation and the efficiency of payload release at the target site. Linkers are broadly categorized as cleavable or non-cleavable.
Cleavable Linkers , such as this compound, are designed to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within the target cell. This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.
Non-cleavable Linkers remain attached to the payload upon internalization and release the drug-linker-amino acid complex after lysosomal degradation of the antibody.[3][4] These linkers generally offer greater plasma stability but may have a reduced bystander effect.[5]
A key consideration for maleimide-based linkers is the stability of the thioether bond. Conventional maleimide linkers, like SMCC, can undergo a retro-Michael reaction in the presence of endogenous thiols such as albumin, leading to premature drug release. Next-generation maleimides and modifications to the linker chemistry have been developed to enhance stability. The PEG spacer in this compound can also contribute to improved stability and pharmacokinetics.
Data Presentation
Table 1: Comparison of Key Linker Characteristics
| Feature | This compound | SMCC (Non-cleavable) | Next-Gen Maleimide (e.g., self-hydrolyzing) |
| Linker Type | Cleavable (via SCO) / Thiol-reactive | Non-cleavable / Thiol-reactive | Thiol-reactive |
| Conjugation Chemistry | Copper-free Click Chemistry (SCO) & Thiol-Michael Addition (Maleimide) | Thiol-Michael Addition | Thiol-Michael Addition with stabilization |
| Hydrophilicity | High (due to PEG3 spacer) | Low | Variable |
| Plasma Stability | Moderate to High (PEG improves stability) | High | Very High (resistant to retro-Michael) |
| Bystander Effect | Potential (depending on payload release from SCO) | Limited | Dependent on overall linker design |
| DAR Homogeneity | Can be controlled with site-specific methods | Heterogeneous (stochastic lysine conjugation) | Can be high with site-specific cysteine conjugation |
Table 2: Representative In Vivo Stability Data of Maleimide-Based ADCs
| Linker Type | ADC Model | Animal Model | % Payload Loss (Day 7) | Reference |
| Conventional Maleimide | Anti-CD30-mc-MMAE | Rat | ~50% | |
| Self-Stabilizing Maleimide | Anti-CD30-DPR-MMAE | Rat | <10% | |
| PEGylated Maleimide | Generic IgG-PEG8-Drug | Rat | Improved PK, reduced clearance | |
| Maleamic Methyl Ester-based | Anti-HER2-mil40-12c | Mouse | ~3.8% payload shedding after 14 days in albumin |
Note: Direct comparative in vivo data for this compound was not available in the reviewed literature. The data for PEGylated maleimide serves as a relevant comparison for the class of linkers.
Experimental Protocols for DAR Characterization
Accurate determination of the DAR is essential for the development and quality control of ADCs. The following are detailed protocols for the most common analytical techniques.
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a widely used method for DAR analysis of cysteine-linked ADCs. It separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% (v/v) isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Gradient:
-
0-3 min: 0% B
-
3-21 min: 0-100% B
-
21-25 min: 100% B
-
25-26 min: 100-0% B
-
26-30 min: 0% B
-
-
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Inject 10-20 µL.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is often used as an orthogonal method for DAR determination, particularly for reduced ADCs.
Experimental Protocol:
-
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and UV detector.
-
Reversed-phase column (e.g., Agilent PLRP-S, 1000 Å, 8 µm).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80 °C
-
Detection: UV at 280 nm
-
Gradient:
-
0-2 min: 25% B
-
2-17 min: 25-50% B
-
17-19 min: 50-90% B
-
19-21 min: 90% B
-
21-23 min: 90-25% B
-
23-30 min: 25% B
-
-
-
Sample Preparation (Reduction):
-
To 50 µg of ADC (at 1 mg/mL), add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.
-
Inject the reduced sample.
-
-
Data Analysis:
-
Integrate the peaks for the light chain (LC), heavy chain (HC), and their drug-conjugated forms.
-
Calculate the weighted average DAR based on the peak areas of the different species.
-
Mass Spectrometry (MS)
Intact mass analysis by MS provides a direct measurement of the molecular weight of the different ADC species, allowing for precise DAR determination.
Experimental Protocol:
-
Instrumentation:
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer).
-
Reversed-phase column suitable for protein analysis.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
A suitable gradient to elute the ADC species.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan from m/z 1000-4000.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of each ADC species.
-
-
Sample Preparation:
-
Dilute the ADC to a suitable concentration (e.g., 0.1-1 mg/mL) in an appropriate buffer.
-
For some ADCs, deglycosylation with PNGase F may be necessary to simplify the mass spectrum.
-
-
Data Analysis:
-
Identify the mass peaks corresponding to the different DAR species.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
Mandatory Visualization
Caption: Workflow for the characterization of Drug-to-Antibody Ratio (DAR).
Caption: Logical relationships in ADC linker technology comparison.
References
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Mass Spectrometry Analysis of SCO-PEG3-Maleimide Labeled Proteins
For researchers, scientists, and drug development professionals utilizing mass spectrometry for protein analysis, the selective labeling of specific amino acid residues is a critical step. SCO-PEG3-Maleimide is a chemical reagent designed for the targeted modification of cysteine residues. This guide provides an objective comparison of this compound with alternative thiol-reactive chemistries, supported by experimental data and detailed protocols to inform the selection of the most appropriate labeling strategy.
Introduction to this compound
This compound is a bi-functional chemical tool featuring a strain-promoted cyclooctyne (SCO) group and a maleimide group, connected by a three-unit polyethylene glycol (PEG) spacer. The maleimide moiety is highly reactive towards the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This specificity allows for the precise labeling of proteins at cysteine sites. The PEG linker enhances solubility and reduces steric hindrance, while the SCO group enables subsequent copper-free click chemistry reactions, for example, for the attachment of reporter tags or for conjugation to other molecules.
The primary application of maleimide-based labeling in mass spectrometry is to introduce a known mass shift to a protein or peptide, enabling the identification of cysteine-containing peptides and the quantification of labeling efficiency.
Alternatives to Maleimide-Based Labeling
While maleimides are widely used due to their high reactivity and specificity for thiols under physiological conditions, the stability of the resulting thioether linkage can be a concern, particularly for in vivo applications or under certain experimental conditions. The maleimide-thiol adduct can undergo a retro-Michael reaction, leading to deconjugation.[1] This has led to the development of alternative thiol-reactive chemistries.
A prominent alternative is the use of iodoacetamides . These reagents react with thiols via an SN2 nucleophilic substitution reaction to form a stable thioether bond. Another class of alternatives includes reagents for Julia-Kocienski-like reactions , such as methylsulfonyl phenyloxadiazoles, which also form highly stable thioether linkages and are reported to have superior stability in human plasma compared to maleimide conjugates.[2]
Performance Comparison
The choice of a labeling reagent has significant implications for the success of a mass spectrometry experiment. The following table compares the key characteristics of maleimide-based reagents like this compound with iodoacetamides.
| Feature | Maleimide (e.g., this compound) | Iodoacetamide |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) |
| Reaction pH | 6.5 - 7.5 | 7.0 - 8.5 |
| Reaction Speed | Fast | Generally slower than maleimides |
| Specificity for Thiols | High at pH 6.5-7.5. Can react with amines at pH > 8.0. | Good, but can react with other residues like histidine and methionine at higher pH. |
| Stability of Conjugate | The thioether bond can be reversible (retro-Michael reaction), especially in the presence of other thiols.[1] | Forms a very stable, irreversible thioether bond. |
| Common Applications | Protein labeling, antibody-drug conjugates, bioconjugation. | Protein alkylation, proteomics sample preparation. |
Mass Spectrometry Data Comparison
The following table illustrates the expected mass shifts in a mass spectrometry analysis upon labeling a peptide with this compound versus a common iodoacetamide derivative, N-(2-iodoethyl)trifluoroacetamide (IETA).
| Labeling Reagent | Molecular Formula | Molecular Weight (monoisotopic) | Mass Shift upon Labeling |
| This compound | C₂₄H₃₅N₃O₈ | 493.2428 g/mol | +493.2428 Da |
| Iodoacetamide | C₂H₄INO | 184.9388 g/mol | +57.0215 Da (after reaction and loss of HI) |
Detailed Experimental Protocols
Protein Labeling with this compound
This protocol is a general guideline for labeling a protein with a maleimide-based reagent.
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer at a pH of 7.0-7.5, such as phosphate-buffered saline (PBS). The protein concentration should typically be between 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Remove the excess, unreacted this compound by desalting or dialysis.
-
For bottom-up proteomics, denature the labeled protein, reduce any remaining disulfide bonds, and alkylate the newly formed thiols with a different reagent (e.g., iodoacetamide) to prevent disulfide scrambling.
-
Digest the protein into peptides using a protease such as trypsin.
-
Desalt the peptide mixture using a C18 spin column before analysis by LC-MS/MS.
-
Protein Labeling with Iodoacetamide
-
Protein Preparation:
-
Dissolve the protein in a buffer at a pH of 8.0-8.5.
-
Reduce disulfide bonds with a 10-fold molar excess of Dithiothreitol (DTT) for 30-60 minutes at 37°C.
-
-
Labeling Reaction:
-
Prepare a fresh solution of iodoacetamide in the same buffer.
-
Add the iodoacetamide solution to the protein to a final concentration of 2-5 times the molar concentration of the reducing agent.
-
Incubate the reaction in the dark for 30-60 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Quench the reaction by adding a small molecule thiol, such as DTT or beta-mercaptoethanol.
-
Proceed with protein digestion and peptide desalting as described in the maleimide protocol.
-
Visualizations
Caption: Reaction of this compound with a protein cysteine residue.
Caption: Experimental workflow for mass spectrometry analysis.
References
Stability Showdown: A Comparative Analysis of SCO-PEG3-Maleimide and Other Key ADC Linkers
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. This guide provides an objective comparison of the in vitro and in vivo stability of the SCO-PEG3-Maleimide linker against other widely used alternatives, such as SMCC and vc-PABC, supported by experimental data.
The ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy. However, upon reaching the target tumor cell, the linker should efficiently release the drug. The this compound linker combines a strained cyclooctyne (SCO) for copper-free click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility, and a maleimide group for conjugation to thiol groups on the antibody. Its stability is primarily governed by the maleimide-thiol linkage.
Maleimide-based linkers are known to form a thioether bond with cysteine residues on antibodies. However, this bond can be susceptible to a retro-Michael reaction, leading to premature drug release.[1] The stability of this linkage is a key focus of this guide.
Comparative In Vitro Stability
The in vitro stability of ADC linkers is often assessed by incubating the ADC in plasma or in the presence of thiol-containing molecules like glutathione (GSH) and monitoring the amount of intact ADC or released payload over time.
While specific quantitative data for the this compound linker is not extensively available in the public domain, we can infer its stability based on studies of similar PEGylated maleimide linkers. The PEG component can influence the hydrolysis of the succinimide ring formed after conjugation. This hydrolysis is a critical stabilizing event, as the ring-opened form is resistant to the retro-Michael reaction.[2] Some studies suggest that PEGylation can accelerate this hydrolysis, thereby enhancing the overall stability of the linkage.
Here is a summary of available quantitative data for different linker types:
| Linker Type | Matrix | Incubation Time | % Intact ADC/Conjugate | Reference |
| Maleimide-based (general) | Human Plasma | 7 days | ~50% | [3] |
| Maleimide-PEG | PBS with 1 mM GSH | 7 days | ~70% | [4] |
| SMCC (non-cleavable) | Mouse Plasma | 120 hours | ~62% | [5] |
| vc-PABC (cleavable) | Mouse Plasma | 4.5 days | Variable (payload dependent) | |
| Maleamic Methyl Ester | Albumin Solution | 14 days | ~96.2% | |
| Phenyloxadiazole Sulfone | Human Plasma | 72 hours | ~80% (site-dependent) |
Comparative In Vivo Stability
In vivo stability is a crucial parameter that determines the pharmacokinetic profile and overall therapeutic window of an ADC. It is typically evaluated by measuring the concentration of the intact ADC and total antibody in animal models over time.
Studies on ADCs with maleimide-based linkers have shown variable in vivo stability, with some demonstrating significant payload loss over time. PEGylation has been shown to generally improve the pharmacokinetic properties of ADCs, potentially leading to a longer half-life and increased exposure.
| Linker Type | Animal Model | Key Findings | Reference |
| SMCC (J2898A-SMCC-DM1) | Not Specified | Clears slightly faster than a non-maleimide control, suggesting some payload loss. | |
| Triglycyl peptide (CX) | Mouse | Comparable stability to SMCC with a half-life of ~9.9 days. | |
| PEGylated Linkers | Mouse | Slower clearance rates for ADCs with pendant PEG linkers compared to linear PEG or SMCC. |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Methodology:
-
The ADC is incubated at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat, etc.) at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
The amount of intact ADC, total antibody, and/or released payload is quantified.
-
Quantification Methods:
-
LC-MS: Liquid chromatography-mass spectrometry can be used to measure the intact ADC and free payload. Immuno-affinity capture may be used to isolate the ADC from the plasma matrix before analysis.
-
ELISA: Enzyme-linked immunosorbent assay can be used to quantify the total antibody and the antibody-conjugated drug separately.
-
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability and pharmacokinetic profile of an ADC.
Methodology:
-
The ADC is administered to an animal model (e.g., mice or rats) via intravenous injection at a specific dose.
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours).
-
Plasma is isolated from the blood samples.
-
The concentrations of the total antibody and the intact ADC in the plasma samples are determined using methods like ELISA or LC-MS.
-
Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the concentration-time data.
Visualizing ADC Stability Concepts
To better illustrate the processes involved in ADC stability, the following diagrams are provided.
Conclusion
The stability of the linker is a paramount consideration in the design of effective and safe ADCs. While maleimide-based chemistry is a widely adopted conjugation strategy, the potential for retro-Michael reaction-mediated deconjugation necessitates careful linker design. The inclusion of a PEG spacer in the this compound linker is intended to improve hydrophilicity and may contribute to enhanced stability through accelerated hydrolysis of the succinimide ring.
The comparative data presented, while not exhaustive for the specific this compound linker, provides a valuable framework for understanding the relative stability of different linker technologies. Newer generations of linkers, such as those based on maleamic methyl esters or sulfones, demonstrate significantly improved stability in preclinical models and represent promising avenues for future ADC development. Ultimately, the choice of linker will depend on a multifactorial analysis of the antibody, payload, and desired therapeutic profile. Rigorous in vitro and in vivo stability studies are essential to select the optimal linker for a given ADC candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Site-Specific Conjugation: Evaluating SCO-PEG3-Maleimide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics and advanced bioconjugation, the precise and stable attachment of payloads—be it small molecule drugs, fluorescent dyes, or other biomolecules—to proteins is paramount. Site-specific conjugation ensures homogeneity, predictability, and optimal performance of the final conjugate, crucial for the development of next-generation antibody-drug conjugates (ADCs), and other protein-based tools. This guide provides an objective comparison of SCO-PEG3-Maleimide, a bifunctional linker for site-specific conjugation, with other prominent alternatives, supported by experimental data and detailed protocols.
Introduction to Site-Specific Conjugation with this compound
This compound is a heterobifunctional crosslinker that facilitates a two-step, site-specific conjugation strategy. It features a maleimide group that reacts specifically with free thiol (sulfhydryl) groups, typically found in cysteine residues of proteins. The other end of the linker contains a strained cyclooctyne (SCO) group, which is ready to participate in highly efficient and bioorthogonal copper-free "click chemistry" reactions with azide-containing molecules. The polyethylene glycol (PEG) spacer (PEG3) enhances solubility and reduces steric hindrance.
This dual functionality allows for the precise attachment of a payload to a specific site on a protein. First, the maleimide end of the this compound linker is conjugated to a cysteine residue on the target protein. Subsequently, an azide-functionalized payload can be "clicked" onto the SCO group.
The Challenge of Maleimide Stability
While maleimide-thiol chemistry is a widely used method for bioconjugation due to its high selectivity and efficiency under mild conditions, the resulting thioether bond can be susceptible to instability in a physiological environment. Two primary degradation pathways can compromise the integrity of the conjugate:
-
Retro-Michael Reaction: This is a reversal of the initial conjugation reaction, leading to the cleavage of the linker and premature release of the payload. This can result in off-target toxicity and reduced therapeutic efficacy.
-
Hydrolysis: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, forming a ring-opened succinamic acid derivative. While this ring-opened form is more stable and resistant to the retro-Michael reaction, the hydrolysis of the unreacted maleimide group can also occur, rendering it inactive for conjugation.
These stability concerns have driven the development of alternative conjugation strategies that aim to provide more robust and stable linkages.
Comparative Performance of Conjugation Chemistries
The selection of a conjugation strategy depends on several factors, including the desired stability of the final conjugate, the reaction efficiency, and the specific functional groups available on the biomolecule and payload. Below is a comparative summary of this compound (representing maleimide-thiol chemistry) and its key alternatives.
| Linker Chemistry | Target Residue | Resulting Linkage | Key Advantages | Key Disadvantages |
| This compound | Cysteine (thiol) | Thioether | High selectivity, well-established protocols | Potential for retro-Michael reaction and hydrolysis |
| 5-Hydroxy-pyrrolones | Cysteine (thiol) | Thioether | Superior stability to maleimides, resistant to hydrolysis and thiol exchange[1] | Newer chemistry, less commercially available |
| Vinylpyrimidines | Cysteine (thiol) | Thioether | Forms highly stable conjugates in serum | May require longer reaction times than maleimides |
| TCO-Tetrazine Ligation | Bioorthogonal handles (TCO and Tetrazine) | Dihydropyridazine | Extremely fast kinetics, high specificity, bioorthogonal[2][3] | Requires introduction of non-native functional groups |
Quantitative Stability Comparison
The stability of the conjugate is a critical parameter, especially for in vivo applications. The following table summarizes available data on the stability of different linker types.
| Linker Type | Condition | Time | Remaining Intact Conjugate | Reference |
| N-benzyl maleimide | 10 mM GSH, pH 7.5 | 5 days | ~20% | [1] |
| 5-Hydroxy-pyrrolone | 10 mM GSH, pH 7.5 | 5 days | ~70% | [1] |
| Vinylpyrimidine | Human Serum | 8 days | ~100% | |
| TCO-modified IgG | Phosphate buffer, pH 7.5, 4°C | 4 weeks | ~89.5% reactivity retained |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding and implementing these conjugation strategies.
Experimental workflow for two-step site-specific conjugation using this compound.
General signaling pathway of ADC internalization and payload release.
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation.
Protocol 1: Conjugation of this compound to a Cysteine-Engineered Antibody
Materials:
-
Cysteine-engineered antibody (e.g., THIOMAB™)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
If the antibody has formed disulfide bonds involving the engineered cysteine, a reduction step is necessary.
-
Dissolve the antibody in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 30-60 minutes.
-
Remove excess TCEP using a desalting column, exchanging the buffer to the reaction buffer.
-
-
This compound Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add N-acetylcysteine to a final concentration of 1 mM to quench any unreacted maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-SCO conjugate from excess reagents using a size-exclusion chromatography column equilibrated with an appropriate storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Copper-Free Click Chemistry for Payload Attachment
Materials:
-
Purified antibody-SCO conjugate
-
Azide-functionalized payload
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Purification: SEC column or dialysis
Procedure:
-
Payload Preparation:
-
Dissolve the azide-functionalized payload in DMSO to create a stock solution (e.g., 10 mM).
-
-
Click Reaction:
-
To the antibody-SCO conjugate in PBS, add a 5- to 10-fold molar excess of the azide-payload stock solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically fast.
-
-
Purification:
-
Remove the excess payload and DMSO by SEC or dialysis.
-
-
Characterization:
-
Analyze the final antibody-payload conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation and determine the final drug-to-antibody ratio (DAR).
-
Protocol 3: Assessment of Conjugate Stability in Human Plasma
Materials:
-
Purified antibody-payload conjugate
-
Human plasma
-
Incubator at 37°C
-
Analysis equipment (e.g., HPLC, LC-MS)
Procedure:
-
Incubation:
-
Incubate the antibody-payload conjugate in human plasma at a concentration of 100 µg/mL at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
-
Analysis:
-
Analyze the aliquots by a suitable method (e.g., hydrophobic interaction chromatography (HIC)-HPLC or LC-MS) to quantify the amount of intact conjugate and any released payload.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate over time to determine the stability profile of the linker in a physiologically relevant matrix.
-
Conclusion
The choice of a site-specific conjugation strategy is a critical decision in the development of protein conjugates. This compound offers a versatile and well-understood platform for precise bioconjugation. However, the inherent stability limitations of the maleimide-thiol linkage have spurred the development of promising alternatives such as 5-hydroxy-pyrrolones and vinylpyrimidines, which offer enhanced stability. For applications requiring rapid and highly specific ligation, TCO-tetrazine click chemistry stands out as a powerful bioorthogonal tool.
Researchers and drug developers must carefully consider the specific requirements of their application, including the desired stability, reaction kinetics, and the nature of the biomolecule and payload, to select the most appropriate conjugation chemistry. The experimental protocols provided in this guide offer a starting point for the validation and implementation of these advanced bioconjugation techniques.
References
A Comparative Guide to Functional Assays for SCO-PEG3-Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of heterobifunctional linkers has revolutionized the field of bioconjugation, enabling the site-specific attachment of multiple payloads to a single biomolecule. Among these, SCO-PEG3-Maleimide has emerged as a versatile tool, featuring a thiol-reactive maleimide group and a strained cyclooctyne (SCO) for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This guide provides a comprehensive comparison of functional assays to assess the activity of this compound conjugates, offering insights into their performance against alternative bioconjugation strategies and providing detailed experimental protocols for their evaluation.
Unveiling the Dual Functionality of this compound
The this compound linker allows for a sequential or, in some cases, simultaneous dual-labeling strategy. The maleimide moiety reacts efficiently with free sulfhydryl groups (e.g., from cysteine residues) to form a stable thioether bond. The SCO group enables the attachment of azide-modified molecules through the bioorthogonal SPAAC reaction. This dual functionality is particularly valuable for applications requiring the attachment of two different molecules, such as a targeting ligand and a therapeutic agent, or a FRET pair for studying molecular interactions.
Performance Comparison: this compound vs. Alternative Strategies
The primary alternatives to a dual-functional linker like this compound involve either the use of two separate, single-functional linkers or other heterobifunctional linkers with different reactive groups. The choice of strategy depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.
| Feature | This compound (Dual-Functional) | Two Single-Functional Linkers (e.g., Maleimide-PEG & SCO-PEG) | Other Heterobifunctional Linkers (e.g., NHS-ester-Azide) |
| Conjugation Steps | Typically two sequential steps on the same linker molecule. | Two independent conjugation reactions. | Two sequential steps targeting different functional groups. |
| Stoichiometry Control | Precise 1:1:1 ratio of biomolecule to two different payloads is achievable. | Can be more challenging to control the precise ratio of the two payloads on a single biomolecule. | Precise 1:1:1 ratio is achievable. |
| Potential for Steric Hindrance | Higher potential for steric hindrance between the two conjugated molecules due to their proximity on the same linker. | Lower potential for steric hindrance as the attachment points can be spatially separated. | Varies depending on the linker length and attachment sites. |
| Characterization Complexity | Can be more complex to characterize the dual-labeled species. | Simpler to characterize singly-labeled intermediates and the final product mixture. | Similar complexity to this compound. |
| Versatility | High, allows for thiol and azide chemistry. | High, allows for independent selection of conjugation chemistries. | Dependent on the specific reactive groups of the linker. |
Functional Assays for Assessing Conjugate Activity
A thorough assessment of this compound conjugates requires a suite of functional assays to evaluate both the efficiency of the conjugation reactions and the integrity and activity of the final dual-labeled biomolecule.
Assessment of Conjugation Efficiency
a) Maleimide-Thiol Conjugation Efficiency:
The initial reaction between the maleimide group of the linker and a thiol-containing biomolecule is critical. Due to its faster kinetics, this step is typically performed first[1].
-
Objective: To quantify the percentage of the target biomolecule that has successfully conjugated with the this compound linker.
-
Methods:
-
SDS-PAGE Analysis: A shift in the molecular weight of the protein on an SDS-PAGE gel indicates successful conjugation. Densitometry can provide a semi-quantitative measure of efficiency[1].
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can precisely determine the molecular weight of the conjugate, confirming the addition of the linker and allowing for quantification of conjugated vs. unconjugated species[2].
-
HPLC Analysis: Reverse-phase or size-exclusion HPLC can separate the conjugated from the unconjugated biomolecule, with peak integration providing a quantitative measure of efficiency[3].
-
b) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Efficiency:
Following the maleimide-thiol conjugation and purification, the SCO moiety is available for reaction with an azide-functionalized molecule.
-
Objective: To quantify the percentage of the SCO-linker-biomolecule conjugate that has successfully reacted with the azide-payload.
-
Methods:
-
Fluorescence-Based Assays: If the azide-payload is fluorescent, the conjugation efficiency can be determined by measuring the fluorescence of the purified dual-labeled conjugate[4].
-
Mass Spectrometry (MS): As with the first step, MS can confirm the addition of the second payload and quantify the dual-labeled product.
-
HPLC Analysis: A further shift in the retention time on an HPLC chromatogram will indicate the successful second conjugation, allowing for quantification.
-
Assessment of Conjugate Stability
The stability of the entire conjugate is paramount, particularly for in vivo applications. This involves assessing both the thioether bond of the maleimide conjugate and the triazole ring from the SPAAC reaction.
-
Objective: To determine the stability of the dual-labeled conjugate under physiological conditions.
-
Methods:
-
Thiol Exchange Assay: The stability of the maleimide-thiol linkage can be challenged by incubating the conjugate with an excess of a competing thiol, such as glutathione (GSH), which is abundant in the cellular environment. The release of the conjugated payload can be monitored over time by HPLC or MS. It's important to note that the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, which can increase its stability and resistance to thiol exchange.
-
Plasma Stability Assay: The conjugate is incubated in plasma at 37°C, and aliquots are taken at various time points to be analyzed by techniques like LC-MS to detect any degradation or cleavage of the linker.
-
In Vivo Stability Studies: For therapeutic applications, in vivo studies are essential to understand the pharmacokinetic profile and overall stability of the conjugate in a biological system.
-
Assessment of Biological Activity and Steric Hindrance
It is crucial to ensure that the dual-labeling process does not compromise the biological activity of the parent molecule. The proximity of the two conjugated payloads on the same linker could also lead to steric hindrance, affecting their function.
-
Objective: To evaluate the functional integrity of the biomolecule and the conjugated payloads after dual labeling.
-
Methods:
-
Binding Assays (ELISA, SPR): If the biomolecule is an antibody or a protein with a specific binding partner, its binding affinity can be measured after conjugation to ensure it has not been compromised.
-
Cell-Based Functional Assays: For therapeutic conjugates, in vitro cell-based assays (e.g., cytotoxicity assays for antibody-drug conjugates) are necessary to confirm that the payload retains its intended function.
-
Förster Resonance Energy Transfer (FRET) Assay: FRET can be used as a "spectroscopic ruler" to probe intramolecular distances. By attaching a FRET donor and acceptor pair to the biomolecule using the this compound linker, conformational changes or steric hindrance induced by the dual labeling can be assessed. A change in FRET efficiency compared to a singly labeled or unconjugated molecule can indicate structural perturbations.
-
Experimental Protocols
Protocol 1: Sequential Maleimide-Thiol and SPAAC Conjugation
This protocol outlines the general steps for the sequential labeling of a thiol-containing protein with two different payloads using this compound.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
This compound linker
-
Azide-functionalized payload
-
Reducing agent (e.g., TCEP), if necessary to reduce disulfide bonds
-
Quenching reagent (e.g., free cysteine or N-acetylcysteine)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Maleimide-Thiol Conjugation: React the thiol-containing protein with a 5-20 fold molar excess of this compound in a suitable buffer (pH 7.0-7.5) for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: Quench the reaction by adding an excess of a free thiol. Purify the protein-linker conjugate using size-exclusion chromatography to remove unreacted linker and quenching reagent.
-
Characterization of Step 1: Analyze the purified conjugate by SDS-PAGE, MS, and HPLC to confirm successful conjugation and determine the efficiency.
-
SPAAC Reaction: React the purified protein-linker conjugate with a 5-10 fold molar excess of the azide-functionalized payload. The reaction is typically carried out in a physiological buffer and can proceed for several hours to overnight at room temperature or 37°C.
-
Final Purification: Purify the dual-labeled protein to remove the excess azide-payload using size-exclusion chromatography.
-
Final Characterization: Characterize the final dual-labeled conjugate using SDS-PAGE, MS, and HPLC to confirm the second conjugation and assess the purity of the final product.
Protocol 2: Mass Spectrometry Analysis of Dual-Labeled Proteins
Objective: To confirm the identity and determine the molecular weight of the singly and dually labeled protein conjugates.
Procedure:
-
Sample Preparation: Prepare the protein conjugate samples (unconjugated, singly conjugated, and dually conjugated) at a suitable concentration (e.g., 1 mg/mL) in a buffer compatible with mass spectrometry (e.g., ammonium acetate).
-
LC-MS Analysis: Inject the samples onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire mass spectra over the appropriate m/z range.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the proteins. Compare the masses of the conjugated species to the unconjugated protein to confirm the addition of the linker and the payloads. The mass increase should correspond to the molecular weights of the this compound linker and the respective payloads.
Visualizing the Workflow and Concepts
References
Evaluating the Immunogenicity of SCO-PEG3-Maleimide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that can significantly impact the efficacy and safety of a therapeutic. The immunogenicity of a bioconjugate—its potential to elicit an unwanted immune response—is a key concern. This guide provides an objective comparison of SCO-PEG3-Maleimide conjugation with alternative technologies, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate strategy for your biopharmaceutical.
Introduction to this compound Conjugation and its Immunogenic Potential
This compound is a popular heterobifunctional linker used in bioconjugation. It combines a strained cyclooctyne (SCO) for copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) at one end, a short polyethylene glycol (PEG3) spacer, and a maleimide group at the other end for reaction with thiols, typically from cysteine residues on proteins. While offering a straightforward approach to conjugation, each component of this linker system can contribute to the overall immunogenicity of the final conjugate.
Key Immunogenicity Concerns:
-
Polyethylene Glycol (PEG): Once considered immunologically inert, it is now well-established that PEG can be immunogenic.[1][2] The immune system can generate anti-PEG antibodies (both IgM and IgG), and a significant portion of the healthy population has pre-existing anti-PEG antibodies due to exposure from cosmetics and other products.[3][4] These antibodies can lead to accelerated blood clearance (ABC) of the therapeutic, reducing its efficacy, and can also cause hypersensitivity reactions.[5]
-
Maleimide Linker: The thioether bond formed between a maleimide and a cysteine thiol is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the plasma. This can lead to deconjugation and the transfer of the payload to other proteins, creating neoantigens that can trigger an immune response. Furthermore, the maleimide linker itself can be recognized by the immune system, with studies showing that constrained, aromatic linkers can induce high levels of linker-specific antibodies.
-
The Complete Conjugate: The final bioconjugate presents a complex antigen to the immune system, with potential for antibody generation against the protein, the PEG spacer, and the linker region.
Comparative Analysis of Conjugation Technologies
The ideal bioconjugation chemistry should be efficient, stable, and minimally immunogenic. Here, we compare this compound with several leading alternatives.
Table 1: Quantitative Comparison of Conjugation Technologies
| Feature | This compound | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Next-Generation Maleimides (e.g., Diiodomaleimides) |
| Target Residue | Cysteine (via Maleimide) | Genetically encoded unnatural amino acid with azide group | Cysteine |
| Stoichiometry Control | Moderate to Good | Excellent | Good |
| Linkage Stability | Moderate (risk of retro-Michael reaction) | High (stable triazole ring) | High (hydrolytically stable) |
| Potential for Linker-Specific Antibodies | Moderate to High | Low | Low to Moderate |
| Potential for Anti-PEG Antibodies | Present (if PEG is part of the linker) | Can be PEG-free | Present (if PEG is part of the linker) |
| Overall Immunogenicity Risk | Moderate to High | Low | Low to Moderate |
Note: The immunogenicity risk is a qualitative assessment based on the chemical properties of the linkers and available literature. Specific immunogenicity will depend on the protein, payload, and host immune system.
Alternative Conjugation Technologies in Detail
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal "click chemistry" reaction that forms a stable triazole linkage between an azide and a strained alkyne, such as a cyclooctyne. This technology avoids the use of a copper catalyst, which can be toxic to cells.
Advantages over Maleimide Chemistry:
-
Superior Stability: The resulting triazole ring is highly stable and not susceptible to the retro-Michael reaction that plagues maleimide conjugates.
-
Improved Homogeneity: SPAAC allows for precise control over the conjugation site, especially when the azide is introduced via a genetically encoded unnatural amino acid, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR).
-
Lower Inherent Immunogenicity: The triazole linkage is generally considered to be less immunogenic than the maleimide-thiol adduct.
Next-Generation Maleimides
To address the stability issues of traditional maleimides, several "next-generation" maleimide reagents have been developed. These include diiodomaleimides and other derivatives designed to form more stable conjugates.
Advantages over Traditional Maleimides:
-
Enhanced Stability: These reagents undergo rapid bioconjugation and form linkages with reduced susceptibility to hydrolysis and retro-Michael reactions, leading to more stable conjugates in vivo.
-
Reduced Off-Target Reactions: The improved stability minimizes the risk of payload transfer to other proteins, thereby reducing the potential for generating neoantigens.
Experimental Protocols for Immunogenicity Assessment
A thorough evaluation of immunogenicity should involve a tiered approach, including in vitro and in vivo assays.
In Vitro T-Cell Proliferation Assay
This assay assesses the potential of a bioconjugate to activate T-cells, a key event in the adaptive immune response.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors. Deplete CD8+ T-cells to enrich for CD4+ T-helper cells.
-
Cell Labeling: Label the CD8-depleted PBMCs with a proliferation-tracking dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Stimulation: Culture the labeled cells in 96-well plates in the presence of the test bioconjugates (e.g., this compound conjugate and a SPAAC conjugate) at various concentrations. Include a positive control (e.g., Keyhole Limpet Hemocyanin, KLH) and a negative control (vehicle).
-
Incubation: Incubate the cells for 7 days to allow for T-cell proliferation.
-
Analysis: Analyze T-cell proliferation by flow cytometry. Proliferating cells will show a dilution of the tracking dye. The percentage of proliferating CD3+CD4+ T-cells is quantified.
Cytokine Release Assay (Monocyte Activation Test)
This assay evaluates the potential of a bioconjugate to induce the release of pro-inflammatory cytokines from monocytes, which can be indicative of an innate immune response.
Methodology:
-
Cell Source: Use cryopreserved pooled human PBMCs or a monocytic cell line (e.g., Mono-Mac-6).
-
Stimulation: Incubate the cells with the test bioconjugates at various concentrations. Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle).
-
Incubation: Incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
In Vivo Immunogenicity Assessment in Animal Models
Animal studies are crucial for evaluating the in vivo immunogenicity and pharmacokinetic profile of bioconjugates.
Methodology:
-
Animal Model: Use an appropriate animal model, such as BALB/c mice.
-
Dosing: Administer the test bioconjugates intravenously or intraperitoneally at multiple dose levels. Include a control group receiving the vehicle.
-
Sample Collection: Collect blood samples at various time points (e.g., pre-dose, and weekly for 4-6 weeks).
-
Anti-Drug Antibody (ADA) Analysis: Analyze the serum samples for the presence of anti-drug antibodies (ADAs) using a bridging ELISA. This assay should be able to detect antibodies against all components of the conjugate.
-
Anti-PEG and Anti-Linker Antibody Analysis: Develop specific ELISAs to detect antibodies against the PEG and linker components. For the anti-PEG ELISA, plates can be coated with mPEG. For the anti-linker ELISA, a synthetic linker-hapten conjugate can be used as the coating antigen.
Visualizing Workflows and Pathways
Experimental Workflow for Immunogenicity Assessment
Caption: Workflow for comparative immunogenicity assessment.
T-Cell Dependent Antibody Response Pathway
References
- 1. Sensitive and Quantitative Detection of Anti-PEG Antibodies by mPEG-coated SPR Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandwich ELISA protocol | Abcam [abcam.com]
- 3. mabtech.com [mabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: SCO-PEG3-Maleimide Versus Next-Generation Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, particularly for antibody-drug conjugates (ADCs). The linker's properties significantly influence the stability, solubility, pharmacokinetic profile, and overall therapeutic efficacy of the conjugate. This guide provides an objective comparison of the SCO-PEG3-Maleimide linker against prominent next-generation alternatives, supported by experimental data and detailed methodologies to inform the selection of the optimal bioconjugation strategy.
The this compound linker combines a thiol-reactive maleimide group with a hydrophilic polyethylene glycol (PEG) spacer and a cyclooctyne moiety, enabling dual conjugation possibilities through Michael addition and strain-promoted alkyne-azide cycloaddition (SPAAC). While traditional maleimide-based linkers have been widely used, concerns about the stability of the resulting thioether bond have prompted the development of next-generation linkers with improved performance characteristics.[1] This guide benchmarks this compound against two major classes of next-generation linkers: those utilized in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Quantitative Performance Comparison
The following tables summarize key performance indicators for this compound and next-generation linkers based on available data. It is important to note that performance can vary depending on the specific reactants, conjugation conditions, and the nature of the biomolecule and payload.
| Feature | This compound | Next-Generation Linkers (SPAAC & IEDDA) |
| Reaction Chemistry | Michael Addition (Thiol-Maleimide) & SPAAC | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC); Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Kinetics | Fast with thiols, moderate for SPAAC | Very fast to exceptionally fast[2] |
| Specificity | High for thiols and azides | High (Bioorthogonal)[2] |
| Stability of Conjugate | Moderate (Thioether bond susceptible to retro-Michael reaction)[1] | High (Stable triazole or dihydropyrazine linkage)[2] |
| Hydrophilicity | High (due to PEG spacer) | Can be modulated with hydrophilic spacers (e.g., PEG) |
| Drug-to-Antibody Ratio (DAR) | Higher DARs achievable without aggregation | Higher DARs achievable with site-specific conjugation |
| In Vivo Half-Life | Can be significantly extended by the PEG linker | Generally long, influenced by the overall construct |
| Off-Target Toxicity | Potential for payload release via retro-Michael reaction | Reduced risk of premature payload release |
Table 1: High-Level Performance Comparison
| Linker Type | Second-Order Rate Constant (k) with Target | Conjugate Stability (Half-life in Plasma) | Reference |
| Maleimide-PEG | ~102 - 103 M-1s-1 (with thiols) | Variable (Hours to Days); susceptible to thiol exchange | |
| SPAAC (e.g., DBCO-Azide) | ~1 M-1s-1 | > 7 days | |
| IEDDA (e.g., TCO-Tetrazine) | ~103 - 106 M-1s-1 | > 7 days |
Table 2: Quantitative Comparison of Reaction Kinetics and Stability
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of linker performance. The following are representative protocols for key experiments to compare the stability of bioconjugates.
Protocol 1: In Vitro Plasma Stability Assay (LC-MS Method)
This assay evaluates the stability of the bioconjugate in plasma by monitoring the drug-to-antibody ratio (DAR) over time.
Materials:
-
Purified bioconjugate (e.g., ADC)
-
Human or mouse plasma
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A)
-
Wash and elution buffers
-
Reducing agent (e.g., DTT)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubate the bioconjugate in plasma at a concentration of 100 µg/mL at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
Capture the ADC from the plasma using affinity capture beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Reduce the eluted ADC to separate the light and heavy chains.
-
Analyze the samples by LC-MS to determine the average DAR at each time point.
Protocol 2: Thiol-Mediated Linker Cleavage Assay
This assay assesses the stability of the linker in the presence of a high concentration of a competing thiol, such as glutathione (GSH), which is abundant in the cellular environment.
Materials:
-
Purified bioconjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Glutathione (reduced)
-
Reverse-phase HPLC system
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS at 1 mg/mL.
-
Prepare a 100 mM stock solution of glutathione in PBS.
-
Mix the bioconjugate and glutathione solutions to final concentrations of 0.5 mg/mL and 10 mM, respectively.
-
Prepare a control sample of the bioconjugate in PBS without glutathione.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each tube.
-
Analyze the aliquots by HPLC to quantify the percentage of intact conjugate remaining.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying chemical principles.
References
The Triumphant Trio: Case Studies of Successful Drugs Forged with Maleimide Chemistry
A deep dive into the clinical and preclinical success of maleimide-based therapeutics, offering a comparative analysis for researchers and drug developers.
Maleimide chemistry has become a cornerstone in the development of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs). The highly selective and efficient reaction between a maleimide and a thiol group on a protein has enabled the creation of potent and specific anticancer agents. This guide provides a comparative analysis of key drugs developed using this versatile chemistry, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
At the Forefront: Antibody-Drug Conjugates
The most prominent application of maleimide chemistry in medicine is the development of ADCs.[1] These innovative therapies combine the targeting precision of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The maleimide group acts as a crucial linker, covalently attaching the drug payload to the antibody.
Case Study 1: Brentuximab Vedotin (Adcetris®)
Brentuximab vedotin is an ADC approved for the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma.[2][3] It targets the CD30 protein, which is highly expressed on the surface of these cancer cells.[3] The cytotoxic payload, monomethyl auristatin E (MMAE), is attached to the anti-CD30 antibody via a maleimide-containing linker.[4]
Mechanism of Action:
-
Binding: The antibody component of brentuximab vedotin binds to the CD30 receptor on the cancer cell surface.
-
Internalization: The ADC-CD30 complex is then internalized into the cell through endocytosis.
-
Drug Release: Inside the cell, the linker is cleaved by lysosomal proteases, releasing the potent MMAE.
-
Apoptosis: MMAE disrupts the microtubule network within the cell, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).
Clinical Performance:
Brentuximab vedotin has demonstrated significant improvements in patient outcomes compared to standard chemotherapy regimens.
| Clinical Trial / Study | Patient Population | Brentuximab Vedotin Outcome | Comparator Outcome | Metric | Reference |
| ECHELON-1 | Previously untreated Stage III/IV classical Hodgkin lymphoma | Not reached | Not reached | Median Progression-Free Survival (PFS) | |
| 6% | 10% | Overall Survival (OS) events | |||
| Phase 3 (AHOD1331) | Children and young adults with high-risk, previously untreated classical Hodgkin lymphoma | 92.1% | 82.5% | 3-year Event-Free Survival (EFS) | |
| Pivotal Phase 2 | Relapsed/refractory Hodgkin lymphoma post-ASCT | 40.5 months | 26.4 months (across 40 studies) | Median Overall Survival (mOS) | |
| Pivotal Phase 2 | Relapsed/refractory systemic anaplastic large cell lymphoma | 86% | N/A | Overall Response Rate (ORR) |
Case Study 2: Ado-Trastuzumab Emtansine (Kadcyla®)
Ado-trastuzumab emtansine, commercially known as Kadcyla, is an ADC approved for the treatment of HER2-positive metastatic breast cancer. It consists of the anti-HER2 antibody trastuzumab linked to the cytotoxic agent DM1 (a maytansinoid derivative) via a stable thioether linker formed from a maleimide group.
Mechanism of Action:
-
Targeting: The trastuzumab component of Kadcyla binds with high affinity to the HER2 receptor on the surface of cancer cells.
-
Internalization and Inhibition: Upon binding, the ADC-HER2 complex is internalized. The trastuzumab component also inhibits HER2 signaling pathways, preventing cancer cell proliferation.
-
Drug Release: Within the cell's lysosomes, the antibody is degraded, releasing the DM1 payload.
-
Cell Death: DM1 binds to microtubules, inhibiting their polymerization and leading to cell cycle arrest and apoptosis.
Clinical Performance:
Kadcyla has shown superior efficacy compared to other HER2-targeted therapies in patients with previously treated HER2-positive metastatic breast cancer.
| Clinical Trial | Patient Population | Kadcyla® Outcome | Comparator Outcome | Metric | Reference |
| EMILIA | HER2+ metastatic breast cancer previously treated with trastuzumab and a taxane | 30.9 months | 25.1 months (Lapatinib + Capecitabine) | Median Overall Survival (OS) | |
| 9.6 months | 6.4 months (Lapatinib + Capecitabine) | Median Progression-Free Survival (PFS) | |||
| KATHERINE | HER2+ early breast cancer with residual invasive disease after neoadjuvant therapy | 88% | 77% (Trastuzumab) | 3-year Invasive Disease-Free Survival (iDFS) | |
| 50% reduction in risk of recurrence or death | (Trastuzumab) | Hazard Ratio |
The Evolution of Maleimide Linkers: Enhancing Stability
A key challenge in the development of maleimide-based ADCs is the potential for the thioether bond to undergo a retro-Michael reaction in the bloodstream, leading to premature drug release and off-target toxicity. To address this, newer generations of maleimide-based linkers have been developed with improved stability.
| Linker Type | Stability Characteristic | Impact on ADC Performance | Reference |
| Conventional Maleimide | Susceptible to retro-Michael reaction, leading to deconjugation. | Potential for off-target toxicity and reduced therapeutic window. | |
| "Bridging" Disulfide / Thiol-ene | Demonstrates significantly improved plasma stability. | Over 90% of the conjugate can remain intact after seven days in plasma. | |
| Maleamic Methyl Ester-based | Shows enhanced stability against thiol exchange. | Only ~3.8% payload shedding in albumin solution after 14 days. | |
| Disubstituted Maleimides (e.g., DBM, DTM) | Offer better stability compared to standard maleimide. | Enables more stable and homogeneous ADCs. |
Experimental Protocols: A Guide for the Bench
Reproducible and robust experimental data is the bedrock of successful drug development. Below are summaries of key protocols for the characterization of maleimide-based ADCs.
Determining Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing its efficacy and safety. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are two common methods for its determination.
Protocol Summary: DAR Determination by HIC
-
Sample Preparation: The intact ADC is injected onto the HIC column.
-
Chromatography: A salt gradient is used to elute the different ADC species based on their hydrophobicity. Unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs.
-
Data Analysis: The peak area for each species is integrated, and the weighted average DAR is calculated.
Protocol Summary: DAR Determination by RP-HPLC
-
Sample Preparation: The ADC is treated with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
Chromatography: The reduced sample is injected onto an RP-HPLC column, and the chains are separated based on their hydrophobicity.
-
Data Analysis: The peak areas of the unconjugated and conjugated light and heavy chains are used to calculate the weighted average DAR.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the potency of an ADC against cancer cell lines.
Protocol Summary: MTT Assay
-
Cell Seeding: Cancer cells (both target antigen-positive and negative) are seeded in 96-well plates.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to form formazan crystals.
-
Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is read on a plate reader, and the cell viability is calculated to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy in Xenograft Models
Xenograft models are essential for evaluating the anti-tumor activity of an ADC in a living organism.
Protocol Summary: Subcutaneous Xenograft Model
-
Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are treated with the ADC, vehicle control, and other relevant controls.
-
Monitoring: Tumor volume and body weight are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed to determine the extent of tumor growth inhibition.
Conclusion
The success of drugs like brentuximab vedotin and ado-trastuzumab emtansine unequivocally demonstrates the power of maleimide chemistry in creating life-saving medicines. The ongoing research into novel, more stable maleimide linkers promises to further enhance the safety and efficacy of next-generation targeted therapies. By understanding the comparative performance and employing robust experimental methodologies, researchers can continue to build upon these successes and develop even more effective treatments for a wide range of diseases.
References
A Comparative Guide to the Biodistribution of SCO-PEG3-Maleimide Labeled Molecules and a Look at Alternative Conjugation Chemistries
For researchers, scientists, and drug development professionals, the choice of linker for bioconjugation is a critical decision that significantly impacts the in vivo fate and efficacy of a therapeutic or imaging agent. This guide provides an objective comparison of the biodistribution profiles of molecules labeled with the commonly used SCO-PEG3-Maleimide linker and its alternatives, supported by experimental data and detailed methodologies.
The this compound linker, which utilizes thiol-maleimide chemistry for conjugation, is widely adopted for its efficiency and specificity. However, the stability of the resulting thioether bond and its potential impact on biodistribution have led to the exploration of alternative conjugation strategies. This guide delves into the biodistribution characteristics of molecules conjugated via maleimide chemistry and compares them with next-generation linkers, including those based on click chemistry (DBCO-azide) and more stable thiol-reactive moieties like vinyl sulfones and phenyloxadiazolyl methyl sulfones (PODS).
Executive Summary
Thiol-maleimide conjugation, as used in this compound, offers a straightforward and efficient method for labeling biomolecules. However, the resulting conjugate can be susceptible to in vivo degradation, potentially leading to off-target effects and altered biodistribution. Emerging alternatives like click chemistry and more stable maleimide analogues offer improved in vivo stability, which can translate to more predictable and favorable biodistribution profiles. This guide presents a data-driven comparison to inform the selection of the most suitable conjugation strategy for specific research and therapeutic applications.
Comparative Biodistribution Data
The biodistribution of a labeled molecule is a key determinant of its efficacy and toxicity. The following tables summarize quantitative data from studies comparing the tissue distribution of molecules conjugated using different linker chemistries.
Table 1: Comparative Biodistribution of Radiolabeled Antibodies with Maleimide vs. Phenyloxadiazolyl Methyl Sulfone (PODS) Linkers
This table presents a head-to-head comparison of the biodistribution of a cysteine-engineered antibody (SC16-MB1) labeled with either a maleimide-functionalized chelator (Mal-DFO) or a PODS-functionalized chelator (PODS-DFO) for radioimmunoconjugation. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at 120-128 hours post-injection in mice bearing H82 xenografts.
| Tissue | ⁸⁹Zr-Mal-DFO-SC16-MB1 (%ID/g ± SD) | ⁸⁹Zr-PODS-DFO-SC16-MB1 (%ID/g ± SD) |
| Blood | 10.9 ± 1.5 | 11.8 ± 1.2 |
| Heart | 4.2 ± 0.6 | 4.5 ± 0.5 |
| Lungs | 7.9 ± 1.1 | 8.5 ± 0.9 |
| Liver | 12.3 ± 1.8 | 13.5 ± 1.3 |
| Spleen | 7.1 ± 1.0 | 7.8 ± 0.8 |
| Kidneys | 15.6 ± 2.2 | 11.0 ± 1.1 |
| Muscle | 2.9 ± 0.4 | 3.1 ± 0.3 |
| Bone | 5.8 ± 0.8 | 6.2 ± 0.7 |
| Tumor | 45.2 ± 6.5 | 48.9 ± 5.4 |
Data sourced from a study comparing maleimide and PODS linkers for radioimmunoconjugates.
Key Observation: The study found that while both linkers resulted in similar tumor uptake, the PODS-based radioimmunoconjugate produced significantly lower radioactivity concentrations in the kidneys compared to the maleimide-based analogue[1]. This suggests that the choice of a more stable linker can influence off-target accumulation in clearance organs.
Qualitative Comparison with DBCO-Azide (Click Chemistry)
While a direct quantitative side-by-side table for this compound versus a DBCO-PEG linker was not found in the reviewed literature, a significant study highlighted the dramatic impact of DBCO-azide chemistry on nanoparticle biodistribution. The study reported that DBCO-azide conjugation led to up to a 140-fold increased uptake into phagocytes of the lungs compared to controls[2][3]. This was attributed to the hydrophobicity of the DBCO moiety, leading to protein aggregation on the nanoparticle surface and subsequent complement activation[2]. In contrast, thiol-maleimide chemistry was found to activate complement through a different mechanism involving the reaction of free maleimide with albumin in the blood[2]. This crucial finding underscores that the choice of conjugation chemistry is not innocuous and can have profound, chemistry-specific effects on in vivo behavior.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of biodistribution. Below are representative protocols for the key experiments cited in this guide.
Protocol 1: General Biodistribution Study of Radiolabeled Antibodies in Mice
This protocol outlines a standard procedure for evaluating the biodistribution of a radiolabeled antibody in a tumor-bearing mouse model.
1. Radiolabeling of the Antibody-Linker Conjugate:
-
Chelation: Conjugate the antibody with a bifunctional chelator (e.g., CHXA” for Indium-111) in a suitable buffer (e.g., conjugation buffer, pH 8.5-9.0).
-
Purification: Remove unconjugated chelator by buffer exchange using a molecular weight cutoff microconcentrator.
-
Radiolabeling: Incubate the antibody-chelator conjugate with the radionuclide (e.g., ¹¹¹In) in an appropriate buffer (e.g., 0.15 M ammonium acetate) to achieve the desired specific activity (e.g., 5 µCi/µg).
-
Quality Control: Determine the radiolabeling yield and purity using instant thin-layer chromatography (iTLC). A yield of >90% is typically acceptable for in vivo studies without further purification.
2. Animal Studies:
-
Animal Model: Use appropriate mouse models (e.g., tumor-bearing C57BL/6 mice for oncology studies).
-
Administration: Inject the radiolabeled antibody intravenously (IV) via the tail vein with a specific activity (e.g., 30 µCi) in a defined volume (e.g., 100 µL) of saline.
-
Time Points: Euthanize groups of mice (n=4-5 per group) at predetermined time points (e.g., 4, 24, 48, 72, and 144 hours) post-injection.
3. Tissue Collection and Analysis:
-
Dissection: At each time point, collect blood via cardiac puncture and dissect major organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) by normalizing the radioactivity of each tissue to its weight and the total injected dose.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Diagram 1: Experimental Workflow for a Comparative Biodistribution Study
Caption: Workflow for comparing the biodistribution of differently conjugated antibodies.
Diagram 2: Signaling Pathway of Complement Activation by Different Conjugation Chemistries
Caption: Distinct mechanisms of complement activation by different conjugation chemistries.
Conclusion
The selection of a conjugation strategy extends beyond simple reaction efficiency and has profound implications for the in vivo performance of a labeled molecule. While this compound offers a convenient method for bioconjugation, the potential for in vivo instability and off-target effects necessitates careful consideration of alternatives.
This guide highlights that:
-
More stable linkers , such as PODS, can reduce accumulation in clearance organs like the kidneys compared to traditional maleimide linkers.
-
Click chemistry linkers , such as DBCO-azide, can dramatically alter biodistribution, leading to significant increases in lung uptake due to a distinct mechanism of complement activation.
-
The choice of linker should be tailored to the specific application, considering factors such as the desired circulation half-life, the target tissue, and the potential for immunogenicity.
Researchers and drug developers are encouraged to carefully evaluate the in vivo stability and biodistribution profiles of their conjugated molecules using the methodologies outlined in this guide to optimize the performance and safety of their novel therapeutics and diagnostics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative cumulative biodistribution of antibodies in mice: Effect of modulating binding affinity to the neonatal Fc receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SCO-PEG3-Maleimide: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides a detailed protocol for the safe disposal of SCO-PEG3-Maleimide, a cleavable antibody-drug conjugate (ADC) linker. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with hazardous waste regulations.
Chemical and Safety Data Overview
| Chemical Identifier | Value |
| CAS Number | 2141976-35-2[3][4][5] |
| Molecular Formula | C24H35N3O8 |
| Synonyms | Cyclooct-2-yn-1-yl (15-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-13-oxo-3,6,9-trioxa-12-azapentadecyl)carbamate |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general principles for the disposal of hazardous laboratory chemicals.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Designate a specific, clearly labeled container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes, when mixed, can react violently or release flammable or toxic gases.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
3. Container Management:
-
Use a leak-proof container that is compatible with the chemical waste. The original container may be used if it is in good condition.
-
Ensure the container is securely capped at all times, except when adding waste.
-
The container should not be filled beyond 90% of its capacity to allow for expansion.
4. Labeling:
-
Label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound" and its CAS number: "2141976-35-2". Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards (e.g., "Toxic," "Corrosive") based on the known hazards of the maleimide component.
5. Disposal Request:
-
Once the waste container is full or the material is no longer needed, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup and documentation.
6. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
The rinsate must be collected and treated as hazardous waste.
-
After triple-rinsing and air-drying in a ventilated area (such as a chemical fume hood), the container may be disposed of as regular laboratory trash, provided all hazardous markings have been removed or defaced.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling SCO-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of SCO-PEG3-Maleimide. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
The maleimide group is known to be a potent sensitizer and can cause allergic skin reactions. It is also classified as toxic if swallowed and can cause severe skin and eye irritation[1][2]. The cyclooctyne moiety, based on similar structures, may also cause skin and eye irritation and could be harmful if ingested. Therefore, treating this compound with a high degree of caution is imperative.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving. | To prevent skin contact and absorption. Maleimides are known skin sensitizers[1]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions or contact with the solid form. |
| Body Protection | A full-length laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling in a certified chemical fume hood. If there is a risk of generating dust, a properly fitted N95 (or higher) respirator should be used. | To prevent inhalation of the powdered compound. |
Handling and Experimental Protocols
Storage and Preparation:
-
Storage: Store this compound at -20°C in a desiccated, dark environment[3]. Protect from light and moisture to maintain its chemical integrity.
-
Work Area: All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any fine powders.
-
Solution Preparation: this compound is soluble in organic solvents such as DMSO and DMF. Prepare solutions in the chemical fume hood.
Experimental Workflow:
The maleimide group of this compound is highly reactive towards thiol (-SH) groups, typically found in cysteine residues of proteins, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
-
Reaction Conditions: Maintain the pH of the reaction buffer between 6.5 and 7.5 for optimal and selective conjugation to thiol groups. At a pH above 7.5, the maleimide group can also react with primary amines and is more susceptible to hydrolysis.
-
Reagent Purity: Ensure that buffers and other reagents are free of thiol-containing compounds (e.g., dithiothreitol (DTT), β-mercaptoethanol) as they will compete with the target molecule for reaction with the maleimide.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Dispose of all contaminated solid waste, including pipette tips, microfuge tubes, and gloves, in a designated hazardous chemical waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour solutions down the drain.
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound using a suitable laboratory detergent, followed by thorough rinsing. Collect the cleaning solutions as hazardous waste.
-
Waste Pickup: Follow your institution's established procedures for the pickup and disposal of chemical waste. All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.
Spill Management
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Small Spills: If you are trained and it is safe to do so, manage the spill using a chemical spill kit. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always consult your institution's specific safety guidelines and procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
